molecular formula C6H14O2 B1582460 3-Methoxy-3-methylbutan-1-ol CAS No. 56539-66-3

3-Methoxy-3-methylbutan-1-ol

Cat. No.: B1582460
CAS No.: 56539-66-3
M. Wt: 118.17 g/mol
InChI Key: MFKRHJVUCZRDTF-UHFFFAOYSA-N
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Description

3-Methoxy-3-methylbutan-1-ol is a useful research compound. Its molecular formula is C6H14O2 and its molecular weight is 118.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxy-3-methylbutan-1-ol
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InChI

InChI=1S/C6H14O2/c1-6(2,8-3)4-5-7/h7H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFKRHJVUCZRDTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8044389
Record name 3-Methoxy-3-methylbutan-1-ol
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Molecular Weight

118.17 g/mol
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Physical Description

Liquid
Record name 1-Butanol, 3-methoxy-3-methyl-
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CAS No.

56539-66-3
Record name 3-Methoxy-3-methyl-1-butanol
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Record name Methoxymethylbutanol
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Record name 1-Butanol, 3-methoxy-3-methyl-
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Record name 3-Methoxy-3-methylbutan-1-ol
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Record name 3-methoxy-3-methylbutan-1-ol
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Record name METHOXYMETHYLBUTANOL
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Foundational & Exploratory

The Genesis of a Modern Solvent: A Technical History of 3-Methoxy-3-methylbutan-1-ol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Chemical Researchers and Drug Development Professionals on the Historical and Modern Synthetic Routes to a Versatile Ether-Alcohol.

Abstract

3-Methoxy-3-methylbutan-1-ol (MMB), a compound with the CAS number 56539-66-3, has emerged as a significant, environmentally conscious solvent and chemical intermediate. Its utility in cosmetics, cleaning products, and as a building block in organic synthesis has spurred the development of efficient and green manufacturing processes. This technical guide delves into the documented history of its synthesis, presenting a chronological evolution from earlier, less selective methods to the refined, high-yield industrial processes of today. Detailed experimental protocols, comparative data, and mechanistic pathways are provided to offer a comprehensive resource for researchers and professionals in the chemical and pharmaceutical industries.

Introduction: The Rise of a Greener Solvent

The study of ether-alcohols is an extension of the long history of research into alcohols and ethers. While simple ethers like diethyl ether have been known for centuries, the development of specialized ether-alcohols such as this compound is a relatively modern advancement. This development has been largely driven by a demand for high-performance, safer, and more environmentally friendly solvents.[1] MMB's favorable properties, including its complete miscibility with water, low toxicity, and excellent solvency, have made it a prime candidate in numerous applications.[2][3] This guide traces the synthetic history of MMB, focusing on the two primary pathways that have been documented: the reaction of 4,4-dimethyl-1,3-dioxane (B1195079) with methanol (B129727) and the more contemporary acid-catalyzed addition of methanol to 3-methyl-3-buten-1-ol (B123568).

Early Synthetic Approaches: The Dioxane Route

Early methods for the preparation of this compound involved the reaction of 4,4-dimethyl-1,3-dioxane with methanol. This approach, referenced in patents such as SU1431292 and JP8176053, was characterized by its relatively low selectivity for the desired product.[4] The reaction typically proceeds in the presence of a strong acid catalyst, which facilitates the ring-opening of the dioxane and subsequent reaction with methanol.

However, this method is hampered by the formation of multiple by-products, leading to a selectivity of around 40% for this compound.[4] Another documented example using a porous sulfonic acid type strongly acidic ion exchange resin as a catalyst reports a selectivity of only 26%.[5] This lack of efficiency and the generation of significant waste streams made this route less economically and environmentally viable for large-scale production.[4]

Quantitative Data for the Dioxane-Based Synthesis

The following table summarizes the available data for the synthesis of this compound from 4,4-dimethyl-1,3-dioxane.

Starting MaterialCo-reactantCatalystTemperature (°C)Time (h)Selectivity (%)Reference
4,4-dimethyl-1,3-dioxaneMethanolStrong Acidic Cation Exchange Resin--~40[4]
4,4-dimethyl-1,3-dioxaneMethanolPorous Sulfonic Acid Ion Exchange Resin55126[5]
Experimental Protocol: Synthesis from 4,4-dimethyl-1,3-dioxane

The following protocol is based on the procedure described in the available literature.[5]

Materials:

  • 4,4-dimethyl-1,3-dioxane

  • Methanol

  • Porous sulfonic acid type strongly acidic ion exchange resin

  • Reaction vessel (e.g., packed bed reactor)

Procedure:

  • A reaction tube is packed with a porous sulfonic acid type strongly acidic ion exchange resin.

  • The reaction tube is maintained at a constant temperature of 55°C.

  • A mixture of methanol and 4,4-dimethyl-1,3-dioxane, with a molar ratio of 1:6, is continuously fed into the reaction tube.

  • The flow rate is adjusted to ensure a residence time of 1 hour.

  • The resulting reaction mixture is collected at the outlet of the reactor.

  • The product mixture is then subjected to distillation to separate this compound from by-products and unreacted starting materials.

Modern Synthesis: Acid-Catalyzed Methoxylation of 3-Methyl-3-buten-1-ol

The current industrial production of this compound predominantly relies on the acid-catalyzed reaction of 3-methyl-3-buten-1-ol with methanol.[1] This method offers a more direct and atom-economical route to the target molecule, with significantly higher selectivity and yield. The reaction involves the addition of methanol across the double bond of 3-methyl-3-buten-1-ol, a process that is catalyzed by a variety of heterogeneous acid catalysts.[1][4]

The mechanism proceeds via a carbocation intermediate. The acid catalyst protonates the double bond of 3-methyl-3-buten-1-ol at the terminal carbon, adhering to Markovnikov's rule to form the more stable tertiary carbocation. A methanol molecule then acts as a nucleophile, attacking this carbocation. Subsequent deprotonation yields the final product, this compound.[1]

dot

Synthesis_Mechanism cluster_reactants Reactants cluster_intermediates Mechanism cluster_product Product R1 3-Methyl-3-buten-1-ol I1 Protonation of Alkene R1->I1 Step 1 R2 Methanol (CH3OH) I3 Nucleophilic Attack by Methanol R2->I3 Step 2 R3 Acid Catalyst (H+) R3->I1 Step 1 I2 Formation of Tertiary Carbocation I1->I2 I2->I3 Step 2 I4 Deprotonation I3->I4 Step 3 P1 This compound I4->P1

Caption: Acid-catalyzed synthesis of this compound.

A key advantage of this method is the use of heterogeneous catalysts, such as composite oxides, zeolites, and cation exchange resins, which simplifies the purification process and allows for catalyst recycling, aligning with the principles of green chemistry.[4]

Quantitative Data for the Modern Synthesis

The following table, with data extracted from patent literature[4], showcases the versatility and efficiency of the modern synthesis route using various heterogeneous acid catalysts.

CatalystReactant Ratio (3-methyl-3-buten-1-ol/Methanol, by weight)Temperature (°C)Pressure (MPa)Time (h)Conversion (%)Selectivity (%)
SiO₂-WO₃43g / 192g1403.4599.297.3
H-β (Zeolite)86g / 96g1502.7499.196.8
H-ZSM-5 (Zeolite)21.5g / 32g1602.5798.995.4
SiO₂-Al₂O₃86g / 32g1803.5498.596.2
TiO₂-Fe₂O₃4.3g / 160g2005.0199.598.1
ZrO₂-MoO₃8.6g / 32g500.11292.399.1
30% H₃PW₁₂O₄₀/AC21.5g / 128g1202.2499.397.5
Experimental Protocol: Synthesis from 3-methyl-3-buten-1-ol

The following is a generalized experimental protocol based on the examples provided in patent CN102206142A.[4]

Materials:

  • 3-methyl-3-buten-1-ol (97% purity)

  • Methanol

  • Heterogeneous acid catalyst (e.g., SiO₂-WO₃)

  • Sealed batch reactor equipped with stirring and temperature/pressure controls

Procedure:

  • Charge the batch reactor with 43g of 97 wt.% 3-methyl-3-buten-1-ol, 192g of methanol, and 2.35g of SiO₂-WO₃ catalyst (catalyst amount is ~1% of the total reaction liquid mass).

  • Seal the reactor and commence vigorous stirring.

  • Heat the reactor to a temperature of 140°C. The pressure will rise to approximately 3.4 MPa.

  • Maintain these conditions for 5 hours.

  • After the reaction period, cool the reactor to room temperature and safely vent any excess pressure.

  • Discharge the reaction mixture and separate the solid catalyst by filtration.

  • Purify the resulting liquid product by distillation to obtain high-purity this compound.

dot

Experimental_Workflow A Charge Reactor (3-methyl-3-buten-1-ol, Methanol, Catalyst) B Seal Reactor and Stir A->B C Heat to 140°C (Pressure rises to 3.4 MPa) B->C D Maintain Conditions for 5 hours C->D E Cool and Depressurize D->E F Filter to Remove Catalyst E->F G Distill to Purify Product F->G H High-Purity this compound G->H

Caption: General experimental workflow for modern MMB synthesis.

Conclusion

The history of this compound synthesis is a clear illustration of progress in chemical manufacturing, moving from less efficient methods to highly optimized, greener processes. The shift from the dioxane-based route to the acid-catalyzed methoxylation of 3-methyl-3-buten-1-ol has enabled the large-scale, economical production of this versatile solvent. The use of robust, recyclable heterogeneous catalysts marks a significant advancement in sustainable chemical production. This guide provides the fundamental technical details of these synthetic pathways, offering valuable insights for chemists and engineers working in process development and optimization. The continued refinement of catalysts and reaction conditions will likely lead to even more efficient and environmentally benign methods for producing this important chemical in the future.

References

3-Methoxy-3-methylbutan-1-ol CAS number 56539-66-3

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Methoxy-3-methylbutan-1-ol (CAS: 56539-66-3)

Introduction

This compound, commonly known as MMB, is a versatile ether-alcohol with the CAS number 56539-66-3.[1] It is a clear, colorless liquid characterized by a mild odor, low toxicity, and complete miscibility with water.[2][3] Its unique molecular structure, featuring both a hydroxyl (-OH) and a methoxy (B1213986) (-OCH₃) functional group, imparts a unique combination of alcohol- and ether-like properties.[2] This bifunctionality makes it an excellent solvent for a wide range of applications, including paints, inks, personal care products, and industrial cleaners.[1][2] For drug development professionals, its excellent solvency power for poorly water-soluble active pharmaceutical ingredients (APIs) is of particular interest.[4] Furthermore, its reactivity allows it to serve as a valuable intermediate in the synthesis of more complex molecules, such as esters and surfactants.[4][5] The development of MMB has been driven by a demand for high-performance, environmentally friendly solvents.[4]

Synonyms:

  • 3-Methyl-3-methoxybutanol[1]

  • MMB[1]

  • 1-Butanol, 3-methoxy-3-methyl-[1]

  • Solfit[6]

Physicochemical and Spectroscopic Data

The key physical and chemical properties of this compound are summarized below. This data is critical for its application in chemical synthesis, formulation, and for ensuring safe handling and storage.

PropertyValueReference(s)
Molecular Formula C₆H₁₄O₂[1]
Molecular Weight 118.17 g/mol [1]
Physical State Clear, colorless liquid[1]
Boiling Point 173-175 °C (at 1013 hPa)[6]
Melting Point < -50 °C[6]
Density 0.926 g/mL at 20 °C
Vapor Pressure 1.25 hPa at 25 °C[6]
Water Solubility 100 g/L at 25 °C (miscible)[2][6]
log Kow (Octanol-Water) 0.18[6]
Refractive Index n20/D 1.428
Flash Point 71 °C (159.8 °F) - closed cup
Autoignition Temperature 395 °C (743 °F)[3]
SMILES String COC(C)(C)CCO
InChI Key MFKRHJVUCZRDTF-UHFFFAOYSA-N

Synthesis and Manufacturing

Several synthetic routes to this compound have been established, offering different advantages in terms of yield, reaction conditions, and catalyst requirements.

Key Synthetic Pathways

The primary methods for synthesizing MMB include:

  • Acid-Catalyzed Etherification of 3-Methyl-3-buten-1-ol (B123568): This is a common and direct method involving the reaction of 3-methyl-3-buten-1-ol with methanol (B129727) in the presence of an acid catalyst. The reaction proceeds via a stable tertiary carbocation intermediate, following Markovnikov's rule.[4] Heterogeneous acid catalysts are often used to simplify purification and minimize equipment corrosion.[4][7]

  • Reduction of 3-Methoxy-3-methylbutanal: This pathway involves the reduction of the corresponding aldehyde, 3-methoxy-3-methylbutanal, using a reducing agent such as sodium borohydride.[4]

  • Reaction of 4,4-Dimethyl-1,3-dioxane with Methanol: This method utilizes a cyclic acetal (B89532) as the starting material, which reacts with methanol in the presence of a strongly acidic ion exchange resin to yield MMB alongside 3-methyl-1,3-butanediol.[8]

Synthesis_Pathways node_alkene 3-Methyl-3-buten-1-ol node_acid_catalyst Heterogeneous Acid Catalyst node_alkene->node_acid_catalyst node_methanol Methanol node_methanol->node_acid_catalyst node_resin Acidic Ion Exchange Resin node_methanol->node_resin node_aldehyde 3-Methoxy-3-methylbutanal node_reducer Sodium Borohydride node_aldehyde->node_reducer node_dioxane 4,4-Dimethyl-1,3-dioxane node_dioxane->node_resin node_product This compound (MMB) node_acid_catalyst->node_product Etherification node_reducer->node_product Reduction node_resin->node_product Reaction

Diagram 1: Key synthetic pathways to this compound.
Experimental Protocol: Synthesis via Etherification

The following protocol is a generalized methodology based on a patented process for the synthesis of MMB from 3-methyl-3-buten-1-ol and methanol.[7]

Objective: To synthesize this compound via acid-catalyzed etherification.

Materials:

  • 3-methyl-3-buten-1-ol

  • Methanol

  • Heterogeneous acid catalyst (e.g., cation exchange resin, zeolite molecular sieves)[7]

  • Sealed chemical reactor

  • Distillation apparatus

Procedure:

  • Reactor Charging: Charge the sealed reactor with 3-methyl-3-buten-1-ol, methanol, and the heterogeneous acid catalyst. The molar ratio of 3-methyl-3-buten-1-ol to methanol should be between 0.01 and 1.[7] The catalyst amount should be 0.1-5% of the total reaction solution mass.[7]

  • Reaction Conditions: Seal the reactor and heat the mixture to a temperature between 50-200°C. The reaction pressure will be maintained between 0.1-5 MPa.[7]

  • Reaction Time: Allow the reaction to proceed for 1-12 hours under the specified conditions.[7]

  • Monitoring: (If possible) Monitor the reaction progress by taking aliquots and analyzing them using Gas Chromatography (GC) to determine the conversion of the starting material.

  • Work-up and Purification: After the reaction is complete, cool the reactor to room temperature and depressurize. Filter the reaction mixture to remove the solid heterogeneous catalyst.

  • Distillation: Purify the resulting crude product by fractional distillation to separate the final product, this compound, from unreacted starting materials and any by-products.[7]

Applications in Research and Drug Development

MMB's unique properties make it valuable in several scientific and industrial contexts, including pharmaceutical development.

High-Performance Solvent

A significant challenge in drug development is the formulation of poorly water-soluble APIs. MMB has been identified as a highly effective solvent for these challenging compounds, facilitating their dissolution, which is a critical step in creating viable drug products.[4] Its low toxicity and biodegradability make it a "greener" alternative to other solvents.[2]

Versatile Chemical Intermediate

The bifunctional nature of MMB makes it a useful building block for synthesizing a variety of downstream products.[5]

  • Esterification: The primary hydroxyl group can be readily reacted with carboxylic acids to form esters, which are used as solvents, lubricants, and fragrance components.[5][9]

  • Surfactant Production: MMB serves as a raw material for producing specialty surfactants used in industrial detergents and cleaning agents.[5][6]

  • Synthesis of Novel Compounds: It is a documented precursor for synthesizing other chemical entities, such as 1-Azido-3-methoxy-3-methylbutane, which can be used in "click chemistry" applications.[4]

Intermediate_Role node_mmb This compound (MMB) node_esters Ester Derivatives (e.g., Fragrances, Solvents) node_mmb->node_esters Esterification node_surfactants Surfactants (e.g., Industrial Detergents) node_mmb->node_surfactants Ethoxylation / Sulfation node_azide 1-Azido-3-methoxy-3-methylbutane (Click Chemistry Intermediate) node_mmb->node_azide Hydroxyl to Azide Conversion node_glycolates Glycolate Derivatives (e.g., Musk Fragrances) node_mmb->node_glycolates Condensation with Alkoxy Acetic Acid

Diagram 2: Role of MMB as a versatile chemical intermediate.

Toxicology and Safety Profile

MMB exhibits a low toxicity profile, but appropriate safety precautions are necessary during handling. It is considered a hazardous substance, primarily due to its potential for serious eye irritation.[10]

Acute Toxicity Data
Exposure RouteSpeciesEndpointValueReference(s)
OralRat (male)LD₅₀4500 mg/kg bw[10]
OralRat (female)LD₅₀4300 mg/kg bw[10]
OralMouseLD₅₀5830 mg/kg bw[10]
DermalRatLD₅₀> 2000 mg/kg bw[6][10][11]
Irritation and Sensitization
Test TypeSpeciesResultReference(s)
Skin Irritation RabbitSlight irritation after prolonged exposure[10]
Eye Irritation RabbitModerately irritant; Causes serious irritation[10][11]
Skin Sensitization Guinea PigNo evidence of sensitization[3][10]

Safety Precautions:

  • Personal Protective Equipment (PPE): Wear safety glasses with side shields or chemical goggles, and suitable chemical-resistant gloves (tested to EN 374).[10][11]

  • Handling: Use in a well-ventilated area. Keep away from heat, sparks, and open flames. Take precautionary measures against static discharge.[12]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[10][11]

Experimental Methodologies

Detailed protocols are crucial for replicating scientific findings. Below are methodologies for key experiments involving MMB.

Protocol: Atmospheric Reactivity with OH Radicals

This protocol is based on the relative rate method used to determine the kinetic rate constant of the reaction between MMB and hydroxyl (OH) radicals in the atmosphere.[13]

Objective: To measure the rate constant for the gas-phase reaction of MMB with OH radicals.

Experimental Workflow:

Experimental_Workflow node_setup 1. Chamber Setup (Teflon Chamber, pure air, 296 K) node_inject 2. Reagent Injection - MMB - Reference Compound (Di-n-butyl ether) - OH Precursor (Methyl nitrite) node_setup->node_inject node_equilibrate 3. Equilibration & Initial Analysis (Allow mixing, perform initial GC-FID analysis) node_inject->node_equilibrate node_irradiate 4. Irradiation (Blacklamps to photolyze CH3ONO, generating OH radicals) node_equilibrate->node_irradiate node_monitor 5. Concentration Monitoring (Periodic sampling and analysis via GC-FID) node_irradiate->node_monitor node_analyze 6. Data Analysis (Plot ln([MMB]t0/[MMB]t) vs ln([Ref]t0/[Ref]t) to find relative rate) node_monitor->node_analyze

Diagram 3: Experimental workflow for determining OH radical reaction kinetics.

Procedure:

  • Chamber Preparation: The experiments are conducted in a large Teflon environmental chamber filled with purified air at atmospheric pressure and controlled temperature (296 ± 2 K).[13]

  • Reagent Introduction: Known concentrations of MMB, a reference compound with a known OH rate constant (e.g., di-n-butyl ether), and an OH radical precursor (e.g., methyl nitrite) are introduced into the chamber.[13]

  • Initial Measurement: The initial concentrations of MMB and the reference compound are measured using Gas Chromatography with Flame Ionization Detection (GC-FID).[13]

  • Reaction Initiation: The reaction is initiated by irradiating the chamber with blacklamps, which photolyzes the methyl nitrite (B80452) to produce OH radicals.

  • Data Collection: The concentrations of MMB and the reference compound are monitored over time by GC-FID as they are consumed by the OH radicals.[13]

  • Data Analysis: The relative rate constant is determined from the following relationship: ln([MMB]t₀ / [MMB]t) = (k_MMB / k_ref) * ln([Ref]t₀ / [Ref]t) A plot of ln([MMB]t₀ / [MMB]t) versus ln([Ref]t₀ / [Ref]t) yields a straight line with a slope equal to k_MMB / k_ref. The absolute rate constant for MMB (k_MMB) can then be calculated using the known value for the reference compound (k_ref).[13]

Protocol: Chemical Stability Testing

This methodology, described in a technical bulletin, assesses the stability of MMB in acidic and alkaline conditions.[3]

Objective: To determine the hydrolytic stability of MMB under accelerated aging conditions.

Materials:

  • This compound (MMB)

  • Phosphate (B84403) buffer solution (pH = 4.0)

  • Carbonate buffer solution (pH = 10.0)

  • Sealable glass bottles

  • Oven or water bath set to 50°C

  • Gas Chromatograph (GC)

Procedure:

  • Sample Preparation (Acidic): Place 50g of MMB and 50g of the pH 4.0 phosphate buffer solution into a glass bottle.[3]

  • Sample Preparation (Alkaline): Place 50g of MMB and 50g of the pH 10.0 carbonate buffer solution into a separate glass bottle.[3]

  • Incubation: Securely cap both bottles and place them in an oven or water bath maintained at 50°C.[3]

  • Aging: Keep the bottles at 50°C for a period of 4 weeks.[3]

  • Analysis: At specified time points (e.g., weekly), remove an aliquot from each bottle. Analyze the sample by GC to measure the concentration of MMB.

  • Calculation: The residual ratio of MMB is calculated to determine the extent of degradation over the 4-week period.[3]

Conclusion

This compound is a compound of significant industrial and scientific interest. Its favorable physicochemical properties, including high solvency, complete water miscibility, and a low toxicity profile, position it as a superior and "greener" solvent for numerous applications. For researchers and drug development professionals, its ability to dissolve poorly soluble APIs and its utility as a versatile chemical intermediate for synthesizing novel molecules are particularly valuable. A thorough understanding of its synthesis, reactivity, and safety profile, as detailed in this guide, is essential for its effective and safe utilization in advanced research and development projects.

References

An In-depth Technical Guide to 3-Methoxy-3-methylbutan-1-ol for Scientific Applications

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-3-methylbutan-1-ol, a versatile ether alcohol, is gaining prominence in various scientific and industrial sectors. Its unique combination of a hydroxyl group and an ether moiety imparts a desirable balance of hydrophilic and lipophilic properties. This, coupled with its low toxicity and biodegradability, makes it an attractive candidate for a range of applications, from a green solvent in chemical synthesis to a component in pharmaceutical formulations. This technical guide provides a comprehensive overview of this compound, focusing on its chemical identity, physicochemical properties, synthesis, and applications relevant to research and drug development.

Nomenclature and Chemical Identity

A clear understanding of the various synonyms and identifiers for this compound is crucial for navigating the scientific literature and chemical databases.

Table 1: Synonyms and Identifiers for this compound

CategoryIdentifier
IUPAC Name This compound
Common Synonyms 3-Methoxy-3-methyl-1-butanol, 3-Methyl-3-methoxybutanol, Methoxymethylbutanol
Abbreviation MMB
CAS Number 56539-66-3
EINECS Number 260-252-4
Trade Names Solfit S 110, Finetop J 210, Solfit MMB

Physicochemical Properties

The utility of this compound in various applications is dictated by its distinct physicochemical properties. These properties are summarized in the table below.

Table 2: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₆H₁₄O₂[1][2]
Molecular Weight 118.17 g/mol [1][2]
Appearance Colorless liquid[1]
Odor Mild, ethereal[3]
Boiling Point 173-175 °C[1]
Melting Point < -50 °C
Density 0.926 g/mL at 20 °C[1]
Refractive Index n20/D 1.428[1]
Flash Point 71 °C (closed cup)
Water Solubility Miscible[1]
log Kow 0.18[4]
Vapor Pressure 1.25 hPa at 25 °C[4]

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of this compound. Key spectral data are provided below.

Table 3: Spectroscopic Data for this compound

TechniqueKey Peaks/ShiftsReference(s)
¹H NMR (CDCl₃) δ 1.23 (s, 6H), 1.75 (t, 2H), 3.22 (s, 3H), 3.77 (t, 2H)[5]
¹³C NMR (CDCl₃) δ 24.5, 42.3, 49.3, 60.1, 76.7[2][6]
IR (Neat) Broad O-H stretch (~3400 cm⁻¹), C-H stretch (~2970 cm⁻¹), C-O stretch (~1080 cm⁻¹)[7][8]
Mass Spectrum (CI-B) m/z 119 [M+H]⁺, 101, 87, 73, 69[9]

Experimental Protocols: Synthesis

Several synthetic routes to this compound have been reported. A common and efficient method is the acid-catalyzed reaction of 3-methyl-3-buten-1-ol (B123568) with methanol (B129727).

Synthesis via Acid-Catalyzed Methoxylation

This protocol is based on the principles described in the patent literature.[10]

Reaction:

(CH₃)₂C=CHCH₂OH + CH₃OH --(H⁺)--> (CH₃)₂C(OCH₃)CH₂CH₂OH

Materials:

  • 3-methyl-3-buten-1-ol

  • Methanol

  • Heterogeneous acid catalyst (e.g., cation exchange resin, zeolite molecular sieves)

  • Sealed reactor

Procedure:

  • Charge the sealed reactor with 3-methyl-3-buten-1-ol, methanol, and the heterogeneous acid catalyst. The molar ratio of 3-methyl-3-buten-1-ol to methanol can range from 0.01 to 1. The catalyst amount is typically 0.1-5% of the total reaction mass.

  • Seal the reactor and heat the mixture to a temperature between 50-200 °C.

  • Maintain the reaction pressure between 0.1-5 MPa.

  • Allow the reaction to proceed for 1-12 hours with vigorous stirring.

  • After the reaction is complete, cool the reactor to room temperature and depressurize.

  • Filter the reaction mixture to remove the catalyst.

  • Purify the crude product by distillation to obtain this compound.

Logical Workflow for Synthesis:

Synthesis_Workflow Reactants 3-methyl-3-buten-1-ol Methanol Acid Catalyst Reactor Sealed Reactor 50-200 °C 0.1-5 MPa 1-12 h Reactants->Reactor Charge Filtration Catalyst Removal Reactor->Filtration Reaction Mixture Distillation Purification Filtration->Distillation Crude Product Product This compound Distillation->Product

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in various research and development settings, particularly in the pharmaceutical industry.

As a Solvent in Pharmaceutical Formulations

A significant challenge in drug development is the formulation of poorly water-soluble active pharmaceutical ingredients (APIs). This compound has demonstrated excellent solvency for such compounds.[2] Its ability to dissolve challenging APIs is a critical first step in developing viable drug products, potentially enhancing bioavailability by improving the dissolution rate of the drug.[2] Its low toxicity profile makes it an attractive alternative to more traditional, harsher solvents.[3]

Role in Drug Delivery Systems

The amphiphilic nature of this compound suggests its potential use in advanced drug delivery systems. It could serve as a carrier solvent or a component in topical and transdermal formulations, facilitating the transport of drugs across the skin.[2]

A Building Block in Chemical Synthesis

Beyond its role as a solvent, this compound is a valuable intermediate in organic synthesis.[1] Its bifunctional nature allows it to be a precursor for a variety of molecules. For instance, the primary hydroxyl group can be converted to other functional groups, such as an azide, which can then participate in "click chemistry" reactions for the synthesis of more complex molecules.[2]

Signaling Pathways:

Currently, there is no direct evidence in the scientific literature to suggest that this compound directly modulates specific cellular signaling pathways. Its biological effects are primarily attributed to its solvent properties and low toxicity.

Logical Relationship of Applications:

Applications MMB This compound Solvent Solvent Properties MMB->Solvent Intermediate Chemical Intermediate MMB->Intermediate LowToxicity Low Toxicity MMB->LowToxicity PharmForm Pharmaceutical Formulations Solvent->PharmForm DrugDelivery Drug Delivery Systems Solvent->DrugDelivery ComplexMolecules Synthesis of Complex Molecules Intermediate->ComplexMolecules LowToxicity->PharmForm LowToxicity->DrugDelivery

Caption: Applications of this compound.

Safety and Handling

This compound is considered to have low acute toxicity. However, as with any chemical, appropriate safety precautions should be taken. It is a combustible liquid and should be kept away from heat, sparks, and open flames. Use in a well-ventilated area is recommended, and personal protective equipment such as safety glasses and gloves should be worn.

Conclusion

This compound is a highly versatile and promising compound for researchers, scientists, and drug development professionals. Its favorable physicochemical properties, coupled with a good safety profile, position it as a valuable solvent for challenging APIs and a useful building block for the synthesis of novel chemical entities. While its direct interaction with biological signaling pathways has not been established, its role in enabling the formulation and synthesis of bioactive molecules is of significant interest. Further research into its applications in drug delivery and as a green solvent will likely expand its utility in the scientific community.

References

A Comprehensive Technical Guide to the Theoretical Properties of 3-Methoxy-3-methylbutan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxy-3-methylbutan-1-ol (MMB), a versatile ether alcohol, has garnered significant interest across various industrial and scientific domains due to its unique physicochemical properties. This technical guide provides an in-depth analysis of the theoretical properties of MMB, encompassing its chemical and physical characteristics, spectroscopic profile, synthesis methodologies, reactivity, and toxicological data. All quantitative information is presented in structured tables for ease of comparison, and detailed experimental protocols for key analytical and toxicological assessments are provided. Furthermore, this guide includes visualizations of experimental workflows and logical relationships of its properties to offer a comprehensive understanding for researchers, scientists, and professionals in drug development and chemical manufacturing.

Chemical and Physical Properties

This compound is a clear, colorless liquid with a mild odor.[1] Its unique structure, featuring both an ether and a primary alcohol functional group, imparts a desirable combination of properties, including excellent solvency for a wide range of substances and miscibility with water.[1][2] These characteristics make it a valuable component in formulations for paints, inks, fragrances, and cleaners.[1][3]

PropertyValueReference(s)
Molecular Formula C6H14O2[1][4][5]
Molecular Weight 118.17 g/mol [1][3][5]
CAS Number 56539-66-3[1][5][6]
EINECS Number 260-252-4[1][6]
IUPAC Name This compound[6]
Synonyms 3-Methyl-3-methoxybutanol, MMB[1][6]
Appearance Colorless liquid[1][2]
Melting Point < -50 °C[1][7][8]
Boiling Point 173-175 °C (lit.)[1][8][9]
Density 0.926 g/mL at 20 °C (lit.)[1][8][9]
Refractive Index (n20/D) 1.428 (lit.)[1][8][9]
Flash Point 71 °C (160 °F) - closed cup[1][2][9]
Vapor Pressure 47 Pa at 20°C[1]
Solubility Miscible with water.[2] Soluble in chloroform (B151607) and methanol (B129727) (slightly).[1][1][2]
pKa 15.19 ± 0.10[1]
Log Kow 0.18[7]

Spectroscopic Data

The molecular structure of this compound has been elucidated and confirmed through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy of this compound in deuterated chloroform (CDCl₃) reveals five distinct signals corresponding to the different proton environments in the molecule.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
1.23Singlet6HTwo equivalent methyl groups (-CH₃) at C3
1.75Triplet2HMethylene group (-CH₂-) at C2
3.22Singlet3HMethoxy group (-OCH₃)
3.52Broad Singlet1HHydroxyl group (-OH)
3.80Triplet2HMethylene group (-CH₂-) at C1
Mass Spectrometry (MS)

Mass spectrometry data provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak [M]+ is observed at m/z 118.

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the acid-catalyzed reaction of 3-methyl-3-buten-1-ol (B123568) with methanol.[10][11] This reaction proceeds via a carbocation intermediate.[10]

Experimental Protocol: Synthesis

This protocol is a synthesized representation based on information from multiple sources.[11][12]

Materials:

  • 3-methyl-3-buten-1-ol

  • Methanol

  • Heterogeneous acid catalyst (e.g., Amberlyst 15, SiO₂-Al₂O₃)[11]

  • Sealed reactor

  • Distillation apparatus

  • Gas chromatograph (for analysis)

Procedure:

  • Charge the sealed reactor with 3-methyl-3-buten-1-ol, methanol, and the heterogeneous acid catalyst. The molar ratio of 3-methyl-3-buten-1-ol to methanol should be between 0.01 and 1.[11][12] The catalyst amount should be 0.1-5% of the total reaction solution mass.[11][12]

  • Seal the reactor and heat the mixture to a temperature between 50-200°C, with the reaction pressure maintained between 0.1-5 MPa.[11][12]

  • Allow the reaction to proceed for 1-12 hours.[11][12]

  • Monitor the reaction progress using gas chromatography.[12]

  • After the reaction is complete, cool the reactor to room temperature.

  • Filter the reaction mixture to remove the heterogeneous catalyst.

  • Purify the crude product by distillation to obtain this compound.[11][12]

G cluster_reactants Reactants cluster_conditions Reaction Conditions 3-methyl-3-buten-1-ol 3-methyl-3-buten-1-ol Sealed Reactor Sealed Reactor 3-methyl-3-buten-1-ol->Sealed Reactor Methanol Methanol Methanol->Sealed Reactor Acid Catalyst Acid Catalyst Acid Catalyst->Sealed Reactor 50-200°C 50-200°C 50-200°C->Sealed Reactor 0.1-5 MPa 0.1-5 MPa 0.1-5 MPa->Sealed Reactor 1-12h 1-12h 1-12h->Sealed Reactor Reaction Mixture Reaction Mixture Sealed Reactor->Reaction Mixture Reaction Purification Purification Reaction Mixture->Purification Filtration & Distillation Product This compound Purification->Product

Diagram of the synthesis workflow for this compound.

Reactivity and Stability

This compound is a stable compound under normal conditions.[13] It is not prone to hazardous polymerization.[14] However, it can react violently with strong oxidizing agents.[13] The presence of both an ether and an alcohol functional group dictates its reactivity. The hydroxyl group can undergo typical alcohol reactions, while the ether linkage is relatively stable.

A significant atmospheric reaction is its degradation by hydroxyl (OH) radicals. The rate constant for this reaction has been measured to be (1.64 ± 0.18) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 296 ± 2 K.[15] The atmospheric lifetime of MMB with respect to this reaction is calculated to be approximately 8.5 hours.[15] The main products of this reaction are acetone, methyl acetate, glycolaldehyde, and 3-methoxy-3-methylbutanal.[15]

G cluster_products Reaction Products MMB This compound Acetone Acetone MMB->Acetone Atmospheric Degradation Methyl Acetate Methyl Acetate MMB->Methyl Acetate Glycolaldehyde Glycolaldehyde MMB->Glycolaldehyde 3-methoxy-3-methylbutanal 3-methoxy-3-methylbutanal MMB->3-methoxy-3-methylbutanal OH_radical OH Radical OH_radical->MMB

Atmospheric degradation pathway of this compound.

Toxicological Profile

The toxicological properties of this compound have been evaluated through various studies. It is generally considered to have low toxicity.[1]

Toxicity TestResultReference(s)
Acute Oral LD50 (rat) >2000 mg/kg[13]
Acute Dermal LD50 (rat) >2000 mg/kg[13][16]
Skin Irritation (rabbit) Not classified as a skin irritant[13]
Eye Irritation (rabbit) Causes serious eye irritation[9][13]
Experimental Protocols: Toxicity Testing

The following are generalized protocols based on OECD guidelines for assessing the toxicological profile of a chemical substance.

  • Animals: Healthy, young adult rats of a single sex are used.[3] They are fasted overnight prior to dosing.[3]

  • Dose Administration: The test substance is administered in a single dose by gavage.[3]

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[3]

  • Necropsy: A gross necropsy is performed on all animals at the end of the study.[3]

  • Animals: Healthy, young adult rats with clipped fur on the dorsal area are used.

  • Dose Administration: The test substance is applied to the skin and held in place with a porous gauze dressing for 24 hours.

  • Observation: Animals are observed for signs of toxicity and skin reactions for at least 14 days.

  • Animals: Albino rabbits are the preferred species.[13]

  • Application: A single dose of the test substance is applied to a small area of the skin.[13]

  • Observation: The skin is examined for erythema and edema at specified intervals (e.g., 1, 24, 48, and 72 hours) after application.[13]

  • Scoring: The severity of skin reactions is scored to determine the irritation potential.[13]

  • Animals: Albino rabbits are typically used.[7][9]

  • Application: A single dose of the test substance is applied into the conjunctival sac of one eye.[7][9] The other eye serves as a control.[7][9]

  • Observation: The eyes are examined for corneal opacity, iritis, and conjunctival redness and chemosis at 1, 24, 48, and 72 hours after instillation.[7][9]

  • Scoring: The ocular lesions are scored to evaluate the degree of irritation.[7][9]

G cluster_oral Acute Oral Toxicity (OECD 401) cluster_dermal_tox Acute Dermal Toxicity (OECD 402) cluster_dermal_irr Dermal Irritation (OECD 404) cluster_eye Eye Irritation (OECD 405) Rat_Oral Rat (fasted) Gavage Gavage Observation_Oral Observation_Oral Gavage->Observation_Oral Single Dose Necropsy_Oral Necropsy_Oral Observation_Oral->Necropsy_Oral 14 days Rat_Dermal_Tox Rat (clipped fur) Application_Dermal_Tox Application_Dermal_Tox Observation_Dermal_Tox Observation_Dermal_Tox Application_Dermal_Tox->Observation_Dermal_Tox 24h Exposure Necropsy_Dermal_Tox Necropsy_Dermal_Tox Observation_Dermal_Tox->Necropsy_Dermal_Tox 14 days Rabbit_Dermal_Irr Rabbit Application_Dermal_Irr Application_Dermal_Irr Observation_Dermal_Irr Observation_Dermal_Irr Application_Dermal_Irr->Observation_Dermal_Irr Single Application Scoring_Dermal Scoring_Dermal Observation_Dermal_Irr->Scoring_Dermal Examine at 1, 24, 48, 72h Rabbit_Eye Rabbit Application_Eye Application_Eye Observation_Eye Observation_Eye Application_Eye->Observation_Eye Single Instillation Scoring_Eye Scoring_Eye Observation_Eye->Scoring_Eye Examine at 1, 24, 48, 72h

References

Computational Chemistry Approaches to 3-Methoxy-3-methylbutan-1-ol: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-3-methylbutan-1-ol, a versatile ether alcohol, has garnered interest in various chemical applications. Understanding its molecular structure, conformational landscape, and reactivity is crucial for optimizing its use and for the development of novel derivatives. Computational chemistry provides a powerful lens through which to investigate these properties at a molecular level. This technical guide summarizes the application of computational methods to the study of this compound, focusing on theoretical approaches, key findings, and experimental protocols.

While extensive computational studies on the atmospheric reactions of this compound have been conducted, a dedicated, publicly available repository of its intrinsic computational chemistry data, such as detailed optimized geometries and a full set of vibrational frequencies, is not readily found in the literature. However, based on existing research on this and structurally related molecules, we can outline the established theoretical approaches and expected molecular characteristics.

Theoretical Framework and Key Findings

Computational investigations into this compound have primarily utilized Density Functional Theory (DFT) to explore its electronic structure, conformational possibilities, and reaction pathways.[1]

Conformational Landscape and Intramolecular Interactions:

The structure of this compound, featuring both a hydroxyl group (a hydrogen bond donor) and a methoxy (B1213986) group (a hydrogen bond acceptor), allows for the formation of intramolecular hydrogen bonds (IAHB).[1] Theoretical studies, corroborated by experimental infrared spectroscopy, have highlighted the significance of these interactions.[1] The conformational landscape of this molecule is shaped by a balance between steric hindrances and the stabilizing effects of this hydrogen bonding.[1] It is understood that the most stable conformation of this compound exhibits IAHB.[2][3][4]

Electronic Structure and Reactivity:

DFT calculations have been employed to analyze the reactivity of this compound. For instance, studies using the B3LYP functional with the 6-311+G(d,p) basis set have been used to investigate its nucleophilic substitution reactions.[1] These calculations indicate that the electron-withdrawing nature of the hydroxyl group increases the electrophilicity of the adjacent β-carbon atom, making it susceptible to nucleophilic attack.[1] However, the steric hindrance presented by the methoxy group can lead to an increased activation energy for substitution reactions when compared to simpler linear alcohols.[1]

Furthermore, computational methods have been applied to understand its atmospheric degradation, particularly its reaction with hydroxyl (OH) radicals.[5][6]

Data Presentation

Due to the absence of a dedicated computational chemistry publication with detailed quantitative data on the intrinsic properties of isolated this compound, we present a summary of qualitative findings and representative data types that would be expected from such a study.

PropertySummary of Findings from Computational Studies
Molecular Geometry The molecule adopts a conformation that allows for intramolecular hydrogen bonding between the hydroxyl and methoxy groups.[1][2][3][4] Specific bond lengths and angles would be determined through geometry optimization calculations.
Vibrational Frequencies Theoretical vibrational analysis would confirm the presence of characteristic functional group frequencies (e.g., O-H stretch, C-O stretch). Shifts in these frequencies would provide evidence for intramolecular hydrogen bonding.
Conformational Analysis The global minimum energy conformer is expected to be stabilized by an intramolecular hydrogen bond. The relative energies of other conformers would be calculated to understand the conformational flexibility of the molecule.
Reaction Energetics Activation barriers for reactions such as dehydration and nucleophilic substitution have been subjects of computational investigation.[1] For example, the activation barrier for β-hydrogen elimination has been a focus of DFT calculations.[1]

Experimental Protocols

The following outlines a typical computational protocol for the study of this compound, based on methods reported for this and similar molecules.

Computational Method:

Density Functional Theory (DFT) is the most commonly cited method for studying this molecule.[1] A popular and effective functional for this type of system is the B3LYP hybrid functional, often paired with a Pople-style basis set such as 6-31G(d,p) or a more extensive one like 6-311+G(d,p) for higher accuracy.[1]

Software:

Quantum chemistry software packages such as Gaussian, ORCA, or Spartan are typically used to perform these calculations.

Methodology:

  • Model Construction: The initial 3D structure of this compound is built using a molecular editor.

  • Conformational Search: A systematic or stochastic conformational search is performed to identify various low-energy conformers. This is crucial for a flexible molecule like this compound.

  • Geometry Optimization: Each identified conformer is then subjected to geometry optimization to find the local energy minimum on the potential energy surface. This step yields the equilibrium structure with its corresponding electronic energy.

  • Vibrational Frequency Calculation: Following a successful geometry optimization, a vibrational frequency analysis is performed. The absence of imaginary frequencies confirms that the structure is a true minimum. This calculation also provides the zero-point vibrational energy (ZPVE) and theoretical infrared (IR) and Raman spectra.

  • Property Calculation: Further calculations can be performed on the optimized geometry to determine various electronic properties, such as Mulliken charges, dipole moment, and molecular orbital energies (HOMO/LUMO).

  • Reaction Pathway Analysis: To study a chemical reaction, the structures of reactants, products, and transition states are optimized. The transition state is identified by having a single imaginary frequency corresponding to the reaction coordinate. The activation energy is then calculated as the energy difference between the transition state and the reactants.

Mandatory Visualization

Computational_Workflow cluster_start Initial Setup cluster_analysis Structural and Energetic Analysis cluster_properties Property Prediction cluster_reactivity Reactivity Studies start Define Molecule: This compound method Select Computational Method (e.g., DFT: B3LYP/6-31G(d,p)) start->method conf_search Conformational Search method->conf_search Input geom_opt Geometry Optimization conf_search->geom_opt Low-energy conformers freq_calc Vibrational Frequency Calculation geom_opt->freq_calc Optimized structures ts_search Transition State Search geom_opt->ts_search Reactant/Product structures elec_prop Electronic Properties (Charges, Orbitals) freq_calc->elec_prop Verified minima spec_pred Spectroscopic Prediction (IR, Raman) freq_calc->spec_pred Frequencies & Intensities reaction_path Reaction Pathway Analysis ts_search->reaction_path Transition states activation_energy Activation Energy Calculation reaction_path->activation_energy Energetics

Caption: Computational chemistry workflow for this compound.

References

Spectroscopic Analysis of 3-Methoxy-3-methylbutan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 3-Methoxy-3-methylbutan-1-ol (CAS No: 56539-66-3), a versatile ether-alcohol compound. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The empirical formula for this compound is C₆H₁₄O₂, with a molecular weight of approximately 118.17 g/mol .[1] The structural and spectroscopic data are summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR) Spectroscopic Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.77t2H-CH₂-OH
~3.22s3H-OCH₃
~1.76t2H-C(OCH₃)(CH₃)₂-CH₂-
~1.23s6H-C(CH₃)₂

Solvent: CDCl₃, Reference: TMS at 0 ppm.

¹³C NMR (Carbon NMR) Spectroscopic Data

Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)Description of Vibration
~3400 (broad)O-H stretch (alcohol)
~2970C-H stretch (alkane)
~1470C-H bend (alkane)
~1370C-H bend (alkane)
~1080C-O stretch (ether and alcohol)

Sample preparation: Neat liquid film.

Mass Spectrometry (MS) Data
Mass-to-Charge Ratio (m/z)Relative IntensityProposed Fragment
119High[M+H]⁺ (protonated molecule)
103Moderate[M - CH₃]⁺
87High[M - OCH₃]⁺
73High[(CH₃)₂C(OCH₃)]⁺
69High[M - H₂O - OCH₃]⁺

Ionization method: Chemical Ionization (CI).

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are intended as a general guide and may be adapted based on the specific instrumentation available.

NMR Spectroscopy Protocol (¹H and ¹³C)
  • Sample Preparation: Prepare a solution by dissolving approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence.

    • Set appropriate parameters, including a spectral width of approximately 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition:

    • Switch the probe to the ¹³C frequency.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

    • Set a wider spectral width (e.g., 0-220 ppm) and a larger number of scans due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the internal standard.

Infrared (IR) Spectroscopy Protocol
  • Sample Preparation (Neat Liquid):

    • Place a single drop of this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

    • Carefully place a second salt plate on top to create a thin liquid film between the plates.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

    • Place the prepared salt plate assembly into the sample holder.

    • Acquire the IR spectrum of the sample over the desired wavenumber range (typically 4000-400 cm⁻¹).

  • Data Processing: The resulting spectrum should be plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS) Protocol
  • Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass spectrometer. For a detailed analysis of a potentially impure sample, Gas Chromatography-Mass Spectrometry (GC-MS) is recommended to separate the components before mass analysis. For a pure sample, direct infusion or a liquid injection can be used.

  • Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source (e.g., Electron Ionization - EI, or Chemical Ionization - CI).

  • Ionization: Ionize the sample molecules. CI is often preferred for determining the molecular weight as it is a "softer" ionization technique that results in less fragmentation and a more prominent protonated molecule peak ([M+H]⁺).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection and Data Analysis: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z. Analyze the fragmentation pattern to deduce structural information.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of an organic compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis cluster_interpretation Structural Elucidation Sample Sample NMR_Acq NMR Spectroscopy (¹H, ¹³C) Sample->NMR_Acq IR_Acq IR Spectroscopy Sample->IR_Acq MS_Acq Mass Spectrometry Sample->MS_Acq NMR_Data NMR Data (Shifts, Couplings, Integrals) NMR_Acq->NMR_Data IR_Data IR Spectrum (Functional Groups) IR_Acq->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS_Acq->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Logical workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide on the Physical Constants of 3-Methoxy-3-methylbutan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential physical constant data for 3-Methoxy-3-methylbutan-1-ol, a compound of interest for researchers, scientists, and professionals in drug development. The information is presented in a clear, structured format to facilitate easy reference and comparison.

Core Physical Properties

This compound is a clear, colorless liquid.[1] It is recognized for its utility as a solvent in various applications, including paints, inks, and fragrances.[1]

Quantitative Data Summary

The following table summarizes the key physical constants for this compound.

Physical ConstantValueConditions
Boiling Point173-175 °C(lit.)[1][2][3]
Density0.926 g/mLat 20 °C (lit.)[1]

Experimental Protocols

The provided data for boiling point and density are based on literature values ("lit.") and are commonly determined through standard laboratory procedures.

  • Boiling Point Determination: The boiling point range of a liquid is typically determined by distillation at atmospheric pressure. The temperature at which the liquid and vapor phases are in equilibrium is recorded as the boiling point.

  • Density Measurement: Density is generally measured using a pycnometer or a digital density meter at a specified temperature, in this case, 20 °C. This value represents the mass of the substance per unit volume.

Logical Relationship of Physical Constants

The following diagram illustrates the relationship between the compound and its fundamental physical properties.

Physical Properties of this compound This compound This compound BoilingPoint Boiling Point 173-175 °C This compound->BoilingPoint Density Density 0.926 g/mL at 20 °C This compound->Density

Physical Properties of this compound

References

Solubility Profile of 3-Methoxy-3-methylbutan-1-ol in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Methoxy-3-methylbutan-1-ol (MMB), a versatile and environmentally friendly ether alcohol solvent. Due to its unique amphiphilic nature, possessing both a polar hydroxyl group and a less polar ether group, MMB exhibits broad miscibility with a wide range of organic solvents.[1][2] This guide summarizes the available qualitative solubility data, outlines detailed experimental protocols for quantitative determination, and provides visual workflows to aid in laboratory practice.

Core Concepts: Understanding MMB's Solubility

This compound's molecular structure, featuring a hydroxyl group and an ether linkage, allows it to interact favorably with both polar and non-polar molecules.[1][2] This dual characteristic is the foundation of its excellent solvency power and its utility in diverse applications, from coatings and inks to cleaning agents and pharmaceutical formulations.[1][3] While widely cited as being miscible with many common organic solvents, precise quantitative solubility data is not extensively tabulated in publicly available literature.[1][4][5] Therefore, this guide provides both the existing qualitative information and a robust experimental framework for researchers to determine quantitative solubility parameters for their specific applications.

Qualitative Solubility Data

The following table summarizes the known qualitative solubility of this compound in various organic solvents and water. The term "Miscible" indicates that the two liquids form a homogeneous solution in all proportions.

Solvent CategorySolventSolubility
Water WaterMiscible[1][3][4][5][6][7][8]
Alcohols Common AlcoholsGenerally Miscible
Ethers Common EthersGenerally Miscible
Ketones Common KetonesGenerally Miscible
Esters Common EstersGenerally Miscible
Hydrocarbons Aromatic HydrocarbonsGenerally Miscible
Aliphatic HydrocarbonsExpected to be Miscible
Halogenated ChloroformSlightly Soluble

Resin Solubility:

MMB also demonstrates good dissolving power for a variety of natural and synthetic resins. This property is particularly relevant in the coatings and inks industries.

Resin TypeSolubility in MMB
NitrocelluloseGood dissolving power[1][9]
Benzyl celluloseGood dissolving power[1][9]
Polyvinyl butyralsGood dissolving power[1][9]
Aldehyde, Ketone, and Indene resinsGood dissolving power[1][9]
Phenol-formaldehyde, Urea-formaldehyde, and Melamine-formaldehyde resinsGood dissolving power[1][9]
Carbamic acid ester, Alkyd, and Maleic resinsGood dissolving power[1][9]
Dammar, Ester resins, and post-chlorinated polyvinyl chloride (coatings)Partially soluble[1][10]
Ethyl cellulose, Cellulose acetobutyrate, Polyvinyl acetates, and Polyvinyl isobutyl etherSwell considerably[1][10]
Petroleum oils, Waxes, Rubber, Chlorinated rubber, Acetyl cellulose, Polyisobutylene, Polystyrene, non-post-chlorinated polyvinyl chloride (coatings), Vinyl acetate/vinyl chloride/dicarboxylic acid copolymer, Polyvinyl formal, Polyvinyl carbazole, and Coumarone resinDoes not dissolve[1][9][10]

Experimental Protocols for Solubility Determination

For applications requiring precise knowledge of solubility limits, the following experimental protocols, based on established methodologies such as the flask method (OECD Guideline 105) and ASTM standards, can be employed.[11][12][13]

Protocol 1: Determination of Miscibility (Qualitative)

Objective: To visually determine if MMB is miscible with a given organic solvent at room temperature.

Materials:

  • This compound (purity ≥98%)

  • Test solvent (analytical grade)

  • Calibrated glass test tubes with stoppers

  • Pipettes or graduated cylinders

  • Vortex mixer

Procedure:

  • To a clean, dry test tube, add 5 mL of the test solvent.

  • Add 5 mL of this compound to the same test tube.

  • Stopper the test tube and vortex for 1-2 minutes.

  • Allow the mixture to stand for at least 5 minutes.

  • Visually inspect the mixture against a well-lit background.

    • Miscible: A single, clear, homogeneous phase is observed.

    • Immiscible: Two distinct liquid layers are visible.

    • Partially Miscible: The solution appears cloudy or forms an emulsion that does not separate into distinct layers.

Protocol 2: Flask Method for Quantitative Solubility Determination

Objective: To determine the saturation solubility of a compound that is not fully miscible with MMB at a specific temperature.

Materials:

  • This compound (solvent)

  • Solute (the organic compound to be tested)

  • Glass flasks with airtight stoppers

  • Thermostatically controlled shaker bath or incubator

  • Analytical balance

  • Centrifuge and centrifuge tubes (if necessary)

  • Syringes and syringe filters (pore size appropriate to remove undissolved solute)

  • A suitable analytical method for quantification of the solute in MMB (e.g., GC, HPLC, UV-Vis spectroscopy).

Procedure:

  • Preparation of Saturated Solution:

    • Add a known volume of MMB to several flasks.

    • Add an excess amount of the solute to each flask to ensure that a saturated solution is formed.

    • Seal the flasks and place them in a shaker bath set to the desired constant temperature (e.g., 25 °C).

    • Agitate the flasks for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. A preliminary study may be needed to determine the time required to reach equilibrium.

  • Sample Preparation:

    • After the equilibration period, stop the agitation and allow the flasks to remain undisturbed at the constant temperature for a sufficient time (e.g., 24 hours) to allow undissolved solute to settle.

    • Carefully withdraw a sample from the clear supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any remaining undissolved microparticles.

  • Analysis:

    • Quantify the concentration of the solute in the filtered MMB solution using a pre-validated analytical method.

    • The determined concentration represents the solubility of the solute in MMB at the specified temperature.

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the described experimental protocols.

G cluster_protocol1 Protocol 1: Miscibility Determination A Add 5 mL of Test Solvent to Test Tube B Add 5 mL of MMB to Test Tube A->B C Stopper and Vortex for 1-2 minutes B->C D Let Stand for 5 minutes C->D E Visually Inspect Mixture D->E F Result: Miscible (Single Phase) E->F G Result: Immiscible (Two Layers) E->G H Result: Partially Miscible (Cloudy) E->H

Caption: Workflow for Qualitative Miscibility Determination.

G cluster_protocol2 Protocol 2: Quantitative Solubility (Flask Method) A Add MMB and Excess Solute to Flasks B Equilibrate in Shaker Bath at Constant Temperature A->B C Allow Undissolved Solute to Settle B->C D Withdraw Supernatant with Syringe C->D E Filter Sample D->E F Quantify Solute Concentration (e.g., GC, HPLC) E->F G Result: Solubility (g/L or mol/L) F->G

Caption: Workflow for Quantitative Solubility Determination.

Conclusion

References

Methodological & Application

3-Methoxy-3-methylbutan-1-ol: Application Notes for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-3-methylbutan-1-ol (MMB) is a versatile and increasingly popular solvent recognized for its favorable environmental, health, and safety profile.[1] Classified as a "greener" solvent, MMB possesses a unique combination of ether and alcohol functionalities, rendering it amphiphilic and capable of dissolving a wide range of organic and inorganic compounds.[2][3] Its low volatility, biodegradability, and low toxicity make it an attractive alternative to traditional solvents in various applications, including paints, coatings, and cleaners.[2][4]

In the realm of organic synthesis, the selection of an appropriate solvent is critical to reaction success, influencing reaction rates, yields, and selectivity. While MMB is commercially available and its physical properties are well-documented, its application as a solvent in many common synthetic transformations is not yet widely reported in peer-reviewed literature. These notes aim to provide a comprehensive overview of MMB's properties and explore its potential as a sustainable solvent in key organic reactions, offering protocols for these reactions in traditional solvents as a baseline for future investigation with MMB.

Physicochemical and Safety Data

A thorough understanding of a solvent's properties is essential for its effective application. The following tables summarize the key physical, chemical, and safety data for this compound.

Table 1: Physical and Chemical Properties of this compound
PropertyValueReference(s)
CAS Number 56539-66-3[1][2]
Molecular Formula C₆H₁₄O₂[1][2]
Molecular Weight 118.17 g/mol [1][5]
Appearance Clear, colorless liquid[6]
Odor Mild[2]
Boiling Point 173-175 °C[1][2]
Melting Point < -50 °C[2][4]
Density 0.926 g/mL at 20 °C[1]
Refractive Index n20/D 1.428[1][2]
Flash Point 71 °C (160 °F) - closed cup[7]
Solubility Miscible with water and common organic solvents[2][8]
Vapor Pressure 47 Pa at 20 °C[2]
pKa 15.19 ± 0.10[2]
Table 2: Safety Information for this compound
Hazard CategoryClassificationReference(s)
GHS Classification Eye Irritation (Category 2A)[9][10]
Signal Word Warning[9][10]
Hazard Statements H319: Causes serious eye irritation.[9][10]
Precautionary Statements P264, P280, P305+P351+P338, P337+P313[1]
Personal Protective Equipment Eyeshields, Gloves[1]
Storage Class 10 - Combustible liquids[1]
WGK (Water Hazard Class) WGK 1 (low hazard to waters)[1]

Potential Applications in Organic Synthesis

The unique properties of MMB suggest its potential as a solvent in a variety of organic reactions. Its ether functionality can coordinate with metal catalysts, while the hydroxyl group can participate in hydrogen bonding, potentially influencing reaction pathways and selectivity. Furthermore, its high boiling point makes it suitable for reactions requiring elevated temperatures.

While specific literature on the use of MMB as a primary solvent in Grignard reactions, Suzuki couplings, and Buchwald-Hartwig aminations is currently limited, its properties can be compared to those of solvents traditionally used in these transformations.

Grignard Reactions

Background: Grignard reactions are fundamental carbon-carbon bond-forming reactions that are highly sensitive to the choice of solvent.[11] Ethereal solvents, such as diethyl ether and tetrahydrofuran (B95107) (THF), are essential for the formation and stabilization of the Grignard reagent through coordination of the ether oxygen atoms with the magnesium center.[11][12]

Potential of MMB: As an ether-alcohol, MMB's ether functionality could potentially stabilize the Grignard reagent. However, the presence of the acidic hydroxyl group is incompatible with the highly basic Grignard reagent and would lead to quenching of the reagent. Therefore, MMB is not a suitable solvent for the formation of Grignard reagents. It could, however, be considered for use in the subsequent reaction of a pre-formed Grignard reagent if the hydroxyl group were protected.

Representative Protocol (Traditional Solvent):

Reaction: Phenylmagnesium bromide with benzophenone (B1666685) to form triphenylmethanol.

Materials:

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings.

  • Add a crystal of iodine to initiate the reaction.

  • In the dropping funnel, prepare a solution of bromobenzene in anhydrous diethyl ether.

  • Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction should start, as indicated by the disappearance of the iodine color and the appearance of bubbling.

  • Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to room temperature.

  • In a separate flask, dissolve benzophenone in anhydrous diethyl ether.

  • Add the benzophenone solution dropwise to the Grignard reagent with vigorous stirring.

  • After the addition is complete, stir the reaction mixture at room temperature for 1 hour.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization.

G A Aryl/Alkyl Halide + Mg in Ether B Grignard Reagent Formation A->B Initiation C Addition of Ketone/Aldehyde B->C D Reaction C->D E Aqueous Workup D->E Quenching F Product (Alcohol) E->F Isolation

Caption: General workflow for a Grignard reaction.

Suzuki-Miyaura Coupling

Background: The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide, widely used for the synthesis of biaryls, polyolefins, and styrenes. The choice of solvent can significantly affect the reaction's efficiency and selectivity.[13][14] A variety of solvents, including toluene (B28343), THF, dioxane, and DMF, are commonly used, often in the presence of water to facilitate the dissolution of the inorganic base.[8]

Potential of MMB: MMB's polarity and miscibility with water make it a plausible candidate for Suzuki couplings.[8] Its ability to dissolve both organic substrates and inorganic bases could be advantageous. Furthermore, its high boiling point would allow for reactions to be run at elevated temperatures, which can be beneficial for less reactive substrates.

Representative Protocol (Traditional Solvent):

Reaction: Coupling of 4-bromotoluene (B49008) with phenylboronic acid.

Materials:

  • 4-Bromotoluene

  • Phenylboronic acid

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • To a round-bottom flask, add 4-bromotoluene, phenylboronic acid, palladium(II) acetate, and triphenylphosphine.

  • Add a 2M aqueous solution of potassium carbonate.

  • Add toluene as the solvent.

  • Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

G cluster_0 Catalytic Cycle Pd0 Pd(0)L_n PdII_Aryl Ar-Pd(II)-X(L_n) Pd0->PdII_Aryl Oxidative Addition PdII_Transmetal Ar-Pd(II)-R(L_n) PdII_Aryl->PdII_Transmetal Transmetalation PdII_Transmetal->Pd0 Reductive Elimination Product Coupled Product PdII_Transmetal->Product Reactants Aryl Halide + Organoboron Compound Reactants->Pd0

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

Background: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[15] Solvents commonly employed include toluene, xylene, and 1,4-dioxane.[16][17] The choice of solvent can influence the product distribution and reaction rate.[15]

Potential of MMB: Similar to the Suzuki coupling, MMB's properties suggest it could be a suitable solvent for Buchwald-Hartwig aminations. Its polarity may aid in the solubility of the amine and the base, while its high boiling point is advantageous for reactions requiring heat.

Representative Protocol (Traditional Solvent):

Reaction: Coupling of p-bromotoluene with piperazine.

Materials:

  • p-Bromotoluene

  • Piperazine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Sodium tert-butoxide (NaO-t-Bu)

  • Toluene

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃, BINAP, and sodium tert-butoxide.

  • Evacuate and backfill the tube with an inert gas (e.g., argon).

  • Add toluene, followed by p-bromotoluene and piperazine.

  • Seal the tube and heat the reaction mixture in an oil bath at the desired temperature.

  • Monitor the reaction by TLC or GC.

  • After completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with diethyl ether and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

G Reactants Aryl Halide + Amine Reaction_Setup Inert Atmosphere Heating Reactants->Reaction_Setup Catalyst_System Pd Catalyst + Ligand + Base Catalyst_System->Reaction_Setup Workup Extraction & Purification Reaction_Setup->Workup Product N-Aryl Amine Workup->Product

Caption: Experimental workflow for Buchwald-Hartwig amination.

Conclusion and Future Outlook

This compound presents a promising profile as a green and sustainable solvent for organic synthesis. Its favorable physical properties, including a high boiling point and miscibility with a range of substances, suggest its potential applicability in a variety of important synthetic transformations. However, the current body of scientific literature lacks specific, detailed studies on its use in key reactions such as Grignard, Suzuki-Miyaura, and Buchwald-Hartwig couplings.

The protocols provided herein for these reactions in traditional solvents are intended to serve as a starting point for researchers interested in exploring the use of MMB as a greener alternative. Further investigation is required to determine the optimal reaction conditions, catalyst systems, and substrate scope when MMB is employed as a solvent. Such studies will be crucial in fully elucidating the potential of this compound to contribute to more sustainable practices in chemical synthesis and drug development.

References

Application Note: The Use of 3-Methoxy-3-methylbutan-1-ol in Esterification Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Methoxy-3-methylbutan-1-ol (MMB) is a versatile bifunctional molecule, possessing both an ether and a primary alcohol group.[1][2] This unique structure imparts valuable properties such as good solvency for a wide range of compounds, low volatility, and miscibility with water.[1] A primary application of MMB in chemical synthesis is its use as a reactant in esterification reactions. The resulting esters often exhibit enhanced solvent properties and are valuable intermediates or final products in various industries, including the manufacturing of adhesives, industrial lubricants, and fragrances.[1][2][3][4] Esters derived from MMB are particularly noted for their unique organoleptic properties, often possessing strong fruity notes, making them desirable for the flavor and fragrance industry.[5]

This document provides detailed protocols and technical data for the use of this compound in esterification reactions.

Reaction Principles and Applications

The primary alcohol group in this compound readily undergoes esterification with carboxylic acids or their derivatives.[3] The most common method is the Fischer-Speier esterification, an acid-catalyzed equilibrium reaction between an alcohol and a carboxylic acid. To drive the reaction towards the product side and achieve high yields, water, a byproduct of the reaction, is typically removed, often by azeotropic distillation.[6]

Alternatively, more reactive acylating agents like acid chlorides or anhydrides can be used to form esters from MMB. These reactions are generally faster, irreversible, and often proceed under milder conditions, though they may require a base to neutralize the acidic byproduct (e.g., HCl).[3]

G MMB This compound Equilibrium MMB->Equilibrium Acid Carboxylic Acid (R-COOH) Acid->Equilibrium Ester MMB Ester Water Water (H₂O) Catalyst Acid Catalyst (e.g., H₂SO₄, p-TsOH) Catalyst->Equilibrium   Catalyzes Equilibrium->Ester Equilibrium->Water

Figure 1: General scheme for Fischer-Speier esterification of MMB.

Quantitative Data Summary

While specific kinetic data for the esterification of MMB is not widely published, the following table summarizes typical reaction conditions and expected outcomes based on standard Fischer esterification protocols and related syntheses. Yields are highly dependent on the specific carboxylic acid used and the efficiency of water removal.

ParameterFischer EsterificationAcyl Chloride Method
Reactants This compound, Carboxylic AcidThis compound, Acid Chloride
Catalyst / Reagent Conc. H₂SO₄ or p-TsOH (catalytic)Pyridine (B92270) or Et₃N (≥1 equivalent)
Solvent Toluene (B28343) or Hexane (for azeotropic removal)Dichloromethane (DCM) or Tetrahydrofuran (THF)
Temperature Reflux (typically 80-120 °C)0 °C to Room Temperature
Reaction Time 1 - 12 hours1 - 4 hours
Typical Molar Ratio 1:1.2 (MMB : Carboxylic Acid)1:1.1 (MMB : Acid Chloride)
Workup Neutralization (NaHCO₃ wash), Brine washAqueous wash, Brine wash
Expected Yield 60 - 90%85 - 98%

Detailed Experimental Protocols

Protocol 1: Fischer Esterification of MMB with Acetic Acid

This protocol describes a standard acid-catalyzed esterification to produce 3-methoxy-3-methylbutyl acetate.

Materials:

  • This compound (MMB)

  • Glacial Acetic Acid

  • p-Toluenesulfonic acid monohydrate (p-TsOH) or concentrated Sulfuric Acid (H₂SO₄)

  • Toluene

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (Brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Apparatus:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 11.8 g, 0.1 mol), glacial acetic acid (e.g., 7.2 g, 0.12 mol), and toluene (100 mL).

  • Catalyst Addition: Add a catalytic amount of p-TsOH (e.g., 0.95 g, 0.005 mol) or 3-4 drops of concentrated H₂SO₄.

  • Reflux: Assemble the Dean-Stark trap and reflux condenser. Heat the mixture to reflux using a heating mantle. Water will begin to collect in the arm of the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected (typically 2-4 hours).

  • Cooling & Quenching: Allow the reaction mixture to cool to room temperature. Carefully transfer the mixture to a separatory funnel.

  • Workup:

    • Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated NaHCO₃ solution (vent frequently to release CO₂), and finally with 50 mL of brine.

    • Separate the organic layer and dry it over anhydrous MgSO₄.

  • Purification:

    • Filter off the drying agent.

    • Remove the toluene solvent under reduced pressure using a rotary evaporator.

    • The crude ester can be further purified by fractional distillation to yield pure 3-methoxy-3-methylbutyl acetate.

Figure 2: Experimental workflow for Fischer esterification of MMB.

Protocol 2: Esterification of MMB with an Acid Chloride

This protocol describes the synthesis of an MMB ester using a more reactive acid chloride, for example, acetyl chloride.

Materials:

  • This compound (MMB)

  • Acetyl Chloride

  • Pyridine or Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (Brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Apparatus:

  • Two-neck round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

Procedure:

  • Reaction Setup: In a dry two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (e.g., 11.8 g, 0.1 mol) and pyridine (e.g., 8.7 g, 0.11 mol) in 100 mL of anhydrous DCM.

  • Cooling: Cool the flask in an ice bath to 0 °C.

  • Reagent Addition: Add acetyl chloride (e.g., 8.6 g, 0.11 mol) dropwise from a dropping funnel over 30 minutes, ensuring the internal temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.

    • Dry the organic layer over anhydrous MgSO₄.

  • Purification:

    • Filter off the drying agent.

    • Remove the DCM solvent under reduced pressure.

    • The resulting crude ester can be purified by distillation or column chromatography if necessary.

Troubleshooting and Optimization

Low yields in Fischer esterification are common due to the reaction's equilibrium nature.

G Start Low Product Yield CheckWater Was water efficiently removed? (Dean-Stark) Start->CheckWater CheckCatalyst Was catalyst active/sufficient? Start->CheckCatalyst CheckTime Was reaction time sufficient? Start->CheckTime Alternative Consider alternative methods: - Use excess reactant - Use acid chloride/anhydride Start->Alternative Solution1 Increase reflux time or use a different azeotroping solvent. CheckWater->Solution1 Solution2 Increase catalyst loading or use a stronger acid (e.g., H₂SO₄). CheckCatalyst->Solution2 Solution3 Monitor reaction by TLC/GC and extend time as needed. CheckTime->Solution3

Figure 3: Troubleshooting guide for low esterification yield.

References

3-Methoxy-3-methylbutan-1-ol: A Green Solvent for Pharmaceutical and Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

3-Methoxy-3-methylbutan-1-ol (MMB) is emerging as a versatile and sustainable solvent with a favorable safety and environmental profile, making it an attractive alternative to traditional solvents in research and pharmaceutical applications.[1][2][3][4][5] This ether alcohol possesses a unique combination of properties, including high solvency, complete water miscibility, low volatility, and biodegradability, positioning it as a green solvent of choice.[1][2][6][7]

Properties of this compound (MMB)

MMB's physicochemical properties make it a suitable replacement for conventional solvents such as alcohols, glycol ethers, and D-limonene in various formulations.[1] Its amphiphilic nature, stemming from the presence of both a hydroxyl and an ether group, allows it to dissolve a wide range of polar and non-polar compounds.[6][8]

Table 1: Physicochemical Properties of MMB

PropertyValueReference
CAS Number56539-66-3[6]
Molecular FormulaC6H14O2[6]
Molecular Weight118.17 g/mol [6]
AppearanceClear, colorless liquid[2][6]
OdorMild, inoffensive[2][6][9]
Boiling Point173-175 °C[6][10]
Melting Point< -50 °C[11][12]
Flash Point71 °C (160 °F)[1][10][13]
Density0.926 g/mL at 20 °C[6]
Water SolubilityCompletely miscible[6][7]
Vapor Pressure0.503 mmHg at 20 °C[9]
log Kow0.18[11]

Table 2: Safety and Environmental Profile of MMB

ParameterValue/ClassificationReference
Acute Oral LD50 (rat)4300-4500 mg/kg[9][11]
Acute Dermal LD50 (rat)>2000 mg/kg[9][11][14]
Skin IrritationSlight irritation on prolonged exposure[9][11]
Eye IrritationCauses serious eye irritation[9][11][13][14]
BiodegradabilityReadily biodegradable[1][2]
Hazard ClassificationCombustible liquid, Causes serious eye irritation[13][15]

Applications in Research and Drug Development

MMB's favorable properties lend themselves to a variety of applications within the pharmaceutical and research sectors:

  • Solubilizing Agent: Its excellent solvency power can be leveraged to enhance the solubility of poorly water-soluble active pharmaceutical ingredients (APIs), a critical challenge in drug formulation.[8]

  • Green Reaction Medium: MMB can serve as a sustainable solvent for organic synthesis, replacing more hazardous traditional solvents.[4][8]

  • Intermediate in Chemical Synthesis: It can be used as a building block for the synthesis of novel molecules and specialty chemicals.[6][8]

  • Cleaning and Degreasing: MMB is an effective degreaser and can be used for cleaning laboratory equipment and surfaces.[1][5]

  • Formulation Excipient: Its low toxicity and mild odor make it suitable for use in various formulations, including topical preparations and personal care products.[4][6]

Experimental Protocols

The following are generalized protocols that can be adapted for specific research and development needs.

Protocol 3.1: Solubility Enhancement of a Poorly Soluble Compound

Objective: To determine the effectiveness of MMB in solubilizing a hydrophobic compound compared to a traditional solvent.

Materials:

  • This compound (MMB)

  • Ethanol (or other traditional solvent for comparison)

  • Poorly soluble active pharmaceutical ingredient (API) or test compound

  • Vials with screw caps

  • Magnetic stirrer and stir bars

  • Analytical balance

  • Spectrophotometer or HPLC for concentration measurement

Procedure:

  • Prepare a series of saturated solutions. To separate vials, add a known volume (e.g., 1 mL) of MMB and the traditional solvent.

  • Add an excess amount of the poorly soluble compound to each vial.

  • Seal the vials and stir the mixtures at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

  • After 24 hours, stop stirring and allow the undissolved solute to settle.

  • Carefully withdraw a known volume of the supernatant from each vial, ensuring no solid particles are transferred.

  • Dilute the supernatant with a suitable solvent to a concentration within the analytical range of your measurement instrument.

  • Determine the concentration of the dissolved compound in each sample using a pre-validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculate the solubility of the compound in each solvent (e.g., in mg/mL).

  • Compare the solubility values to assess the effectiveness of MMB.

Protocol 3.2: MMB as a Solvent in a Representative Organic Reaction (e.g., Esterification)

Objective: To utilize MMB as a green solvent for an esterification reaction and monitor its progress.

Materials:

  • This compound (MMB)

  • A carboxylic acid (e.g., acetic acid)

  • An alcohol (e.g., benzyl (B1604629) alcohol)

  • An acid catalyst (e.g., sulfuric acid or a solid acid catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with stirring

  • Thin-layer chromatography (TLC) plates and chamber

  • Appropriate work-up and purification supplies (e.g., separatory funnel, sodium bicarbonate solution, drying agent, silica (B1680970) gel for chromatography)

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid and the alcohol in MMB.

  • Add a catalytic amount of the acid catalyst to the solution.

  • Attach the reflux condenser and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.

  • Monitor the progress of the reaction by TLC. Periodically take a small aliquot of the reaction mixture and spot it on a TLC plate, eluting with an appropriate solvent system.

  • Once the reaction is complete (as indicated by the disappearance of the starting materials on TLC), cool the mixture to room temperature.

  • Begin the work-up procedure. This may involve neutralizing the acid catalyst with a base (e.g., saturated sodium bicarbonate solution), extracting the product with a suitable organic solvent, washing the organic layer, drying it, and concentrating it under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography, to obtain the pure ester.

  • Characterize the product and calculate the reaction yield. Evaluate the performance of MMB as a reaction solvent based on yield, reaction time, and ease of work-up.

Visualizations

The following diagrams illustrate key aspects of MMB's synthesis and its comparative advantages.

Synthesis_Workflow Methanol Methanol Reactor Closed System Reactor (with Catalyst) Methanol->Reactor Isobutylene Isobutylene Isobutylene->Reactor Purification Distillation/ Purification Reactor->Purification Crude Product MMB This compound (MMB) FinalProduct High Purity MMB Purification->FinalProduct

Caption: Synthesis workflow for this compound (MMB).

Solvent_Comparison cluster_attributes Comparative Attributes MMB This compound (MMB) Toxicity Low Toxicity MMB->Toxicity Favorable Biodegradability Readily Biodegradable MMB->Biodegradability Sustainable Safety High Flash Point MMB->Safety Safer Handling Solvency Excellent Solvency MMB->Solvency Versatile Volatility Low Volatility MMB->Volatility Controlled Evaporation Traditional Traditional Solvents (e.g., Glycol Ethers, Alcohols) Traditional->Toxicity Often Higher Traditional->Biodegradability Variable Traditional->Safety Often Lower

Caption: Comparison of MMB to traditional solvents.

Experimental_Workflow Start Define Research Objective (e.g., Improve Solubility) SolventSelection Select MMB as Green Solvent Alternative Start->SolventSelection ProtocolDev Develop Experimental Protocol (e.g., Solubility Assay) SolventSelection->ProtocolDev Experiment Conduct Experiment ProtocolDev->Experiment DataCollection Collect Quantitative Data (e.g., Concentration) Experiment->DataCollection Analysis Analyze and Compare Results (MMB vs. Control) DataCollection->Analysis Conclusion Draw Conclusions on MMB Performance and Applicability Analysis->Conclusion

Caption: General experimental workflow for evaluating MMB.

References

Application Notes and Protocols for the Analytical Characterization of 3-Methoxy-3-methylbutan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Methoxy-3-methylbutan-1-ol (MMB), CAS number 56539-66-3, is a versatile ether-alcohol compound with a growing presence in various industries. It serves as a solvent for paints, inks, and fragrances, and as a synthetic intermediate.[1] Its low toxicity and biodegradable nature make it a greener alternative in many formulations.[2] Accurate and robust analytical methods are essential for quality control, reaction monitoring, and formulation development involving this compound.

This document provides detailed application notes and experimental protocols for the characterization of this compound using several key analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography-Mass Spectrometry (GC-MS)

Application Note

Gas chromatography is a powerful analytical technique for separating and identifying volatile compounds.[2] Given its boiling point of approximately 173-175 °C, this compound is highly amenable to GC analysis.[2][3] When coupled with a mass spectrometer, GC-MS provides not only retention time data for quantification but also mass spectra for definitive identification and structural elucidation of the analyte and any potential impurities. This method is ideal for assessing purity, identifying byproducts from synthesis reactions, and quantifying MMB in various matrices.[2][4]

Quantitative Data Summary

The following table summarizes key data points for the GC-MS analysis of this compound.

ParameterValueReference
Molecular FormulaC₆H₁₄O₂[5][6]
Molecular Weight118.17 g/mol [5][7]
Kovats Retention Index1434 (on TC-Wax polar column)[6]
Molecular Ion (M⁺)m/z 118[5]
Characteristic Mass Fragments (m/z)
Base Peak73[5]
Other Key Fragments103, 85, 69, 43, 41[5]
Experimental Protocol

This protocol provides a general starting point for GC-MS analysis. Optimization may be required based on the specific instrument and sample matrix.

  • Sample Preparation:

    • For qualitative analysis of a neat sample, dilute 10 µL of this compound in 990 µL of a suitable volatile solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

    • For quantitative analysis, prepare a stock solution of known concentration (e.g., 1000 µg/mL). Create a series of calibration standards by serial dilution of the stock solution.

    • If analyzing a reaction mixture, consider quenching the reaction and performing a liquid-liquid extraction into an organic solvent.[4]

    • Transfer the final sample to a 2 mL glass autosampler vial.

  • Instrumentation (Example Parameters):

    • Gas Chromatograph: Agilent 7890 GC or equivalent.

    • Mass Spectrometer: Agilent 5977 MS or equivalent.

    • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or a polar column like a Wax column.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1 (can be adjusted based on concentration).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: Increase to 240 °C at 10 °C/min.

      • Final hold: Hold at 240 °C for 5 minutes.

    • MS Parameters:

      • Ion Source: Electron Ionization (EI).

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Scan Range: m/z 40-200.

  • Data Analysis:

    • Identify the this compound peak based on its retention time.

    • Confirm identity by comparing the acquired mass spectrum with a reference library spectrum. Key fragments to look for include m/z 73 (base peak) and the molecular ion at m/z 118.[5]

    • For quantification, generate a calibration curve by plotting the peak area against the concentration of the standards.

Visualization: GC-MS Experimental Workflow

GCMS_Workflow Sample Sample Preparation (Dilution/Extraction) Injector GC Inlet (Vaporization) Sample->Injector Column GC Column (Separation) Injector->Column MS MS Detector (Ionization & Detection) Column->MS Data Data Analysis (Spectrum & Quantification) MS->Data NMR_Logic Structure This compound a: -C(CH₃)₂ b: -CH₂- c: -OCH₃ d: -CH₂OH Spectrum ¹H NMR Spectrum δ ~1.23 (s, 6H) δ ~1.76 (t, 2H) δ ~3.20 (s, 3H) δ ~3.77 (t, 2H) Structure:f0->Spectrum:s0 a Structure:f1->Spectrum:s1 b Structure:f2->Spectrum:s2 c Structure:f3->Spectrum:s3 d FTIR_Workflow Sample Sample Preparation (Neat Liquid) IR IR Spectrometer (Data Acquisition) Sample->IR Spectrum FTIR Spectrum (Absorbance vs. Wavenumber) IR->Spectrum Analysis Data Analysis (Peak Assignment) Spectrum->Analysis HPLC_Workflow Sample Sample Preparation (Dissolve & Filter) Injector HPLC Injector Sample->Injector Column HPLC Column (Separation) Injector->Column Detector RID Detector Column->Detector Data Data Analysis (Chromatogram) Detector->Data

References

Application Note and Protocol for the GC-MS Analysis of 3-Methoxy-3-methylbutan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the analysis of 3-Methoxy-3-methylbutan-1-ol using Gas Chromatography-Mass Spectrometry (GC-MS). The protocols outlined below are intended for the accurate quantification and identification of this compound in various sample matrices.

Introduction

This compound (MMB) is a volatile organic compound with applications in various industries. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of such volatile compounds. This application note details the sample preparation, GC-MS methodology, and data analysis for this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for the GC-MS analysis of this compound.

Table 1: Chemical and Physical Properties

PropertyValue
IUPAC NameThis compound
SynonymsMMB, 3-Methyl-3-methoxybutanol
CAS Number56539-66-3
Molecular FormulaC6H14O2
Molecular Weight118.17 g/mol

Table 2: Chromatographic and Spectrometric Data

ParameterValueIonization Mode
Retention Index1434 (on a polar TC-Wax column)N/A
Characteristic Mass Fragments (m/z)
119Chemical Ionization
101Chemical Ionization
87Chemical Ionization
73Chemical Ionization
69Chemical Ionization

Experimental Protocols

Sample Preparation

The following protocol is a general guideline for the preparation of samples for GC-MS analysis. The exact procedure may need to be optimized based on the sample matrix.

  • Solvent Selection: Use a high-purity volatile organic solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) for sample dilution and extraction. Avoid the use of water, as it is not suitable for direct injection into the GC system.

  • Sample Extraction (for liquid samples):

    • For aqueous samples, perform a liquid-liquid extraction. Mix 1 mL of the aqueous sample with 1 mL of the selected organic solvent in a clean glass vial.

    • Vortex the mixture vigorously for 1 minute to ensure efficient extraction of the analyte into the organic phase.

    • Allow the layers to separate. Carefully transfer the upper organic layer to a clean autosampler vial.

  • Sample Dilution: If the concentration of this compound in the sample is expected to be high, dilute the organic extract with the same solvent to bring the concentration within the calibration range. A typical starting concentration for GC-MS analysis is in the low µg/mL range.

  • Internal Standard: For accurate quantification, add a suitable internal standard to all samples, calibration standards, and blanks. The choice of internal standard should be a compound with similar chemical properties to the analyte but with a different retention time.

  • Final Preparation: Transfer the final prepared sample into a 2 mL glass autosampler vial with a screw cap and septum for analysis.

GC-MS Instrumentation and Parameters

The following instrumental parameters are recommended as a starting point. Optimization may be necessary depending on the specific instrument and column used.

Table 3: GC-MS Method Parameters

GC Parameters
Instrument Agilent Gas Chromatograph (or equivalent)
Column DB-5 or DB-1701, 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection Volume 1 µL
Inlet Temperature 250 °C
Injection Mode Splitless
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Temperature Program Initial temperature of 40 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 8 °C/min, and hold for 5 minutes.
MS Parameters
Instrument Agilent Mass Selective Detector (or equivalent)
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Mass Scan Range 35 - 350 amu
Ion Source Temperature 230 °C
Transfer Line Temperature 280 °C

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Liquid-Liquid Extraction (if necessary) Sample->Extraction Aqueous Sample Dilution Dilution & Internal Standard Addition Sample->Dilution Organic Sample Extraction->Dilution Vial Transfer to Autosampler Vial Dilution->Vial GC_Injection GC Injection Vial->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometric Detection GC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Quantification Quantification using Calibration Curve Peak_Integration->Quantification Report Final Report Quantification->Report

Caption: Workflow for the GC-MS analysis of this compound.

Application Notes and Protocols for the Spectral Interpretation of 3-Methoxy-3-methylbutan-1-ol using ¹H and ¹³C NMR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral interpretation of 3-methoxy-3-methylbutan-1-ol. It includes comprehensive data tables, detailed experimental protocols for sample preparation and spectral acquisition, and a visual representation of the molecule with its NMR signal assignments to facilitate structural elucidation and characterization.

Introduction

This compound is a bifunctional organic molecule containing both a hydroxyl and an ether functional group. Its structural analysis by NMR spectroscopy is a critical step in its synthesis, quality control, and in various research and development applications. This application note serves as a practical guide for obtaining and interpreting the ¹H and ¹³C NMR spectra of this compound.

Predicted NMR Spectral Data

The following tables summarize the predicted and experimentally observed chemical shifts for this compound. These values are essential for the assignment of signals in experimentally acquired spectra.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show five distinct signals. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atoms in the alcohol and ether functional groups.[1]

Signal AssignmentChemical Shift (δ) [ppm]MultiplicityIntegrationProtons
a~3.77Triplet2H-CH₂-OH
b~3.22Singlet3H-O-CH₃
c~3.20Singlet1H-OH
d~1.76Triplet2H-C(CH₃)₂-CH₂-
e~1.23Singlet6H-C(CH₃)₂

Note: The chemical shift of the hydroxyl proton (c) can be variable and may appear as a broad singlet. Its position is dependent on concentration, solvent, and temperature.

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to display five signals, corresponding to the five chemically non-equivalent carbon atoms in the molecule.

Signal AssignmentChemical Shift (δ) [ppm]Carbon Type
1~72.0Quaternary Carbon (-C(CH₃)₂)
2~60.1Methylene (-CH₂OH)
3~49.3Methyl (-OCH₃)
4~42.3Methylene (-C-CH₂-C)
5~24.5Methyl (-C(CH₃)₂)

Note: The chemical shifts for the ¹³C NMR are predicted values and may vary slightly from experimentally obtained data.

Experimental Protocols

Adherence to proper experimental procedures is crucial for obtaining high-quality NMR spectra. The following protocols provide a general framework for the analysis of this compound.

Sample Preparation
  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble. Deuterated chloroform (B151607) (CDCl₃) is a common choice for this type of compound.

  • Sample Concentration: For ¹H NMR, prepare a solution by dissolving 5-10 mg of this compound in approximately 0.6-0.7 mL of the deuterated solvent. For ¹³C NMR, a more concentrated sample of 20-50 mg in the same volume of solvent is recommended.

  • Sample Filtration: To remove any particulate matter that could degrade the spectral resolution, filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.

  • Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), to the sample solution for accurate chemical shift calibration (δ = 0.00 ppm).

NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

ParameterValue
Spectrometer Frequency400 MHz
Pulse ProgramStandard 1D Proton
Number of Scans16
Acquisition Time3-4 s
Relaxation Delay1-2 s
Spectral Width12-16 ppm
ParameterValue
Spectrometer Frequency100 MHz
Pulse ProgramProton-decoupled ¹³C
Number of Scans1024 or more
Acquisition Time1-2 s
Relaxation Delay2-5 s
Spectral Width0-220 ppm
Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

  • Integration: For ¹H NMR, integrate the area under each peak to determine the relative number of protons.

  • Peak Picking: Identify the chemical shift of each peak.

Visualization of NMR Assignments

The following diagram illustrates the structure of this compound and the assignment of its ¹H and ¹³C NMR signals.

Figure 1. Structure of this compound with ¹H and ¹³C NMR assignments.

References

Application Notes and Protocols for Williamson Ether Synthesis Utilizing 3-Methoxy-3-methylbutan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of both symmetrical and unsymmetrical ethers. This reaction proceeds via an S\textsubscript{N}2 mechanism, involving the reaction of an alkoxide ion with a primary alkyl halide.[1] 3-Methoxy-3-methylbutan-1-ol is a versatile building block, and its use in the Williamson ether synthesis allows for the introduction of the sterically hindered and functionally rich 3-methoxy-3-methylbutyl moiety into a variety of molecules. This can be of particular interest in the development of new pharmaceutical compounds and specialty chemicals where this group can impart unique solubility, metabolic stability, and conformational properties.

These application notes provide a generalized protocol for the use of this compound as a nucleophilic reagent in the Williamson ether synthesis. Due to a lack of specific examples in the reviewed literature for this particular alcohol, the following protocol is based on the well-established principles of this reaction.

Core Concepts of the Williamson Ether Synthesis

The reaction is typically a two-step process initiated by the deprotonation of the alcohol to form a more nucleophilic alkoxide. This is followed by the nucleophilic attack of the alkoxide on an appropriate electrophile, most commonly a primary alkyl halide.[2]

Step 1: Deprotonation The hydroxyl group of this compound is deprotonated using a strong base to form the corresponding alkoxide. Common bases for this purpose include sodium hydride (NaH), which offers the advantage of an irreversible reaction as hydrogen gas evolves, or other strong bases like potassium tert-butoxide.

Step 2: Nucleophilic Substitution The resulting 3-methoxy-3-methylbutoxide then acts as a potent nucleophile, attacking the primary alkyl halide in an S\textsubscript{N}2 fashion to yield the desired ether and a salt byproduct. The choice of the alkyl halide is critical; primary halides are preferred to minimize the competing E2 elimination reaction, which can become significant with secondary and is the major pathway for tertiary halides.[3]

Logical Workflow for Williamson Ether Synthesis

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Products Alcohol This compound Alkoxide Sodium 3-methoxy-3-methylbutoxide Alcohol->Alkoxide Deprotonation Base Strong Base (e.g., NaH) Base->Alkoxide Alkyl_Halide Primary Alkyl Halide (R-X) Ether Unsymmetrical Ether Alkyl_Halide->Ether Alkoxide->Ether SN2 Attack H2 Hydrogen Gas (H2) Alkoxide->H2 Salt Sodium Halide (NaX) Ether->Salt

Caption: Workflow of the Williamson Ether Synthesis.

Experimental Protocol: Synthesis of 1-(3-methoxy-3-methylbutoxy)butane

This protocol describes a representative procedure for the reaction of this compound with 1-bromobutane (B133212).

Materials and Reagents

Reagent/MaterialMolar Mass ( g/mol )Proposed Mass/VolumeMoles (mmol)
This compound118.171.18 g10.0
Sodium Hydride (60% dispersion in mineral oil)24.000.44 g11.0
1-Bromobutane137.021.51 g (1.2 mL)11.0
Anhydrous Tetrahydrofuran (THF)-50 mL-
Saturated Ammonium (B1175870) Chloride Solution-20 mL-
Saturated Sodium Chloride Solution (Brine)-20 mL-
Anhydrous Magnesium Sulfate---

Equipment

  • 100 mL three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas inlet

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure

  • Reaction Setup: Assemble the three-neck flask with the reflux condenser, dropping funnel, and a nitrogen inlet. Ensure all glassware is dry.

  • Deprotonation: Add this compound (1.18 g, 10.0 mmol) and anhydrous THF (30 mL) to the flask. Begin stirring and purge the system with nitrogen. Carefully add sodium hydride (0.44 g of 60% dispersion, 11.0 mmol) portion-wise to the solution at room temperature. The reaction will evolve hydrogen gas, so ensure adequate ventilation. Stir the mixture for 30-60 minutes at room temperature, or until the gas evolution ceases, indicating the formation of the alkoxide.

  • Alkylation: Dissolve 1-bromobutane (1.51 g, 11.0 mmol) in 20 mL of anhydrous THF and add it to the dropping funnel. Add the 1-bromobutane solution dropwise to the stirred alkoxide solution over 15-20 minutes.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 66°C for THF) and maintain it for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature. Carefully quench the excess sodium hydride by the slow, dropwise addition of saturated ammonium chloride solution (20 mL). Transfer the mixture to a separatory funnel.

  • Extraction: Add water (20 mL) and diethyl ether (30 mL) to the separatory funnel. Shake and separate the layers. Extract the aqueous layer with diethyl ether (2 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate using a rotary evaporator. The crude product can be purified by fractional distillation or column chromatography on silica (B1680970) gel to yield the pure 1-(3-methoxy-3-methylbutoxy)butane.

Signaling Pathway Diagram (Reaction Mechanism)

Reaction_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Substitution ROH This compound Alkoxide 3-Methoxy-3-methylbutoxide Anion ROH->Alkoxide + NaH Na_ion Na⁺ NaH NaH H2 H₂ Gas Alkoxide->H2 Product 1-(3-methoxy-3-methylbutoxy)butane Alkoxide->Product + 1-Bromobutane R_X 1-Bromobutane R_X->Product NaBr NaBr Product->NaBr

Caption: Williamson Ether Synthesis Mechanism.

Concluding Remarks

The Williamson ether synthesis is a robust and versatile method for the preparation of ethers. When applying this reaction to this compound, careful consideration of the base and the alkylating agent is crucial for achieving high yields and minimizing side reactions. The provided protocol is a general guideline and may require optimization for specific substrates and scales. The resulting ethers, incorporating the unique 3-methoxy-3-methylbutyl group, are promising candidates for further investigation in materials science and drug discovery.

References

Application of 3-Methoxy-3-methylbutan-1-ol in Fragrance Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-3-methylbutan-1-ol (MMB), a versatile ether alcohol, has emerged as a significant solvent and performance enhancer in the fragrance industry. Its unique combination of a mild, unobtrusive odor, excellent solvency for a wide range of fragrance materials, and favorable evaporation profile makes it a valuable tool for perfumers and formulation chemists.[1][2][3] This document provides detailed application notes and experimental protocols for researchers and scientists exploring the use of MMB in various fragrance formulations.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in fragrance formulations.

PropertyValueReference
CAS Number 56539-66-3[2][4]
Molecular Formula C6H14O2[2]
Molecular Weight 118.17 g/mol [5]
Appearance Clear, colorless liquid[6]
Odor Mild, slightly fruity, citrusy, green[4]
Boiling Point 174°C / 345°F[5]
Flash Point 71°C / 160°F (Closed cup)[5]
Solubility Miscible with water and common organic solvents[1][2]
Relative Odor Impact 20[4]
Odor Life on Smelling Strip 6 hours[4]

Applications in Fragrance Formulations

This compound offers several advantages in a variety of fragranced products.

Fine Fragrances

In fine fragrances, MMB serves as an excellent carrier, effectively dissolving and stabilizing aromatic compounds. Its low intrinsic odor ensures that the delicate nuances of the perfume are not altered. It can also act as a light fixative, helping to prolong the scent's longevity on the skin.[2]

Personal Care Products (Creams, Lotions, Soaps)

MMB's stability in various cosmetic bases makes it a suitable solvent for incorporating fragrances into creams, lotions, and soaps.[2][3] Its low toxicity and mildness are advantageous for skin-contact applications. In surfactant-based products like liquid soaps, it can also help reduce the amount of solubilizer required to incorporate the fragrance oil.[4]

Air Care Products (Air Fresheners, Reed Diffusers)

The unique evaporation profile of MMB makes it particularly well-suited for air care applications.[1][4] It evaporates at a moderate pace, allowing for a consistent and sustained release of the fragrance over time. This provides a balanced scent experience, avoiding an initial overwhelming burst that quickly fades. MMB's performance is also less sensitive to changes in humidity compared to some other commonly used solvents.[1]

Household Products (Detergents, Cleaners)

MMB is stable in the often harsh chemical environments of household cleaning products and detergents.[2][7] It helps to maintain the integrity of the fragrance during storage and use, ensuring a pleasant scent experience during and after cleaning.

Experimental Protocols

The following protocols provide a framework for evaluating the performance of this compound in fragrance formulations.

Protocol 1: Sensory Evaluation of Fragrance Longevity on a Blotter

Objective: To assess the effect of MMB on the longevity and evaporation profile of a fragrance.

Materials:

  • Fragrance oil

  • This compound

  • Ethanol (B145695) (perfumer's grade)

  • Unscented perfume blotters (smelling strips)

  • Pipettes or droppers

  • Beakers

  • Stopwatch

Procedure:

  • Sample Preparation:

    • Prepare a control solution of the fragrance oil in ethanol at a concentration of 20% (w/w).

    • Prepare a test solution with the same fragrance oil concentration (20% w/w), but with a portion of the ethanol replaced by MMB. A starting point could be a 1:4 ratio of MMB to ethanol in the solvent blend.

  • Application:

    • Using a clean pipette for each solution, apply 0.1 mL of the control and test solutions to separate, labeled perfume blotters.

  • Evaluation:

    • A panel of trained sensory assessors should evaluate the odor of the blotters at specific time intervals (e.g., immediately after application, 15 min, 30 min, 1 hr, 2 hrs, 4 hrs, 6 hrs, and 24 hrs).

    • At each time point, panelists should rate the overall odor intensity on a scale (e.g., 1-9, where 1 = no odor and 9 = extremely strong).

    • Panelists should also provide descriptive comments on the fragrance character, noting any changes in the top, middle, and base notes.

  • Data Analysis:

    • Compare the average intensity ratings of the control and test samples over time.

    • Analyze the descriptive comments to determine if MMB alters the perceived fragrance profile during evaporation.

Protocol 2: Stability Testing of a Fragranced Emulsion (Lotion)

Objective: To evaluate the physical and chemical stability of a fragranced lotion containing MMB.

Materials:

  • Unfragranced lotion base

  • Fragrance oil

  • This compound

  • Control lotion (fragranced without MMB)

  • Test lotion (fragranced with MMB)

  • Glass jars with airtight lids

  • Oven capable of maintaining 40°C ± 2°C

  • Refrigerator capable of maintaining 4°C ± 2°C

  • pH meter

  • Viscometer

  • Gas Chromatograph-Mass Spectrometer (GC-MS) (optional, for chemical analysis)

Procedure:

  • Sample Preparation:

    • Prepare a control batch of lotion by incorporating the fragrance oil at a typical concentration (e.g., 0.5% w/w).

    • Prepare a test batch of lotion with the same fragrance oil concentration, where the fragrance oil is pre-dissolved in MMB before being added to the lotion base.

  • Accelerated Stability Testing:

    • Store samples of both the control and test lotions under the following conditions for a period of 12 weeks:

      • Elevated temperature: 40°C

      • Refrigerated temperature: 4°C

      • Room temperature (as a control)

      • Freeze-thaw cycles: Alternate between -10°C and 25°C every 24 hours for three cycles.[8]

  • Evaluation:

    • At regular intervals (e.g., 1, 2, 4, 8, and 12 weeks), evaluate the samples for the following parameters:

      • Physical Appearance: Color, clarity, and phase separation.

      • Odor: Any change in the fragrance profile or intensity.

      • pH: Measure the pH of the lotion.

      • Viscosity: Measure the viscosity of the lotion.

  • Chemical Analysis (Optional):

    • At the beginning and end of the study, analyze the concentration of key fragrance components in both the control and test lotions using GC-MS to quantify any degradation.

  • Data Analysis:

    • Compare the changes in the physical and chemical properties of the control and test lotions over time and under different storage conditions.

Visualizations

Olfactory Signal Transduction Pathway

The following diagram illustrates the simplified signaling pathway initiated when an odorant molecule binds to an olfactory receptor in the nose.

Olfactory_Signaling_Pathway cluster_membrane Cell Membrane OR Odorant Receptor (OR) G_protein G-protein (Golf) OR->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Activates cAMP cAMP AC->cAMP Converts CNG_channel Cyclic Nucleotide-Gated (CNG) Channel Ca_ion Ca²⁺ CNG_channel->Ca_ion Na_ion Na⁺ CNG_channel->Na_ion Odorant Odorant Molecule Odorant->OR Binds ATP ATP ATP->AC cAMP->CNG_channel Opens Depolarization Neuron Depolarization Ca_ion->Depolarization Influx leads to Na_ion->Depolarization Influx leads to Signal Signal to Brain Depolarization->Signal

Caption: Simplified diagram of the olfactory signal transduction cascade.

Experimental Workflow for Sensory Evaluation

The following diagram outlines the workflow for the sensory evaluation of a fragrance containing this compound.

Sensory_Evaluation_Workflow cluster_prep Preparation cluster_app Application cluster_eval Evaluation cluster_analysis Data Analysis Prep_Control Prepare Control (Fragrance + Ethanol) Apply_Control Apply 0.1 mL of Control to Labeled Blotter Prep_Control->Apply_Control Prep_Test Prepare Test Sample (Fragrance + MMB + Ethanol) Apply_Test Apply 0.1 mL of Test to Labeled Blotter Prep_Test->Apply_Test Panel_Eval Sensory Panel Evaluation at Timed Intervals Apply_Control->Panel_Eval Apply_Test->Panel_Eval Rate_Intensity Rate Odor Intensity (1-9 scale) Panel_Eval->Rate_Intensity Describe_Character Describe Fragrance Character Panel_Eval->Describe_Character Compare_Intensity Compare Intensity Ratings Over Time Rate_Intensity->Compare_Intensity Describe_Character->Compare_Intensity Analyze_Descriptors Analyze Descriptive Comments Compare_Intensity->Analyze_Descriptors Conclusion Draw Conclusions on MMB Performance Analyze_Descriptors->Conclusion

Caption: Workflow for the sensory evaluation of a fragrance formulation.

Conclusion

This compound is a highly effective and versatile solvent for use in a wide array of fragrance applications. Its low odor, excellent solvency, and unique evaporation characteristics provide formulators with a valuable tool to enhance the performance and stability of their scented products. The protocols outlined in this document offer a starting point for the systematic evaluation of MMB in various fragrance systems, enabling researchers and scientists to optimize their formulations and unlock new creative possibilities.

References

Application Notes and Protocols for 3-Methoxy-3-methylbutan-1-ol in Coating Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of 3-Methoxy-3-methylbutan-1-ol (MMB) in various coating formulations. MMB is a versatile and environmentally friendly solvent that can enhance the performance and application properties of coatings.[1]

Introduction to this compound (MMB)

This compound is a slow-evaporating ether alcohol with a low odor, which is completely miscible with water and many organic solvents.[2][3][4] Its unique properties make it an excellent choice as a solvent and coalescing agent in a variety of coating systems, including water-based and solvent-based formulations.[1] MMB is recognized for its low toxicity and biodegradability, offering a safer alternative to more hazardous solvents.[1]

Key attributes of MMB in coating formulations include:

  • Improved Flow and Leveling: The slow evaporation rate of MMB allows for a longer wet edge time, which results in smoother and more uniform coatings.

  • Enhanced Adhesion: MMB can improve the adhesion of coatings to various substrates.

  • Reduced Viscosity: In certain formulations, such as alkyd paints, small additions of MMB can significantly reduce viscosity, improving brushability.[3]

  • Coalescing Agent: In latex paints, MMB acts as an effective coalescing agent, aiding in film formation.[1]

  • Stability: MMB exhibits good stability in both acidic and alkaline conditions.

Physical and Chemical Properties of MMB

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C6H14O2
Molecular Weight 118.17 g/mol
CAS Number 56539-66-3
Appearance Clear, colorless liquid
Odor Mild
Boiling Point 174 °C
Flash Point 68 °C (Tag Closed Cup)
Density 0.927 g/cm³ at 20 °C
Viscosity 7.35 mPa·s at 20 °C
Surface Tension 29.9 mN/m at 20 °C
Water Solubility Completely miscible
Vapor Pressure 0.07 kPa at 20 °C
Evaporation Rate (n-BuAc=100) 7

(Source: ResearchGate Technical Document)

Application in Water-Based Coatings

In water-based coatings, MMB primarily functions as a coalescing agent, aiding in the formation of a continuous film as the water evaporates. It can also be used to improve the freeze-thaw stability of latex paints.

Experimental Protocol: Evaluating MMB as a Coalescent in a Water-Based Acrylic Formulation

This protocol outlines a method for evaluating the performance of MMB as a coalescing agent in a model water-based acrylic coating formulation.

3.1.1. Materials and Equipment

  • Acrylic emulsion

  • Pigment dispersion (e.g., Titanium Dioxide)

  • Thickener

  • Defoamer

  • Biocide

  • Deionized water

  • This compound (MMB)

  • Control coalescent (e.g., a glycol ether)

  • Laboratory mixer with a high-speed dispersion blade

  • Viscometer (e.g., Brookfield or Krebs Stormer)

  • Drawdown bar for film application

  • Glass or steel test panels

  • Drying time recorder

  • Glossmeter

  • Adhesion tester (e.g., cross-hatch cutter)

3.1.2. Formulation Procedure

A baseline water-based acrylic paint formulation should be prepared as follows:

IngredientWeight (%)
Deionized Water20.0
Dispersant0.5
Defoamer0.2
Titanium Dioxide25.0
Acrylic Emulsion (50% solids)45.0
Thickener1.0
Biocide0.1
Coalescent3.0
Total 100.0
  • Pigment Dispersion (Grind Phase):

    • In a suitable mixing vessel, combine the deionized water, dispersant, and defoamer.

    • While mixing at low speed, slowly add the titanium dioxide pigment.

    • Once the pigment is incorporated, increase the mixing speed to high and disperse for 20-30 minutes, or until the desired fineness of grind is achieved.

  • Letdown Phase:

    • Reduce the mixing speed to low and add the acrylic emulsion.

    • Add the thickener, biocide, and any other additives.

    • For the test formulation, add 3.0% by weight of MMB. For the control formulation, add 3.0% by weight of the control coalescent.

    • Continue mixing at low speed for an additional 15-20 minutes to ensure homogeneity.

    • Adjust the pH of the final formulation if necessary, typically to a range of 8.0-9.0.

3.1.3. Performance Testing

The following tests should be performed on both the MMB-containing formulation and the control formulation.

  • Viscosity: Measure the Krebs Units (KU) or Brookfield viscosity of the wet paint.

  • Drying Time: Apply a wet film of a specified thickness (e.g., 75 µm) to a test panel. Use a drying time recorder to determine the set-to-touch, tack-free, and dry-hard times according to ASTM D5895.

  • Gloss: After the film has fully cured (typically 7 days), measure the 60° and 20° gloss using a glossmeter.

  • Adhesion: Perform a cross-hatch adhesion test according to ASTM D3359.

  • Minimum Film Formation Temperature (MFFT): If available, use an MFFT bar to determine the minimum temperature at which the latex will form a continuous film.

Application in Solvent-Based Coatings

In solvent-based systems, such as alkyd and nitrocellulose lacquers, MMB acts as a slow-evaporating tail solvent. Its presence can improve flow and leveling, increase blush resistance, and enhance the overall appearance of the coating.

Experimental Protocol: Evaluating MMB in a High-Solids Alkyd Enamel

This protocol describes a method for assessing the impact of MMB on the properties of a high-solids alkyd enamel.

4.1.1. Materials and Equipment

  • High-solids alkyd resin

  • Pigment (e.g., Titanium Dioxide)

  • Driers (e.g., cobalt, zirconium, calcium octoates)

  • Anti-skinning agent

  • Primary solvent (e.g., mineral spirits, xylene)

  • This compound (MMB)

  • Laboratory mixer

  • Viscometer

  • Applicator for film casting

  • Test panels

  • Hardness tester (e.g., pencil hardness or Sward rocker)

4.1.2. Formulation Procedure

Prepare a control formulation and a test formulation with the following components:

IngredientControl (Weight %)Test with MMB (Weight %)
High-Solids Alkyd Resin60.060.0
Titanium Dioxide30.030.0
Driers1.01.0
Anti-skinning Agent0.50.5
Mineral Spirits8.53.5
MMB0.05.0
Total 100.0 100.0
  • Dispersion:

    • In a mixing vessel, combine the high-solids alkyd resin and the primary solvent(s).

    • Slowly add the pigment while mixing.

    • Disperse at high speed until a Hegman gauge reading indicates the desired fineness of grind.

  • Letdown:

    • Reduce the mixing speed and add the driers and anti-skinning agent.

    • Mix until uniform.

4.1.3. Performance Evaluation

  • Viscosity: Measure the viscosity of the wet paint.

  • Drying Time: Determine the drying time as described in section 3.1.3.

  • Hardness Development: Measure the pencil hardness of the cured film at regular intervals (e.g., 24 hours, 48 hours, 7 days) according to ASTM D3363.

  • Sag Resistance: Apply the coating to a vertical surface at varying film thicknesses to assess its resistance to sagging.

  • Gloss: Measure the gloss of the cured film.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for incorporating and evaluating MMB in a coating formulation.

experimental_workflow cluster_formulation Formulation Stage cluster_application Application Stage cluster_testing Performance Testing cluster_analysis Data Analysis A Define Base Formulation B Prepare Control Batch A->B C Prepare MMB Test Batch A->C D Characterize Wet Paint (e.g., Viscosity) B->D C->D E Apply Coating to Substrate D->E F Drying Time Analysis E->F G Cured Film Properties (Adhesion, Hardness, Gloss) E->G H Compare MMB vs. Control F->H G->H I Draw Conclusions H->I

Caption: General workflow for evaluating MMB in coating formulations.

Safety and Handling

While this compound has a favorable safety profile compared to many other solvents, standard laboratory safety precautions should always be observed.

  • Work in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid direct contact with skin and eyes.

  • Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

References

Troubleshooting & Optimization

Technical Support Center: 3-Methoxy-3-methylbutan-1-ol Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Methoxy-3-methylbutan-1-ol.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound?

A1: The most common and effective purification methods for this compound are fractional distillation and flash column chromatography. Distillation is suitable for large-scale purification and for removing impurities with significantly different boiling points.[1][2] Flash chromatography is ideal for removing impurities with similar boiling points or non-volatile contaminants.

Q2: What are the critical physical properties to consider during the purification of this compound?

A2: Understanding the physical properties of this compound is essential for selecting and optimizing a purification strategy. Key properties are summarized in the table below. The high boiling point suggests that vacuum distillation may be advantageous to prevent potential degradation at high temperatures. Its miscibility with water is a crucial factor for choosing appropriate solvents in chromatography or extraction steps.[3][4]

Table 1: Physical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₆H₁₄O₂[5][6]
Molecular Weight 118.17 g/mol [6]
Boiling Point 173-175 °C (at 760 mmHg)[3][5]
Melting Point -50 °C[3][5][6]
Density 0.926 g/mL at 20 °C[3]
Refractive Index n20/D 1.428[3]
Water Solubility Miscible[3][4]
Flash Point 71 °C (160 °F)[5][7]

Q3: What are the potential impurities in a crude sample of this compound?

A3: Impurities can originate from the synthesis process. Common starting materials include 3-methyl-3-buten-1-ol (B123568) and methanol (B129727).[1][2] Therefore, unreacted starting materials and by-products from side reactions, such as isoprene, may be present.[1] Water is also a common impurity found in commercial grades.[8]

Q4: How can I assess the purity of my this compound sample?

A4: Purity can be assessed using several analytical techniques. Gas Chromatography (GC) is highly effective for determining the percentage of the main component and identifying volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure and detect impurities. The refractive index is a quick physical measurement that can indicate purity if compared to a known standard.[3]

Purification Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Fractional Distillation

Q: My final product after distillation is still impure. What went wrong?

A: Several factors could lead to impure distillate:

  • Inefficient Fractionating Column: Ensure your column is packed correctly and provides sufficient surface area (e.g., Raschig rings, Vigreux indentations) for efficient separation of liquids with close boiling points.[9]

  • Distillation Rate: A distillation rate that is too fast will not allow for proper equilibrium between the liquid and vapor phases in the column, leading to poor separation. Aim for a slow, steady collection rate.[9]

  • Temperature Fluctuations: Maintain a stable temperature at the collection head that corresponds to the boiling point of this compound.[10] Fluctuations can cause co-distillation of impurities.

  • System Leaks: Ensure all joints are properly sealed. Leaks in the apparatus will prevent the attainment of the correct boiling temperature.

Q: The distillation is proceeding very slowly or not at all. How can I fix this?

A: This issue is typically related to heating or pressure:

  • Inadequate Heating: The heating mantle may not be providing enough energy to bring the liquid to a boil and sustain it. Increase the heat setting gradually. Ensure good thermal contact between the flask and the mantle.

  • Excessive Heat Loss: Insulate the distillation flask and the fractionating column with glass wool or aluminum foil to prevent heat loss to the surroundings.

  • (For Vacuum Distillation) Pressure Too Low: If the vacuum is too strong, the boiling point may be depressed to a temperature below that which the heating source can effectively control, or it may be below the temperature of the condenser coolant. Adjust the vacuum level to achieve a steady boil at a manageable temperature.

Flash Column Chromatography

Q: My compound is eluting with the solvent front on the silica (B1680970) gel column. How can I increase its retention?

A: This indicates that your eluent is too polar. This compound is a polar compound. To increase retention, you need to decrease the polarity of the mobile phase. If you are using an ethyl acetate/hexane system, decrease the proportion of ethyl acetate.[11]

Q: My compound will not elute from the column. What should I do?

A: This suggests the eluent is not polar enough to displace the compound from the silica gel. You need to increase the polarity of the mobile phase. For example, in an ethyl acetate/hexane system, gradually increase the percentage of ethyl acetate. If the compound is still retained, a more polar solvent like methanol can be added to the eluent (e.g., 1-5% methanol in dichloromethane).[11]

Q: I am observing poor separation between my compound and an impurity. How can I improve resolution?

A: To improve separation:

  • Optimize the Solvent System: Perform a thorough thin-layer chromatography (TLC) analysis to find a solvent system that provides a good separation (ΔRf > 0.1) and an Rf value for your target compound between 0.15 and 0.40.[12]

  • Use a Finer Stationary Phase: A smaller particle size of silica gel will provide a larger surface area and can lead to better separation, though it may require higher pressure.

  • Adjust Flow Rate: A slower flow rate generally allows for better equilibration and can improve resolution.[12]

  • Sample Loading: Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent. Dry loading the sample onto a small amount of silica can also improve separation.[13]

Table 2: Suggested Starting Solvent Systems for Flash Chromatography of Polar Compounds

Compound PolaritySuggested Starting Solvent SystemTLC Rf Target
Polar 10-50% Ethyl Acetate in Hexane0.15 - 0.40
Very Polar 100% Ethyl Acetate0.15 - 0.40
Extremely Polar 1-5% Methanol in Dichloromethane0.15 - 0.40

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This protocol is designed for the purification of this compound from volatile impurities.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed with Raschig rings)

  • Distillation head with thermometer adapter

  • Thermometer

  • Condenser

  • Receiving flask

  • Heating mantle

  • Boiling chips or magnetic stirrer

  • Glass wool or aluminum foil for insulation

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry and joints are securely clamped. The thermometer bulb should be positioned just below the side arm leading to the condenser.[14]

  • Charging the Flask: Charge the round-bottom flask with the crude this compound (do not fill more than two-thirds full). Add a few boiling chips or a magnetic stir bar.

  • Heating: Begin heating the flask gently with the heating mantle. If desired, insulate the column and distillation head to ensure a proper temperature gradient.[9]

  • Equilibration: As the mixture boils, you will observe a condensation ring rising slowly up the fractionating column. Allow the column to equilibrate by adjusting the heat so that the ring remains in the column without reaching the condenser for a few minutes. This ensures the vapor is enriched in the more volatile component.[15]

  • Collecting Fractions: Increase the heat slightly to allow the vapor to enter the condenser. Collect the initial distillate (forerun) in a separate flask until the temperature at the distillation head stabilizes at the boiling point of the desired compound (approx. 173-175 °C).

  • Main Fraction: Once the temperature is stable, switch to a clean receiving flask to collect the pure this compound. Monitor the temperature throughout the distillation. A stable boiling point indicates a pure substance.

  • Completion: Stop the distillation when the temperature either begins to drop (indicating most of the compound has distilled) or rise sharply (indicating a higher-boiling impurity is starting to distill), or when only a small amount of residue remains in the flask.

  • Analysis: Analyze the collected fraction for purity using GC or refractive index measurements.

Protocol 2: Purification by Flash Column Chromatography

This protocol is suitable for removing impurities that are difficult to separate by distillation.

Materials:

  • Crude this compound

  • Silica gel (flash grade)

  • Glass chromatography column

  • Eluent solvents (e.g., ethyl acetate, hexane)

  • Collection tubes or flasks

  • TLC plates, chamber, and UV lamp or staining solution

  • Air or nitrogen source for pressurization

Procedure:

  • Solvent System Selection: Use TLC to determine an appropriate solvent system. Test various ratios of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate). The ideal system will give the target compound an Rf value of approximately 0.2-0.4 and show good separation from impurities.[12]

  • Column Packing: Pack the chromatography column with silica gel as a slurry in the initial, least polar eluent. Ensure the silica bed is level and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane). Carefully apply the sample to the top of the silica bed. Alternatively, for better resolution, pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.[13]

  • Elution: Carefully add the eluent to the top of the column and begin elution. Apply gentle pressure using compressed air or nitrogen to achieve a steady flow rate.

  • Fraction Collection: Collect the eluate in a series of fractions (e.g., in test tubes or small flasks).

  • Monitoring: Monitor the separation by collecting small spots from the fractions onto a TLC plate. Develop and visualize the plate to identify which fractions contain the pure product.

  • Combining and Evaporation: Combine the fractions that contain the pure this compound. Remove the solvent using a rotary evaporator to yield the purified product.

  • Analysis: Confirm the purity of the final product using GC, NMR, or other appropriate analytical methods.

Process Visualizations

Purification_Workflow crude Crude Product (this compound + Impurities) choice Select Purification Method crude->choice distillation Fractional Distillation choice->distillation Different B.P. chromatography Flash Chromatography choice->chromatography Similar B.P. pure Purified Product distillation->pure chromatography->pure analysis Purity Analysis (GC, NMR, RI) pure->analysis

Caption: General workflow for the purification of this compound.

Distillation_Workflow cluster_setup Setup cluster_process Process cluster_analysis Analysis a Assemble Apparatus b Charge Flask with Crude Product a->b c Add Boiling Chips b->c d Heat and Equilibrate Column c->d e Collect Forerun d->e f Collect Main Fraction at Stable B.P. (173-175 °C) e->f g Stop Distillation f->g h Analyze Purity of Main Fraction g->h

Caption: Step-by-step workflow for fractional distillation.

Chromatography_Workflow cluster_prep Preparation cluster_run Elution cluster_finish Final Steps a Select Solvent System via TLC b Pack Column with Silica Gel a->b c Load Sample onto Column b->c d Elute with Solvent System c->d e Collect Fractions d->e f Monitor Fractions by TLC e->f g Combine Pure Fractions f->g h Evaporate Solvent g->h i Analyze Final Product h->i

References

Technical Support Center: Drying of 3-Methoxy-3-methylbutan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the effective removal of water from 3-Methoxy-3-methylbutan-1-ol (MMB).

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove water from this compound?

A1: this compound is a water-miscible alcohol. The presence of water, even in trace amounts, can interfere with moisture-sensitive reactions, such as those involving organometallics or certain catalysts. For applications requiring anhydrous conditions, reducing the water content to parts-per-million (ppm) levels is often necessary to ensure reaction efficiency and prevent the formation of unwanted byproducts.

Q2: What are the primary methods for drying this compound?

A2: The most common and effective methods for drying water-miscible alcohols like MMB include:

  • Use of Drying Agents: Solid desiccants like molecular sieves, calcium oxide, or activated alumina (B75360) can be used to physically adsorb water.

  • Azeotropic Distillation: This technique involves adding a third component (an entrainer) to form a low-boiling azeotrope with water, which can then be removed by distillation.

Q3: How can I accurately measure the water content in my this compound?

A3: The gold standard for determining trace amounts of water in organic solvents is the Karl Fischer titration.[1][2] This method is highly selective for water and can provide accurate measurements down to the ppm level.[3] Both volumetric and coulometric Karl Fischer titration methods are suitable, with the coulometric method being particularly effective for very low water concentrations (<0.1%).[4]

Q4: Are there any safety concerns when drying this compound?

A4: Standard laboratory safety precautions should always be followed. When using reactive drying agents, be aware of potential incompatibilities. For instance, while not highly reactive, MMB is an alcohol and an ether, so strong oxidizing agents should be avoided. When performing distillations, ensure proper ventilation and use appropriate personal protective equipment (PPE).

Troubleshooting Guides

Issue 1: Inefficient Drying with Molecular Sieves
Symptom Possible Cause Troubleshooting Action
High residual water content after treatment.Insufficient amount of molecular sieves.For lower alcohols like methanol (B129727) and ethanol (B145695), a loading of 10-20% m/v is recommended.[5] Start with a similar ratio for MMB.
Insufficient contact time.Allow the MMB to stand over the molecular sieves for at least 48-72 hours.[5] Agitation can improve efficiency.
Molecular sieves are not properly activated.Activate the molecular sieves by heating them in a furnace at 200-300°C for several hours under a vacuum or with a purge of inert gas to remove adsorbed water.[6][7]
Incorrect pore size of molecular sieves.Use 3Å molecular sieves. The 3Å pores are small enough to trap water molecules but allow the larger MMB molecules to pass.[8]
Issue 2: Problems with Azeotropic Distillation
Symptom Possible Cause Troubleshooting Action
Incomplete water removal.Incorrect choice of entrainer.An effective entrainer should form a low-boiling, heterogeneous azeotrope with water. Toluene or cyclohexane (B81311) are common choices for dehydrating ethanol.[9]
Insufficient amount of entrainer.Ensure enough entrainer is added to form an azeotrope with all the water present in the MMB.
Inefficient fractional distillation setup.Use a fractionating column with sufficient theoretical plates to effectively separate the azeotrope from the anhydrous MMB.
Issue 3: Inaccurate Karl Fischer Titration Results
Symptom Possible Cause Troubleshooting Action
Fluctuating or non-reproducible results.Incomplete dissolution of the sample in the KF reagent.Ensure the MMB sample is fully miscible with the Karl Fischer solvent.[10]
Side reactions with the KF reagent.While alcohols are generally compatible, ensure no other reactive impurities are present in your MMB.
High drift in the titration cell.The titration cell may not be adequately sealed from atmospheric moisture. Check all seals and septa, and ensure the drying tubes are filled with fresh desiccant.[4][11]
Incorrect sample handling.Use a dry syringe to inject the sample into the titration cell and determine the sample weight accurately by difference.[11]

Data Presentation

The following table summarizes the typical final water content in ethanol achieved with various drying agents. While specific data for this compound is not available, these values for a similar water-miscible alcohol provide a useful benchmark.

Drying AgentConditionsFinal Water Content (ppm) in Ethanol/MethanolReference
3Å Molecular Sieves (20% m/v)5 days contact time~10 (Methanol)[5]
3Å Molecular SievesPressure Swing Adsorption< 100 (Ethanol)[12]
Calcium Oxide (CaO)Reflux followed by distillation~99.5% purity (5000 ppm water)[13]
Magnesium Sulfate (anhydrous)Shaking and distillationCan achieve >99% purity[14]
Activated AluminaColumn percolationCan achieve < 10 ppm[6][15]

Experimental Protocols

Protocol 1: Drying with 3Å Molecular Sieves

Objective: To reduce the water content of this compound using activated 3Å molecular sieves.

Materials:

  • This compound (to be dried)

  • 3Å molecular sieves

  • Oven or furnace

  • Dry, sealable flask with a septum or stopcock

  • Inert gas source (e.g., nitrogen or argon)

Procedure:

  • Activation of Molecular Sieves: Place the required amount of 3Å molecular sieves in a flask and heat in an oven at 200-300°C for at least 3 hours under vacuum or with a slow stream of dry nitrogen.[6][7]

  • Cooling: Allow the activated sieves to cool to room temperature in a desiccator or under a stream of inert gas.

  • Drying Process: Add the activated molecular sieves (10-20% of the volume of the MMB) to a dry flask.

  • Transfer the this compound to the flask containing the molecular sieves under an inert atmosphere.

  • Seal the flask and allow it to stand for at least 48 hours, with occasional swirling. For lower alcohols, up to 5 days may be necessary for optimal drying.[5]

  • Decanting: Carefully decant or cannulate the dry MMB into a clean, dry storage flask under an inert atmosphere.

  • Verification: Determine the final water content using Karl Fischer titration.

Protocol 2: Water Content Determination by Karl Fischer Titration

Objective: To quantify the water content of a this compound sample.

Materials:

  • Karl Fischer titrator (volumetric or coulometric)

  • Appropriate Karl Fischer reagents (titrant and solvent)

  • Dry syringe and needle

  • This compound sample

Procedure:

  • Titrator Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be filled with the appropriate solvent and pre-titrated to a dry, stable endpoint.[11]

  • Sample Preparation: No special preparation is needed for liquid MMB.

  • Sample Introduction: Using a dry syringe, draw up a known weight of the MMB sample.

  • Inject the sample into the conditioned titration cell.

  • Reweigh the syringe to determine the exact amount of sample added.

  • Titration: Start the titration. The instrument will automatically add the Karl Fischer reagent until the endpoint is reached.

  • Calculation: The instrument's software will calculate the water content of the sample, typically in ppm or percentage.

Mandatory Visualization

Drying_Workflow cluster_start Initial State cluster_drying Drying Method Selection cluster_methods Drying Procedures cluster_analysis Analysis & Final Product Wet_MMB Wet this compound Drying_Choice Choose Drying Method Wet_MMB->Drying_Choice Molecular_Sieves Add Activated 3Å Molecular Sieves Drying_Choice->Molecular_Sieves  Desiccant Azeotropic_Distillation Azeotropic Distillation with Entrainer Drying_Choice->Azeotropic_Distillation  Distillation KF_Titration Karl Fischer Titration (Water Content Analysis) Molecular_Sieves->KF_Titration Azeotropic_Distillation->KF_Titration Dry_MMB Anhydrous this compound KF_Titration->Dry_MMB

Caption: Workflow for drying this compound.

References

common impurities in 3-Methoxy-3-methylbutan-1-ol and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Methoxy-3-methylbutan-1-ol. The information provided addresses common impurities and their removal to ensure the quality and integrity of your experiments.

Troubleshooting Guides

This section addresses specific issues that may arise due to impurities in this compound.

Issue 1: Inconsistent Reaction Kinetics or Yields

Possible Cause: The presence of unreacted starting materials or byproducts from the synthesis of this compound can interfere with subsequent reactions. Common synthesis routes, such as the acid-catalyzed reaction of 3-methyl-3-buten-1-ol (B123568) with methanol, may result in residual amounts of these reagents.[1] Another potential byproduct is isoprene.

Solution:

  • Purity Verification: Verify the purity of your this compound batch using Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Purification: If significant impurities are detected, purify the solvent using fractional distillation.

Issue 2: Side Reactions or Product Degradation

Possible Cause: The formation of peroxides in ether-containing compounds like this compound can initiate unwanted side reactions or cause degradation of your target molecules. Peroxides can form over time, especially when the solvent is exposed to air and light.

Solution:

  • Peroxide Testing: Before use, especially with older solvent stock, test for the presence of peroxides.

  • Peroxide Removal: If peroxides are detected, they must be removed prior to use.

Issue 3: Poor Solubility or Phase Separation in Aqueous Solutions

Possible Cause: While this compound is miscible with water, the presence of non-polar impurities can affect its solubility characteristics. Water content in the solvent can also be an impurity.[2][3]

Solution:

  • Water Content Analysis: Determine the water content using Karl Fischer titration.

  • Purification: Fractional distillation can effectively remove both water and non-polar impurities.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial this compound?

A1: Common impurities typically include:

  • Unreacted Starting Materials: Such as 3-methyl-3-buten-1-ol and methanol.

  • Synthesis Byproducts: For example, isoprene.

  • Water: Can be present in trace amounts.[2]

  • Peroxides: Formed during storage upon exposure to air and light.

Q2: What is the typical purity of commercial this compound?

A2: Commercial grades of this compound are generally available in high purity, typically ≥98% or ≥99%.[2][4][5]

Q3: How can I test for the presence of peroxides in this compound?

A3: A common qualitative test involves the use of potassium iodide (KI). In the presence of peroxides, iodide is oxidized to iodine, resulting in a yellow to brown color. Commercial peroxide test strips are also available for a semi-quantitative assessment.

Q4: Is it necessary to remove inhibitors before using this compound?

A4: While some ethers are supplied with inhibitors like BHT (butylated hydroxytoluene) to prevent peroxide formation, it is less common for this compound. If an inhibitor is present and interferes with your application, it can be removed by distillation or by passing the solvent through a column of activated alumina.

Q5: What are the recommended storage conditions for this compound?

A5: To minimize the formation of impurities, store this compound in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area, away from oxidizing agents.[6]

Data Presentation

The following tables summarize the typical purity of commercial this compound and the expected purity after applying the described purification methods.

Table 1: Typical Impurity Profile of Commercial this compound (>98% Grade)

ImpurityTypical Concentration
3-methyl-3-buten-1-ol< 1.0%
Methanol< 0.5%
Water< 0.2%[3]
PeroxidesVariable (increases with storage time)
Other organic volatiles< 0.3%

Table 2: Expected Purity of this compound After Purification

Purification MethodTarget ImpuritiesExpected Purity
Fractional DistillationStarting materials, byproducts, water> 99.5%
Peroxide RemovalPeroxidesPeroxide-free

Experimental Protocols

Protocol 1: Purity Analysis by Gas Chromatography (GC)

This protocol outlines a general method for the analysis of this compound purity.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: A polar capillary column (e.g., DB-WAX or equivalent).

  • Carrier Gas: Helium or Nitrogen.

  • Injector Temperature: 250 °C.

  • Oven Program:

    • Initial temperature: 60 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold at 200 °C for 10 minutes.

  • Detector Temperature: 250 °C.

  • Injection Volume: 1 µL (split injection).

  • Procedure:

    • Prepare a standard solution of this compound in a suitable solvent (e.g., ethanol).

    • Inject the sample and the standard solution into the GC.

    • Identify the peak corresponding to this compound by comparing the retention time with the standard.

    • Calculate the purity by determining the peak area percentage of the main component relative to the total peak area.

Protocol 2: Fractional Distillation

This protocol describes the purification of this compound to remove volatile impurities and water.

  • Apparatus:

    • Round-bottom flask

    • Fractionating column (e.g., Vigreux or packed)

    • Distillation head with a thermometer

    • Condenser

    • Receiving flasks

    • Heating mantle

    • Boiling chips or magnetic stirrer

  • Procedure:

    • Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.

    • Add the crude this compound and boiling chips to the round-bottom flask.

    • Begin heating the flask gently.

    • Collect the forerun, which will contain low-boiling impurities, at a temperature below the boiling point of the main product.

    • As the temperature stabilizes at the boiling point of this compound (approximately 174 °C), change the receiving flask to collect the purified product.

    • Stop the distillation before the flask runs dry.

    • Analyze the purity of the collected fraction using GC.

Protocol 3: Peroxide Testing and Removal

This protocol details the procedure for detecting and removing peroxides.

  • Part A: Peroxide Test (Qualitative)

    • To 1 mL of this compound in a test tube, add 1 mL of a freshly prepared 10% aqueous potassium iodide (KI) solution.

    • Shake the mixture. A yellow to brown color indicates the presence of peroxides.

  • Part B: Peroxide Removal

    • Method 1: Ferrous Sulfate (B86663) Wash

      • Prepare a 5% aqueous solution of ferrous sulfate (FeSO₄).

      • In a separatory funnel, shake the peroxide-containing this compound with an equal volume of the ferrous sulfate solution.

      • Separate the layers and discard the aqueous layer.

      • Wash the organic layer with water to remove any residual iron salts.

      • Dry the purified product over an anhydrous drying agent (e.g., magnesium sulfate) and filter.

    • Method 2: Activated Alumina Column

      • Pack a chromatography column with activated alumina.

      • Pass the peroxide-containing this compound through the column.

      • Collect the eluate, which will be peroxide-free.

Visualizations

The following diagrams illustrate the workflows for the purification and analysis of this compound.

PurificationWorkflow crude Crude this compound distillation Fractional Distillation crude->distillation Removes volatile impurities & water peroxide_removal Peroxide Removal distillation->peroxide_removal If peroxides are present pure_product High-Purity Product distillation->pure_product If peroxide-free peroxide_removal->pure_product

Caption: General purification workflow for this compound.

AnalysisWorkflow sample This compound Sample peroxide_test Peroxide Test sample->peroxide_test peroxide_present Peroxides Detected peroxide_test->peroxide_present Positive peroxide_absent Peroxide-Free peroxide_test->peroxide_absent Negative gc_analysis GC Analysis result Purity Assessment gc_analysis->result peroxide_absent->gc_analysis

Caption: Analytical workflow for purity assessment.

References

optimizing reaction conditions for 3-Methoxy-3-methylbutan-1-ol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methoxy-3-methylbutan-1-ol.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction: Reaction time may be too short, or the temperature may be too low.- Increase the reaction time and monitor the progress using techniques like GC analysis. - Optimize the reaction temperature. For the acid-catalyzed etherification of 3-methyl-3-buten-1-ol (B123568), temperatures can range from 50-200°C.[1][2]
Catalyst deactivation: The acid catalyst may have lost its activity.- Regenerate or replace the catalyst. For heterogeneous catalysts, follow the manufacturer's regeneration protocol.
Side reactions: Formation of by-products such as isoprene (B109036) can reduce the yield of the desired product.[2]- Carefully control the reaction temperature to minimize side reactions.[1] - Select a catalyst with higher selectivity. Zeolites like β-type and Y-type have been shown to provide high selectivity.[3]
Equilibrium limitations: The reaction may be reversible.- Use an excess of one reactant, typically methanol (B129727), to shift the equilibrium towards the product.
Impurity Formation Presence of water: Water can interfere with acid catalysts and lead to undesired side reactions.- Ensure all reactants and solvents are anhydrous.
By-product formation: As mentioned above, side reactions can lead to impurities.- Optimize reaction conditions (temperature, pressure, catalyst) to favor the formation of the desired product.[2] - Purify the product using fractional distillation.[1]
Starting material impurities: Impurities in the starting materials will carry through to the product.- Use high-purity starting materials.
Reaction Not Initiating Inactive catalyst: The catalyst may not be active.- Ensure the catalyst is properly activated before use.
Insufficient temperature: The reaction may require a higher temperature to initiate.- Gradually increase the reaction temperature while monitoring for any changes.
Difficulty in Product Purification Close boiling points of product and impurities: Makes separation by distillation challenging.- Employ fractional distillation with a high-efficiency column. - Consider other purification techniques like column chromatography.

Frequently Asked Questions (FAQs)

1. What are the common methods for synthesizing this compound?

Several synthetic routes have been established, including:

  • Acid-catalyzed etherification of 3-methyl-3-buten-1-ol with methanol: This is a widely used method that involves the reaction of 3-methyl-3-buten-1-ol with methanol in the presence of an acid catalyst.[1][2]

  • Reduction of 3-methoxy-3-methylbutanal (B1352739): This method utilizes a reducing agent like sodium borohydride (B1222165) to reduce the aldehyde to the corresponding alcohol.[1]

  • Reaction of isobutylene (B52900) with methanol: This is a common industrial synthesis method.[4]

  • From 4,4-dimethyl-1,3-dioxane (B1195079) and methanol: This reaction is catalyzed by a porous sulfonic acid type strongly acidic ion exchange resin.[5]

2. How do I choose the right catalyst for the acid-catalyzed etherification of 3-methyl-3-buten-1-ol?

The choice of catalyst is crucial for optimizing the reaction. Heterogeneous acid catalysts are often preferred as they are easily separated from the reaction mixture and can be reused.[2] Suitable catalysts include:

  • Zeolites (e.g., H-β, H-USY): These have shown high activity and selectivity.[2][3]

  • Sulfonic acid ion-exchange resins. [5]

  • Composite metal oxides (e.g., ZrO₂-MoO₃, TiO₂-Fe₂O₃, SiO₂-WO₃). [2]

3. What is the optimal temperature range for the synthesis?

The optimal temperature depends on the specific synthetic route and catalyst used.

  • For the acid-catalyzed etherification of 3-methyl-3-buten-1-ol , the temperature typically ranges from 50 to 200°C.[1][2]

  • For the reduction of 3-methoxy-3-methylbutanal with sodium borohydride , the temperature is generally controlled between 0 and 25°C to manage the exothermic reaction and minimize side products.[1]

4. What is the reaction mechanism for the acid-catalyzed etherification of 3-methyl-3-buten-1-ol?

The reaction proceeds through a carbocation intermediate mechanism:

  • Protonation of the alkene: The acid catalyst protonates the double bond of 3-methyl-3-buten-1-ol, forming a stable tertiary carbocation.[1]

  • Nucleophilic attack by methanol: A methanol molecule acts as a nucleophile and attacks the carbocation.[1]

  • Deprotonation: The resulting oxonium ion is deprotonated to yield this compound and regenerate the acid catalyst.[1]

Experimental Protocols

Detailed Methodology for Acid-Catalyzed Etherification of 3-Methyl-3-buten-1-ol

This protocol is a general guideline based on literature data.[2] Optimization may be required for specific catalysts and equipment.

Materials:

  • 3-methyl-3-buten-1-ol (97 wt.%)

  • Methanol

  • Heterogeneous acid catalyst (e.g., H-β zeolite, 2 wt.% of total reactant mass)

  • Sealed batch reactor with stirring mechanism

  • Distillation apparatus

Procedure:

  • To a sealed batch reactor, add 3-methyl-3-buten-1-ol (e.g., 86g) and methanol (e.g., 96g).

  • Add the heterogeneous acid catalyst (e.g., 2.36g of H-β zeolite).

  • Seal the reactor and begin vigorous stirring.

  • Heat the reactor to the desired temperature (e.g., 150°C) and maintain the corresponding pressure (e.g., 2.7 MPa).

  • Allow the reaction to proceed for the desired time (e.g., 4 hours). The reaction progress can be monitored by taking aliquots and analyzing them by gas chromatography (GC).

  • After the reaction is complete, cool the reactor to room temperature.

  • Separate the catalyst from the reaction mixture by filtration.

  • Purify the crude product by fractional distillation to obtain this compound.

Table of Reaction Conditions from Literature[2]

CatalystCatalyst Conc. (wt.%)Molar Ratio (Alcohol:Methanol)Temperature (°C)Pressure (MPa)Time (h)
ZrO₂-MoO₃5~1:10500.112
H-USY3.5~1:81352.212
H-β (Si/Al=20)2~1:31502.74
SiO₂-WO₃1~1:4.51403.45
TiO₂-Fe₂O₃0.5~1:372005.01
20% Cs₂.₅H₀.₅PW₁₂O₄₀/SiO₂2.12~1:5.51000.412

Visualizations

Reaction_Mechanism Reactants 3-Methyl-3-buten-1-ol + Methanol Protonation Protonation of Alkene (H+ from catalyst) Reactants->Protonation Carbocation Tertiary Carbocation Intermediate Protonation->Carbocation NucleophilicAttack Nucleophilic Attack by Methanol Carbocation->NucleophilicAttack OxoniumIon Oxonium Ion NucleophilicAttack->OxoniumIon Deprotonation Deprotonation OxoniumIon->Deprotonation Product This compound Deprotonation->Product CatalystRegen Catalyst Regeneration Deprotonation->CatalystRegen CatalystRegen->Protonation H+

Caption: Mechanism of acid-catalyzed synthesis.

Experimental_Workflow Start Start Mixing Mix Reactants and Catalyst (3-methyl-3-buten-1-ol, Methanol, Acid Catalyst) Start->Mixing Reaction Sealed Reaction (Controlled Temperature and Pressure) Mixing->Reaction Monitoring Monitor Reaction Progress (e.g., GC) Reaction->Monitoring Monitoring->Reaction Incomplete Cooling Cooling to Room Temperature Monitoring->Cooling Complete Filtration Catalyst Separation (Filtration) Cooling->Filtration Distillation Product Purification (Fractional Distillation) Filtration->Distillation FinalProduct Pure this compound Distillation->FinalProduct End End FinalProduct->End

Caption: General experimental workflow.

References

minimizing byproduct formation in 3-Methoxy-3-methylbutan-1-ol reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize byproduct formation during the synthesis of 3-Methoxy-3-methylbutan-1-ol.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, focusing on the common acid-catalyzed addition of methanol (B129727) to 3-methyl-3-buten-1-ol (B123568).

Issue 1: Low Yield of this compound and Presence of Unreacted Starting Material

  • Question: My reaction shows a low conversion of 3-methyl-3-buten-1-ol, and a significant amount of starting material remains. What are the likely causes and how can I improve the yield?

  • Answer: Low conversion in the acid-catalyzed synthesis of this compound is often related to suboptimal reaction conditions. Here are the key factors to investigate:

    • Insufficient Catalyst Activity or Amount: The acid catalyst is crucial for protonating the double bond of 3-methyl-3-buten-1-ol, which initiates the reaction.[1] Ensure the catalyst is active and used in an appropriate amount (typically 0.1-5% of the total reaction mass).[2]

    • Inadequate Reaction Temperature or Time: The reaction temperature should generally be maintained between 50-200°C, and the reaction time can range from 1 to 12 hours.[2] Lower temperatures will require longer reaction times to achieve high conversion.

    • Unfavorable Molar Ratio of Reactants: The molar ratio of 3-methyl-3-buten-1-ol to methanol can influence the reaction equilibrium. Ratios between 0.01 and 1 are typically employed.[2] An excess of methanol can help drive the reaction towards the product.

    Troubleshooting Workflow:

    start Low Yield of This compound check_catalyst Verify Catalyst Activity and Amount (0.1-5 wt%) start->check_catalyst check_temp_time Optimize Temperature (50-200°C) and Time (1-12h) check_catalyst->check_temp_time check_ratio Adjust Molar Ratio of Reactants (0.01-1) check_temp_time->check_ratio solution Improved Yield check_ratio->solution

Issue 2: Significant Formation of Isoprene (B109036) Byproduct

  • Question: I am observing a notable amount of isoprene in my reaction mixture, detected by GC-MS. How can I minimize its formation?

  • Answer: Isoprene is a potential byproduct in the acid-catalyzed reaction of 3-methyl-3-buten-1-ol, arising from the elimination of water from the starting material or the intermediate carbocation. While patents suggest its yield is generally low, its formation is indicative of certain reaction conditions. [2]

    • High Reaction Temperature: Elevated temperatures can favor elimination reactions over addition. Operating at the lower end of the recommended temperature range (e.g., 50-120°C) can help minimize isoprene formation.

    • Strongly Acidic Catalyst: Highly acidic catalysts can promote dehydration. Using a milder or heterogeneous acid catalyst may improve selectivity.

    • Prolonged Reaction Times: Extended reaction times, especially at higher temperatures, can lead to increased byproduct formation. Monitor the reaction progress and stop it once a satisfactory conversion is reached.

    Logical Relationship for Minimizing Isoprene:

    isoprene Isoprene Formation minimize_isoprene Minimize Isoprene isoprene->minimize_isoprene high_temp High Temperature high_temp->isoprene strong_acid Strong Acid Catalyst strong_acid->isoprene long_time Prolonged Reaction Time long_time->isoprene lower_temp Lower Temperature minimize_isoprene->lower_temp milder_catalyst Use Milder/Heterogeneous Catalyst minimize_isoprene->milder_catalyst optimize_time Optimize Reaction Time minimize_isoprene->optimize_time

    Factors influencing and mitigating isoprene formation.

Frequently Asked Questions (FAQs)

  • Q1: What are the primary synthetic routes to this compound?

    A1: The main synthetic pathways include:

    • Acid-catalyzed addition of methanol to 3-methyl-3-buten-1-ol: This is a common and efficient method. [1] 2. Reduction of 3-methoxy-3-methylbutanal: This involves the use of a reducing agent like sodium borohydride. [1] 3. Alkylation of isobutylene (B52900) with methanol: This is another industrial method for production.

  • Q2: Besides isoprene, are there other potential byproducts I should be aware of?

    A2: While isoprene is the most commonly cited byproduct in the acid-catalyzed reaction of 3-methyl-3-buten-1-ol, other side reactions are theoretically possible, such as the formation of dimeric ethers or other isomers depending on the specific catalyst and conditions. In other synthetic routes, such as those involving Grignard reagents (if used), byproducts like tertiary alcohols from double addition could be a concern.

  • Q3: How can I effectively purify this compound?

    A3: The most common and effective method for purifying this compound is fractional distillation. [2]Given its boiling point of approximately 173-175°C, it can be separated from lower-boiling starting materials and byproducts like isoprene. Column chromatography can also be employed for smaller-scale purifications.

  • Q4: Can I use a Williamson ether synthesis approach to synthesize this compound?

    A4: A Williamson ether synthesis would be challenging for this molecule. One disconnection would require the reaction of a tertiary alkyl halide with a diol, which would strongly favor elimination over substitution. The alternative, reacting a protected diol with a methylating agent, is more plausible but adds extra protection/deprotection steps.

  • Q5: What analytical techniques are best for monitoring the reaction and identifying byproducts?

    A5: Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) is the ideal technique for monitoring the reaction progress, quantifying the conversion of starting materials, and identifying and quantifying the desired product and any byproducts. [3]

Data Presentation

The following tables summarize quantitative data from various experimental conditions for the acid-catalyzed synthesis of this compound from 3-methyl-3-buten-1-ol and methanol, as described in patent CN102206142A. [2] Table 1: Effect of Catalyst on Reaction Outcome

Catalyst (wt%)Temperature (°C)Pressure (MPa)Time (h)Conversion of 3-methyl-3-buten-1-ol (%)Selectivity for this compound (%)
MoO₃-CoO-Al₂O₃ (0.8%)1201.0398.297.5
SiO₂-WO₃ (1%)1403.4598.598.1
H-β Zeolite (2%)1502.7499.198.7
H-USY Zeolite (3.5%)1352.21298.998.5
20% H₄SiW₁₂O₄₀/ZrO₂ (3.2%)1001.51.599.599.1
Amberlyst-15 (0.9%)500.11095.694.8

Table 2: Influence of Reaction Parameters

Parameter VariedCondition 1Outcome 1 (Conversion/Selectivity %)Condition 2Outcome 2 (Conversion/Selectivity %)
Temperature 50°C (Amberlyst-15, 10h)95.6 / 94.8200°C (TiO₂-Fe₂O₃, 1h)99.3 / 98.9
Pressure 0.1 MPa (Amberlyst-15, 10h)95.6 / 94.85.0 MPa (TiO₂-Fe₂O₃, 1h)99.3 / 98.9
Time 1h (TiO₂-Fe₂O₃, 200°C)99.3 / 98.912h (H-USY, 135°C)98.9 / 98.5
Catalyst Amount 0.5% (TiO₂-Fe₂O₃)99.3 / 98.95% (H-ZSM-5)98.7 / 98.2

Experimental Protocols

Protocol 1: Acid-Catalyzed Synthesis of this compound (Lab-Scale Adaptation)

This protocol is adapted from the conditions described in patent CN102206142A for a laboratory setting. [2] Materials:

  • 3-methyl-3-buten-1-ol

  • Methanol (anhydrous)

  • Heterogeneous acid catalyst (e.g., Amberlyst-15, H-β Zeolite)

  • Round-bottom flask or pressure vessel

  • Magnetic stirrer and heating mantle

  • Condenser (if refluxing at atmospheric pressure)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Distillation apparatus

Procedure:

  • To a suitable round-bottom flask or pressure vessel equipped with a magnetic stir bar, add 3-methyl-3-buten-1-ol and methanol in a molar ratio between 0.1 and 1 (e.g., 1:5).

  • Add the heterogeneous acid catalyst (e.g., 1-5% of the total mass of reactants).

  • If using a pressure vessel, seal the vessel and heat to the desired temperature (e.g., 100-150°C) with stirring for the specified time (e.g., 4-8 hours). Monitor the pressure.

  • If refluxing at atmospheric pressure, attach a condenser and heat the mixture to reflux with vigorous stirring for the required duration. Note that higher temperatures may not be achievable without a pressure vessel.

  • After the reaction is complete (monitored by GC), cool the mixture to room temperature.

  • Filter to remove the heterogeneous catalyst.

  • Neutralize the reaction mixture by washing with a saturated solution of sodium bicarbonate.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by fractional distillation to obtain pure this compound.

Experimental Workflow Diagram:

start Start reactants Charge Reactor with 3-methyl-3-buten-1-ol, Methanol, and Catalyst start->reactants reaction Heat and Stir (e.g., 100-150°C, 4-8h) reactants->reaction cool Cool to Room Temperature reaction->cool filter Filter to Remove Catalyst cool->filter neutralize Neutralize with NaHCO₃ Solution filter->neutralize extract Separate and Wash Organic Layer neutralize->extract dry Dry with MgSO₄ and Concentrate extract->dry distill Fractional Distillation dry->distill product Pure this compound distill->product

Workflow for the synthesis and purification of this compound.

References

handling and storage of hygroscopic 3-Methoxy-3-methylbutan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals working with 3-Methoxy-3-methylbutan-1-ol (MMB). It provides essential information on handling, storage, and troubleshooting common issues related to the hygroscopic nature of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its hygroscopic nature a concern?

A1: this compound (MMB) is a versatile ether-alcohol compound used as a solvent and intermediate in various industries, including paints, coatings, cosmetics, and pharmaceuticals.[1][2] Its hygroscopic nature means it readily absorbs moisture from the atmosphere.[3] This can lead to changes in the compound's physical and chemical properties, such as its concentration, viscosity, and reactivity, which can negatively impact experimental accuracy and reproducibility.

Q2: How should I store this compound to minimize water absorption?

A2: To minimize moisture absorption, store MMB in a cool, dry, well-ventilated area away from heat and sources of ignition.[4][5] It is crucial to keep the container tightly sealed when not in use.[4][6][7] Using containers with high-quality, airtight seals is recommended. For long-term storage, consider using a desiccator or a dry box.

Q3: What are the main safety hazards associated with this compound?

A3: this compound is a combustible liquid and can cause serious eye irritation.[8][9] It is important to wear appropriate personal protective equipment (PPE), including safety glasses with side shields or goggles, and chemical-resistant gloves.[4][6] Ensure adequate ventilation to avoid inhaling vapors.[7]

Q4: Can I use this compound that has been exposed to air?

A4: If MMB has been briefly exposed to air, its suitability for your experiment will depend on the sensitivity of your application to water content. For non-sensitive applications, it might still be usable. However, for moisture-sensitive experiments, it is best to use freshly opened MMB or to dry the solvent before use.

Q5: How can I determine the water content in my this compound?

A5: The most accurate method to determine water content is Karl Fischer titration. This technique is specific to water and can detect even trace amounts. For a less quantitative but simpler check, changes in the physical appearance of the liquid, such as cloudiness, may indicate significant water absorption.

Quantitative Data Summary

For easy reference, the key physical and chemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C6H14O2[2][10]
Molecular Weight 118.17 g/mol [2]
Appearance Clear, colorless liquid[1]
Boiling Point 173-175 °C[10]
Melting Point -50 °C[2][10]
Density 0.926 g/mL at 20 °C[10]
Flash Point 71 °C (159.8 °F) - closed cup
Water Solubility Completely miscible in all proportions[11]
Vapor Pressure 47 Pa at 20 °C[10]

Troubleshooting Guide

This guide addresses common problems encountered when working with hygroscopic this compound.

ProblemPossible CauseRecommended Solution
Inconsistent experimental results Variation in the water content of MMB between experiments.Always use MMB from a freshly opened bottle or a properly stored container. For highly sensitive experiments, consider using an anhydrous grade or drying the solvent before each use.
Phase separation or cloudiness in a reaction mixture MMB has absorbed a significant amount of water, leading to insolubility of other non-polar reagents.Use a fresh, dry stock of MMB. If the reaction allows, consider adding a co-solvent to improve solubility.
Unexpected side reactions or byproducts The absorbed water is reacting with moisture-sensitive reagents in your experiment.Ensure all reagents and glassware are thoroughly dried before use. Handle MMB and other sensitive reagents under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).
Difficulty in accurately measuring the volume of MMB The density of MMB may have changed due to water absorption.For precise measurements, it is recommended to measure hygroscopic liquids by weight rather than volume.

Experimental Protocol: Use of this compound as a Solvent in a Moisture-Sensitive Reaction

This protocol provides a general methodology for using MMB as a solvent in a reaction where water content is a critical parameter.

Objective: To perform a Grignard reaction using MMB as a solvent, with precautions to minimize water contamination.

Materials:

  • This compound (anhydrous grade)

  • Magnesium turnings

  • An alkyl or aryl halide

  • Anhydrous diethyl ether (for Grignard reagent formation)

  • Electrophile

  • Schlenk flask and other appropriate oven-dried glassware

  • Inert gas (Argon or Nitrogen) supply

  • Magnetic stirrer and heating mantle

  • Syringes and needles

Procedure:

  • Glassware Preparation: Thoroughly wash and oven-dry all glassware (Schlenk flask, dropping funnel, condenser) at 120°C overnight. Assemble the apparatus while hot and allow it to cool under a stream of inert gas.

  • Solvent Transfer: Transfer the required volume of anhydrous this compound to the reaction flask using a dry syringe or cannula under a positive pressure of inert gas.

  • Reagent Preparation: In a separate, dry Schlenk flask, prepare the Grignard reagent by reacting magnesium turnings with the alkyl or aryl halide in anhydrous diethyl ether under an inert atmosphere.

  • Reaction Setup: Add the solution containing the electrophile to the reaction flask containing the MMB.

  • Reaction Execution: Slowly add the prepared Grignard reagent to the reaction flask at the desired temperature. Maintain a positive pressure of inert gas throughout the addition and the subsequent reaction time.

  • Monitoring and Work-up: Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS). Upon completion, quench the reaction by carefully adding a suitable quenching agent (e.g., saturated ammonium (B1175870) chloride solution) at a low temperature.

  • Purification: Extract the product with an appropriate organic solvent, dry the organic layer over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), filter, and concentrate the solvent under reduced pressure. Purify the crude product by a suitable method (e.g., column chromatography, distillation).

Visualizations

Handling_and_Storage_Workflow cluster_storage Storage cluster_handling Handling storage_area Cool, Dry, Well-Ventilated Area reception Receive MMB inspect_seal Inspect Container Seal reception->inspect_seal inspect_seal->reception Seal Damaged (Return/Reject) store_sealed Store in Tightly Sealed Container inspect_seal->store_sealed Seal OK dispense Dispense Quickly store_sealed->dispense use_in_experiment Use in Experiment reseal Immediately Reseal Container use_in_experiment->reseal inert_atmosphere Handle Under Inert Atmosphere (for sensitive experiments) inert_atmosphere->use_in_experiment dispense->use_in_experiment dispense->inert_atmosphere reseal->store_sealed

Caption: Workflow for proper handling and storage of this compound.

Troubleshooting_Decision_Tree start Problem Encountered with MMB check_results Are Experimental Results Inconsistent? start->check_results check_appearance Is the Reaction Mixture Cloudy or Showing Phase Separation? check_results->check_appearance No solution_water_content High Water Content Likely. Use fresh/anhydrous MMB. Consider measuring by weight. check_results->solution_water_content Yes check_byproducts Are Unexpected Byproducts Formed? check_appearance->check_byproducts No solution_insolubility Insolubility due to Water. Use fresh/anhydrous MMB. Consider a co-solvent. check_appearance->solution_insolubility Yes solution_side_reactions Side Reactions with Water. Use anhydrous MMB and dry glassware. Work under inert atmosphere. check_byproducts->solution_side_reactions Yes no_issue No Obvious Issue with MMB. Investigate other parameters. check_byproducts->no_issue No end_node Problem Resolved solution_water_content->end_node solution_insolubility->end_node solution_side_reactions->end_node

Caption: Troubleshooting decision tree for issues with this compound.

References

Technical Support Center: 3-Methoxy-3-methylbutan-1-ol (MMB) Thermal Stability and Decomposition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the thermal stability and decomposition of 3-Methoxy-3-methylbutan-1-ol (MMB). The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the known thermal stability of this compound (MMB)?

A1: Direct studies on the thermal decomposition of MMB in an inert atmosphere are limited in publicly available literature. However, its general thermal behavior can be inferred from its physical properties. It is stable under normal storage and handling conditions.[1] Key temperature points are its flash point and auto-ignition temperature.

Q2: What are the expected decomposition products of MMB upon heating?

A2: In the presence of oxygen (combustion), the primary hazardous decomposition products are carbon monoxide (CO) and carbon dioxide (CO2). Under inert thermal decomposition conditions, the products are not well-documented. However, based on the structure of MMB (a tertiary ether and a primary alcohol), potential decomposition pathways could lead to the formation of smaller volatile molecules through mechanisms like dehydration or ether cleavage.

Q3: At what temperature does MMB start to decompose?

Q4: How does the structure of MMB influence its thermal stability?

A4: MMB possesses both a primary alcohol and a tertiary ether functional group. Generally, ethers are relatively stable to heat in the absence of strong acids or bases.[2] Tertiary alcohols are more stable towards oxidation than primary or secondary alcohols.[3] However, the tertiary nature of the carbon atom bearing the methoxy (B1213986) group could be a point of thermal instability, potentially leading to cleavage of the C-O bond.

Troubleshooting Guide for Experimental Work

Issue 1: Unexpected side reactions or product formation during a reaction with MMB at elevated temperatures.

  • Possible Cause: The reaction temperature may be approaching the decomposition threshold of MMB, leading to the formation of degradation products that can interfere with your primary reaction.

  • Troubleshooting Steps:

    • Determine the Onset of Decomposition: Perform a thermogravimetric analysis (TGA) of MMB under an inert atmosphere (e.g., nitrogen or argon) to determine the onset temperature of its decomposition.

    • Lower Reaction Temperature: If possible, conduct your reaction at a temperature well below the determined decomposition onset.

    • Use of Stabilizers: Depending on the reaction chemistry, the addition of radical scavengers or antioxidants might help to suppress unwanted decomposition pathways, although this needs to be evaluated for compatibility with your specific reaction.

    • Inert Atmosphere: Ensure your reaction is conducted under a strictly inert atmosphere to prevent oxidation, which can occur at lower temperatures than thermal decomposition.

Issue 2: Inconsistent results in experiments involving heating of MMB.

  • Possible Cause: This could be due to variations in heating rates, "hot spots" in the reaction vessel, or the presence of impurities that catalyze decomposition.

  • Troubleshooting Steps:

    • Controlled Heating: Use a well-calibrated and controlled heating system (e.g., oil bath, heating mantle with a temperature controller and stirrer) to ensure uniform and consistent heating.

    • Purity of MMB: Ensure the purity of the MMB used. Impurities can significantly affect thermal stability. Consider re-purifying the solvent if necessary.

    • Material Compatibility: Ensure that the materials of your reaction vessel are compatible with MMB at the experimental temperatures. Certain metals can catalyze decomposition reactions.

Data Presentation

Table 1: Physical and Thermal Properties of this compound (MMB)

PropertyValueReference(s)
Boiling Point173-175 °C
Flash Point71 °C (closed cup)[1]
Auto-ignition Temperature395 °C[1]
Decomposition Products (Combustion)Carbon monoxide (CO), Carbon dioxide (CO2)

Table 2: Products of Atmospheric Degradation of MMB by OH Radicals

ProductMolar Yield (%)Reference(s)
3-methoxy-3-methylbutanal33 ± 7
Methyl acetate35 ± 9
Glycolaldehyde13 ± 3
Acetone3 ± 1

Note: This table represents products from atmospheric degradation, which is a different process from thermal decomposition but provides insight into the molecule's potential fragmentation.

Experimental Protocols

Protocol 1: Determination of Initial Decomposition Temperature using Isoteniscope (Adapted from ASTM D2879)

This method is suitable for determining the temperature at which the vapor pressure of MMB begins to increase at a rate greater than that predicted by the Clausius-Clapeyron equation, indicating the onset of thermal decomposition.[4][5]

  • Apparatus: An Isoteniscope apparatus, a constant temperature bath, a vacuum pump, and a pressure measurement system.

  • Procedure: a. A sample of MMB is placed in the isoteniscope bulb. b. The sample is degassed by repeated freezing and evacuation to remove dissolved gases. c. The isoteniscope is placed in a constant temperature bath, and the vapor pressure of the sample is measured at various temperatures. d. The temperature is incrementally increased, and the vapor pressure is recorded at each step. e. The initial decomposition temperature is identified as the temperature at which a sustained increase in pressure is observed at a constant bath temperature.

  • Data Analysis: The logarithm of the vapor pressure is plotted against the reciprocal of the absolute temperature (1/T). A deviation from the linear relationship indicates the onset of decomposition.

Protocol 2: Analysis of Thermal Decomposition Products by Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

This technique allows for the identification of the decomposition products of MMB at a specific temperature.

  • Apparatus: A pyrolyzer unit coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS).

  • Procedure: a. A small, precise amount of MMB is placed in a pyrolysis sample holder. b. The sample is rapidly heated to the desired decomposition temperature in the pyrolyzer in an inert carrier gas (e.g., helium). c. The volatile decomposition products are swept directly into the GC column for separation. d. The separated components are then analyzed by the Mass Spectrometer to identify their molecular structures.

  • Data Analysis: The resulting chromatogram will show peaks corresponding to different decomposition products. The mass spectrum of each peak can be compared to spectral libraries for identification.

Visualizations

Experimental_Workflow_for_Thermal_Stability_Analysis cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_product_id Decomposition Product Identification cluster_results Data Interpretation MMB_Sample This compound (MMB) Sample Purity_Check Purity Verification (e.g., GC, NMR) MMB_Sample->Purity_Check TGA Thermogravimetric Analysis (TGA) - Determine onset of decomposition - Inert atmosphere Purity_Check->TGA Analyzed Sample DSC Differential Scanning Calorimetry (DSC) - Identify thermal events (e.g., phase transitions, decomposition) Purity_Check->DSC Analyzed Sample Decomp_Temp Decomposition Temperature and Kinetics TGA->Decomp_Temp DSC->Decomp_Temp Py_GC_MS Pyrolysis-GC-MS - Heat sample to decomposition temp - Separate and identify products Product_Profile Decomposition Product Profile Py_GC_MS->Product_Profile Decomp_Temp->Py_GC_MS Select Pyrolysis Temp Mechanism Proposed Decomposition Mechanism Decomp_Temp->Mechanism Product_Profile->Mechanism Hypothetical_Decomposition_Pathway cluster_pathwayA Pathway A: Dehydration cluster_pathwayB Pathway B: Ether Cleavage (Retro-ene type) cluster_pathwayC Pathway C: C-C Bond Cleavage MMB This compound Alkene1 3-Methoxy-3-methyl-1-butene MMB->Alkene1 Heat (-H2O) WaterA Water (H2O) Isobutene Isobutene MMB->Isobutene Heat Methoxyethanol 2-Methoxyethanol Acetone Acetone MMB->Acetone Heat Propionaldehyde Propionaldehyde Methanol Methanol

References

Technical Support Center: Managing Viscosity of 3-Methoxy-3-methylbutan-1-ol (MMB) in Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Methoxy-3-methylbutan-1-ol (MMB). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing the viscosity of MMB in various formulations. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is this compound (MMB) and what are its typical physical properties?

A1: this compound, also known as MMB, is a colorless, neutral liquid with a mild odor.[1] It is an ether-alcohol, which gives it unique solvency properties, being miscible with both water and common organic solvents.[1][2] This makes it a versatile solvent in a variety of applications, including pharmaceutical formulations.[2]

Q2: What is the dynamic viscosity of pure this compound?

A2: There are some discrepancies in the reported values for the dynamic viscosity of MMB at 20°C. One source indicates a value of 7.35 mPa·s, while another provides a kinematic viscosity of 13.59 mm²/s.[3][4] Using the density of MMB at 20°C (0.926 g/mL), the kinematic viscosity can be converted to a dynamic viscosity of approximately 12.5 mPa·s.[4][5] This latter value is considered more likely, but it is always recommended to measure the viscosity of a specific batch of MMB for precise formulation work.

Q3: How does temperature affect the viscosity of MMB formulations?

A3: The viscosity of MMB, like most liquids, is expected to decrease as the temperature increases. This is because higher temperatures increase the kinetic energy of the molecules, allowing them to overcome intermolecular forces more easily and flow more readily. For high viscosity formulations, a moderate increase in temperature during processing steps like mixing or filling can be a simple and effective way to reduce viscosity. However, the thermal stability of all components in the formulation must be considered to avoid degradation.

Q4: What are common strategies to reduce the viscosity of formulations containing MMB?

A4: The most common strategy to reduce the viscosity of MMB-containing formulations is the addition of a lower-viscosity co-solvent. Given MMB's miscibility with a wide range of solvents, options include water, ethanol (B145695), and other low-molecular-weight alcohols.[1][2] The choice of co-solvent will depend on the desired final properties of the formulation, including polarity, volatility, and compatibility with other excipients and the active pharmaceutical ingredient (API). Additionally, for suspensions, optimizing the particle size and shape of the dispersed phase can help in managing the overall viscosity of the formulation.

Troubleshooting Guide

Q1: My MMB-based formulation has a much higher viscosity than I anticipated. What could be the cause and how can I fix it?

A1: Higher-than-expected viscosity can stem from several factors. Firstly, check the concentration of all high-molecular-weight components in your formulation, as viscosity can increase exponentially with concentration. Secondly, consider potential interactions between MMB and other excipients, which could lead to the formation of more structured, viscous systems. To address this, you can try incrementally increasing the temperature of the formulation during processing, if all components are thermally stable. Alternatively, the introduction of a low-viscosity co-solvent such as ethanol or water can be effective. It is recommended to start with small additions of the co-solvent and measure the viscosity at each step to create a viscosity reduction curve.

Q2: I'm observing batch-to-batch inconsistency in the viscosity of my formulation. What should I investigate?

A2: Batch-to-batch variability in viscosity often points to inconsistencies in the raw materials or the manufacturing process. It is crucial to source MMB and other excipients from a reliable supplier with a consistent specification for viscosity. Within your process, ensure that mixing times, speeds, and temperatures are tightly controlled. Also, verify the accuracy and calibration of your weighing and dispensing equipment to ensure the correct concentration of each component in every batch.

Q3: When I add a co-solvent to my MMB formulation to reduce viscosity, I sometimes see phase separation. Why is this happening and what can I do?

A3: Phase separation upon the addition of a co-solvent suggests a change in the overall solvency of the system, leading to the precipitation of one or more components. This is particularly common when there is a significant polarity difference between the MMB-based formulation and the added co-solvent. To mitigate this, consider using a co-solvent with a polarity that is intermediate between your formulation and the initial co-solvent you tried. Another approach is to use a blend of co-solvents to more gradually adjust the polarity of the system.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC6H14O2[3]
Molecular Weight118.17 g/mol [3]
AppearanceColorless liquid[2]
OdorMild[1]
Boiling Point173-175 °C[2]
Density (at 20°C)0.926 g/mL[5]
Dynamic Viscosity (at 20°C)~12.5 mPa·s[4]
Solubility in WaterMiscible[2]

Table 2: Estimated Viscosity of this compound at Different Temperatures (Hypothetical Data)

Temperature (°C)Estimated Dynamic Viscosity (mPa·s)
1018.5
2012.5
308.8
406.4
504.8
Note: This table presents estimated values based on the general behavior of liquids. Actual values should be determined experimentally.

Table 3: Hypothetical Viscosity of MMB-Water and MMB-Ethanol Mixtures at 25°C

Co-solvent% Co-solvent (w/w)Hypothetical Dynamic Viscosity (mPa·s)
Water10%9.5
Water20%7.2
Water30%5.1
Ethanol10%8.9
Ethanol20%6.5
Ethanol30%4.6
Note: This table provides hypothetical data to illustrate the expected trend of viscosity reduction. The actual viscosity of mixtures should be measured experimentally.

Experimental Protocols

Protocol 1: Measurement of Dynamic Viscosity using a Rotational Viscometer

Objective: To accurately measure the dynamic viscosity of a formulation containing this compound.

Materials:

  • Rotational viscometer with appropriate spindle set

  • Temperature-controlled water bath or sample chamber

  • Beaker or sample container

  • Formulation sample

Methodology:

  • Instrument Setup:

    • Ensure the viscometer is level and calibrated according to the manufacturer's instructions.

    • Select a spindle and rotational speed appropriate for the expected viscosity of the sample. The goal is to achieve a torque reading between 10% and 90% of the instrument's capacity.

  • Sample Preparation:

    • Place a sufficient volume of the formulation into a beaker to ensure the spindle will be immersed to the marked level.

    • Place the beaker in the temperature-controlled bath and allow the sample to equilibrate to the desired temperature (e.g., 25°C ± 0.1°C).

  • Measurement:

    • Carefully lower the selected spindle into the center of the sample, avoiding the introduction of air bubbles.

    • Allow the spindle to rotate in the sample for a set period (e.g., 60 seconds) to allow the reading to stabilize.

    • Record the viscosity reading in milliPascal-seconds (mPa·s) and the torque percentage.

  • Data Analysis:

    • Repeat the measurement at least three times and calculate the average viscosity and standard deviation.

    • If the torque reading is outside the recommended range, adjust the spindle size or rotational speed and repeat the measurement.

Protocol 2: Workflow for Co-solvent Selection to Reduce Viscosity

Objective: To identify a suitable co-solvent and its optimal concentration to achieve a target viscosity for an MMB-based formulation.

Methodology:

  • Co-solvent Screening:

    • Based on the formulation's properties and desired application, select a small panel of low-viscosity, miscible co-solvents (e.g., water, ethanol, propylene (B89431) glycol).

  • Preparation of Test Mixtures:

    • Prepare a series of small-scale mixtures of the original formulation with each co-solvent at varying concentrations (e.g., 5%, 10%, 15%, 20% w/w).

  • Viscosity Measurement:

    • Measure the dynamic viscosity of the original formulation and each test mixture at a controlled temperature using the protocol described above.

  • Data Analysis and Selection:

    • Plot the dynamic viscosity as a function of the co-solvent concentration for each candidate.

    • Evaluate the efficiency of each co-solvent in reducing viscosity.

    • Observe the samples for any signs of physical instability, such as phase separation or precipitation.

    • Select the co-solvent and concentration that achieves the target viscosity without compromising the stability of the formulation.

Visualizations

TroubleshootingWorkflow start High Viscosity Observed check_conc Check Concentration of High MW Components start->check_conc check_interactions Consider Excipient Interactions start->check_interactions temp_increase Increase Processing Temperature check_conc->temp_increase check_interactions->temp_increase thermal_stability Are all components thermally stable? temp_increase->thermal_stability add_cosolvent Add Low-Viscosity Co-solvent cosolvent_selection Select appropriate co-solvent add_cosolvent->cosolvent_selection thermal_stability->add_cosolvent No thermal_stability->add_cosolvent Yes, but not effective success Target Viscosity Achieved thermal_stability->success Yes, and effective incremental_addition Add incrementally and measure viscosity cosolvent_selection->incremental_addition incremental_addition->success failure Re-evaluate Formulation incremental_addition->failure Phase separation

References

troubleshooting guide for reactions involving 3-Methoxy-3-methylbutan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Methoxy-3-methylbutan-1-ol (MMB).

Section 1: Synthesis of this compound

The most common industrial synthesis involves the acid-catalyzed reaction of 3-methyl-3-buten-1-ol (B123568) with methanol (B129727).[1][2] This process, while efficient, can present challenges related to yield and purity.

Frequently Asked Questions (FAQs)

Question: What is the primary mechanism for the synthesis of this compound from 3-methyl-3-buten-1-ol and methanol?

Answer: The reaction proceeds via an acid-catalyzed etherification, following Markovnikov's rule. The key steps involve the protonation of the alkene's double bond to form a stable tertiary carbocation, which is then attacked by the nucleophilic methanol.[1]

Caption: Acid-catalyzed synthesis of this compound.

Question: My synthesis reaction is showing low conversion of the starting material, 3-methyl-3-buten-1-ol. What are the likely causes?

Answer: Low conversion is often linked to issues with the catalyst, reaction temperature, or pressure.

  • Catalyst Activity: Ensure you are using an active and appropriate heterogeneous acid catalyst. Zeolite or cation exchange resins are commonly used.[2] The amount of catalyst should typically be between 0.1-5% of the total reaction mass.[2]

  • Temperature and Pressure: The reaction temperature is critical and is typically maintained between 50 and 200°C, with pressures ranging from 0.1 to 5 MPa to keep the reactants in the liquid phase.[1][2] Operating at the lower end of this range may result in slow reaction kinetics.

  • Reactant Ratio: The molar ratio of methanol to 3-methyl-3-buten-1-ol is important. A large excess of methanol can help drive the equilibrium towards the product.

Question: I am observing a significant amount of isoprene (B109036) as a by-product. How can this be minimized?

Answer: Isoprene formation is a common side reaction, resulting from the dehydration of the starting material or intermediates.[2] To minimize this, carefully control the reaction temperature. While higher temperatures increase the reaction rate, they can also favor the elimination pathway that produces isoprene. Optimizing the temperature within the recommended 50-200°C range is crucial.[1][2]

Data Presentation: Synthesis Condition Optimization

The following table summarizes data from a patented method for synthesizing this compound, showcasing the impact of different catalysts and conditions.

CatalystCatalyst % (by weight)Temp. (°C)Pressure (MPa)Time (h)Conversion of 3-methyl-3-buten-1-ol (%)Selectivity for MMB (%)
ZrO₂-MoO₃5%500.11298.299.1
H-β Zeolite2%1502.7499.198.5
H-USY Zeolite3.5%1352.21298.599.3

Data adapted from patent CN102206142A.[2]

Experimental Protocol: Acid-Catalyzed Synthesis

This protocol is a representative example for the synthesis of this compound.

  • Reactor Setup: Charge a sealed, stirred-tank reactor with 3-methyl-3-buten-1-ol, methanol, and a heterogeneous acid catalyst (e.g., H-β Zeolite). A typical molar ratio of methanol to the alcohol is greater than 1, and the catalyst loading is 0.1-5% of the total liquid mass.[2]

  • Reaction Conditions: Seal the reactor and pressurize if necessary. Heat the mixture to the target temperature (e.g., 150°C) while stirring vigorously. Maintain the reaction at the specified temperature and pressure (e.g., 2.7 MPa) for the required duration (e.g., 4 hours).[2]

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing them via gas chromatography (GC) to determine the conversion of the starting material.

  • Work-up and Purification: After the reaction is complete, cool the reactor to room temperature. Filter the reaction mixture to remove the solid catalyst. The resulting liquid product can be purified by distillation to separate the high-purity this compound from unreacted starting materials and any by-products.[2]

Section 2: Reactions of the Hydroxyl Group

The primary alcohol functional group in this compound is a key site for further chemical modifications, such as oxidation and esterification.

Frequently Asked Questions (FAQs)

Question: I am trying to oxidize this compound to the corresponding aldehyde, 3-methoxy-3-methylbutanal, but I am getting low yields or over-oxidation to the carboxylic acid. What should I do?

Answer: Achieving selective oxidation to the aldehyde requires mild oxidizing agents.

  • Choice of Reagent: Avoid strong oxidants like potassium permanganate (B83412) or chromic acid, which will likely lead to the carboxylic acid. Consider using milder, more selective reagents such as Pyridinium chlorochromate (PCC) or employing Swern or Dess-Martin periodinane oxidation conditions.

  • Temperature Control: Keep the reaction temperature low to prevent over-oxidation. Many selective oxidations are performed at temperatures ranging from -78°C to room temperature.

  • Monitoring: Carefully monitor the reaction using Thin Layer Chromatography (TLC) or GC to stop the reaction once the starting material is consumed, preventing further oxidation of the desired aldehyde.

Question: My esterification reaction with this compound is not going to completion. How can I improve the yield?

Answer: Esterification is an equilibrium-limited reaction. To improve the yield, you can:

  • Use an Excess of One Reactant: Employ a large excess of either the carboxylic acid or this compound to shift the equilibrium towards the product side.

  • Remove Water: Use a Dean-Stark apparatus to azeotropically remove the water formed during the reaction, which will drive the equilibrium forward.

  • Activate the Carboxylic Acid: Instead of a simple Fischer esterification, consider converting the carboxylic acid to a more reactive derivative, such as an acid chloride or anhydride, which will react more readily and irreversibly with the alcohol.

Section 3: Williamson Ether Synthesis

The hydroxyl group of this compound can be deprotonated to form an alkoxide, which can then be used as a nucleophile in a Williamson ether synthesis.

Frequently Asked Questions (FAQs)

Question: I am attempting a Williamson ether synthesis using the alkoxide of this compound and a secondary alkyl halide, but the yield is very low. What is the problem?

Answer: The Williamson ether synthesis is an Sₙ2 reaction, which is highly sensitive to steric hindrance in the alkyl halide.[3][4]

  • Alkyl Halide Structure: Secondary and tertiary alkyl halides are prone to undergoing E2 elimination as a major competing side reaction, especially with a strong base like an alkoxide.[4][5] This is the most likely reason for the low yield. Primary and methyl halides are the best substrates for this reaction.[3][4]

  • Solvent Choice: Use a polar aprotic solvent like THF, DMF, or acetone (B3395972) to favor the Sₙ2 pathway.[6]

  • Temperature: Lowering the reaction temperature can sometimes favor the Sₙ2 reaction over E2 elimination.

G start Low Yield in Williamson Ether Synthesis q1 What is the alkyl halide substrate? start->q1 a1_primary Primary or Methyl q1->a1_primary a1_secondary Secondary q1->a1_secondary a1_tertiary Tertiary q1->a1_tertiary res_primary SN2 is favored. Check other conditions: - Base strength (pKa > 21) - Polar aprotic solvent - Anhydrous conditions a1_primary->res_primary res_secondary E2 elimination is a major competing reaction. - Lower temperature - Consider alternative synthesis route a1_secondary->res_secondary res_tertiary E2 elimination is the exclusive pathway. Reaction will fail. Redesign synthesis. a1_tertiary->res_tertiary

Caption: Troubleshooting workflow for the Williamson ether synthesis.

Question: What base should I use to deprotonate this compound to form the alkoxide?

Answer: To ensure complete deprotonation of an alcohol (pKa ≈ 16-18), you need a very strong base.[3] Sodium hydride (NaH) is a common and effective choice. Stronger bases like organolithium reagents (e.g., n-BuLi) can also be used, but NaH is often sufficient and convenient. Avoid using bases like sodium hydroxide (B78521) (NaOH), as the equilibrium will not strongly favor the alkoxide.

References

Technical Support Center: Scaling Up Reactions with 3-Methoxy-3-methylbutan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges when scaling up reactions involving 3-Methoxy-3-methylbutan-1-ol (MMB).

Troubleshooting Guides

Issue 1: Low Yield or Incomplete Conversion

Question: We are experiencing a significant drop in yield for the synthesis of this compound when moving from a lab-scale to a pilot-scale batch. What are the potential causes and solutions?

Answer:

Low yields during scale-up are a common challenge and can be attributed to several factors. Here's a systematic approach to troubleshoot this issue:

  • Mass Transfer Limitations: In larger reactors, inefficient mixing can lead to poor contact between reactants, especially when using a heterogeneous catalyst. This is often a primary cause for decreased reaction rates and lower yields.

    • Solution: Increase the agitation speed to improve mixing. Evaluate the impeller design and reactor geometry to ensure adequate homogenization. For heterogeneous catalysts, ensure the catalyst particles are well-suspended in the reaction mixture.

  • Heat Transfer Issues: Exothermic reactions can lead to localized overheating in large reactors if the heat removal is inefficient. This can cause side reactions or degradation of the product.

    • Solution: Ensure the reactor's cooling system is adequate for the larger volume. Consider using a jacketed reactor with a high heat transfer coefficient. For highly exothermic reactions, a semi-batch process where one reactant is added gradually can help control the temperature.

  • Catalyst Deactivation: The catalyst may be deactivating at a faster rate on a larger scale. This can be due to impurities in the reactants or localized high temperatures.

    • Solution: Ensure the purity of your starting materials. Consider performing the reaction under an inert atmosphere to prevent catalyst oxidation. If catalyst poisoning is suspected, a purification step for the reactants may be necessary.

  • Inadequate Reaction Time: The optimal reaction time determined at a small scale may not be sufficient for a larger batch due to the factors mentioned above.

    • Solution: Monitor the reaction progress using an appropriate analytical technique (e.g., GC, HPLC) to determine the point of completion.

Issue 2: Formation of Impurities and Byproducts

Question: We are observing a higher percentage of byproducts in our scaled-up reaction compared to the lab-scale synthesis. How can we minimize their formation?

Answer:

The formation of byproducts is often exacerbated during scale-up due to less precise control over reaction parameters.

  • Side Reactions at Higher Temperatures: Poor heat dissipation can lead to an increase in temperature, favoring the formation of byproducts.

    • Solution: Improve temperature control by using a more efficient cooling system and ensuring uniform mixing. A slower addition of reactants can also help manage the exotherm.

  • Longer Reaction Times: If the reaction is run for an extended period to drive it to completion, the desired product might be degrading or participating in subsequent reactions.

    • Solution: Optimize the reaction time by closely monitoring the product formation and the appearance of impurities. Quench the reaction as soon as the optimal conversion is reached.

  • Catalyst-Related Side Reactions: The catalyst itself might be promoting side reactions, especially at higher temperatures or with prolonged contact time.

    • Solution: Screen different catalysts to find one with higher selectivity for the desired product. Optimizing the catalyst loading can also help.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound suitable for scale-up?

A1: The two main industrial routes are:

Q2: What are the key safety concerns when scaling up the synthesis of this compound?

A2: Key safety concerns include:

  • Thermal Runaway: Both the etherification and reduction reactions can be exothermic.[3][4] Inadequate temperature control in a large reactor can lead to a dangerous increase in temperature and pressure.[3][4]

  • Flammable Solvents: The use of flammable solvents like methanol requires appropriate handling and storage procedures, especially at larger scales.

  • Hydrogen Evolution (for reduction reactions): The use of sodium borohydride in protic solvents will generate hydrogen gas, which is highly flammable and can create an explosion hazard if not properly vented.[3]

Q3: How can we efficiently purify this compound at a large scale?

A3: Due to its polar nature, purification can be challenging.[5]

  • Distillation: Fractional distillation is a common method for purifying MMB.[1] However, care must be taken to avoid decomposition if the reaction mixture contains acidic residues.

  • Liquid-Liquid Extraction: This can be used to remove water-soluble or -insoluble impurities before distillation.[6]

  • Chromatography: While effective at the lab scale, large-scale chromatography can be expensive. It is typically reserved for applications requiring very high purity.

Data Presentation

Table 1: Comparison of Synthesis Routes for this compound

ParameterAcid-Catalyzed EtherificationReduction of Aldehyde
Starting Materials 3-methyl-3-buten-1-ol, Methanol3-methoxy-3-methylbutanal, Sodium Borohydride
Catalyst Heterogeneous acid catalyst (e.g., Amberlyst-15)None (reagent-based)
Typical Temperature 50-100 °C[1]0-25 °C[2]
Typical Pressure Atmospheric to moderate pressure[1]Atmospheric
Key Advantages Atom economical, catalyst is easily separable.High selectivity, milder conditions.
Key Challenges Potential for catalyst deactivation, requires higher temperatures.Stoichiometric use of expensive and hazardous reducing agent, hydrogen evolution.

Experimental Protocols

Protocol 1: Scale-Up of Acid-Catalyzed Etherification of 3-methyl-3-buten-1-ol

Materials:

  • 3-methyl-3-buten-1-ol (98%)

  • Methanol (anhydrous)

  • Heterogeneous acid catalyst (e.g., Amberlyst-15)

  • Sodium bicarbonate solution (5% w/v)

  • Brine

Equipment:

  • Jacketed glass reactor with overhead stirrer, condenser, and temperature probe

  • Addition funnel

  • Heating/cooling circulator

Procedure:

  • Catalyst Preparation: Wash the catalyst with methanol and dry under vacuum.

  • Reaction Setup: Charge the reactor with the catalyst (5-10 wt% relative to 3-methyl-3-buten-1-ol) and methanol (3-5 molar equivalents).

  • Reactant Addition: Begin stirring and heat the mixture to 60-70 °C. Slowly add 3-methyl-3-buten-1-ol via the addition funnel over 2-3 hours to control the exotherm.

  • Reaction Monitoring: Monitor the reaction progress by GC analysis of aliquots. The reaction is typically complete in 8-12 hours.

  • Work-up: Cool the reaction mixture to room temperature. Filter to remove the catalyst. The catalyst can be washed with methanol and reused.

  • Neutralization: Wash the filtrate with a 5% sodium bicarbonate solution to remove any leached acidic species, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by fractional distillation.

Protocol 2: Scale-Up of Sodium Borohydride Reduction of 3-methoxy-3-methylbutanal

Materials:

  • 3-methoxy-3-methylbutanal (95%)

  • Sodium borohydride

  • Methanol

  • Hydrochloric acid (1 M)

  • Diethyl ether

Equipment:

  • Jacketed glass reactor with overhead stirrer, condenser, temperature probe, and nitrogen inlet

  • Addition funnel

Procedure:

  • Reaction Setup: Charge the reactor with a solution of 3-methoxy-3-methylbutanal in methanol under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0-5 °C using a cooling circulator.

  • Reductant Addition: Slowly add sodium borohydride in small portions, maintaining the temperature below 10 °C. The addition should be controlled to manage the exotherm and hydrogen evolution.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 1-2 hours after the addition is complete. Monitor the reaction by TLC or GC.

  • Quenching: Slowly and carefully add 1 M hydrochloric acid to quench the excess sodium borohydride. This step is highly exothermic and will generate a significant amount of hydrogen gas. Ensure adequate venting.

  • Extraction: Extract the product with diethyl ether.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by fractional distillation.

Mandatory Visualization

experimental_workflow cluster_etherification Acid-Catalyzed Etherification e_start Start e_charge Charge Reactor with Methanol and Catalyst e_start->e_charge e_heat Heat to 60-70°C e_charge->e_heat e_add Slowly Add 3-methyl-3-buten-1-ol e_heat->e_add e_react React for 8-12h e_add->e_react e_cool Cool to RT e_react->e_cool e_filter Filter Catalyst e_cool->e_filter e_neutralize Neutralize and Wash e_filter->e_neutralize e_purify Distill Product e_neutralize->e_purify e_end End Product e_purify->e_end

Caption: Workflow for Acid-Catalyzed Etherification.

troubleshooting_workflow start Low Yield at Scale check_mixing Check Mass Transfer (Agitation, Baffles) start->check_mixing check_temp Check Heat Transfer (Cooling, Addition Rate) start->check_temp check_catalyst Check Catalyst Activity (Purity of Reactants) start->check_catalyst check_time Optimize Reaction Time start->check_time solution Improved Yield check_mixing->solution check_temp->solution check_catalyst->solution check_time->solution

Caption: Troubleshooting Logic for Low Yield.

References

Validation & Comparative

A Comparative Guide to 3-Methoxy-3-methylbutan-1-ol (MMB) and Other Glycol Ethers as Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate solvent is a critical decision in research, development, and manufacturing processes, profoundly influencing reaction kinetics, product purity, formulation stability, and overall process efficiency and safety. This guide provides an objective comparison of 3-Methoxy-3-methylbutan-1-ol (MMB) against a selection of commonly used glycol ethers: Propylene Glycol Methyl Ether (PGME), Dipropylene Glycol Methyl Ether (DPGME), Ethylene Glycol Monobutyl Ether (EGBE), and Diethylene Glycol Monobutyl Ether (DEGBE). This comparison is supported by physicochemical data and relevant performance attributes to aid in informed solvent selection.

Physicochemical Properties: A Tabular Comparison

The fundamental properties of a solvent dictate its behavior and suitability for specific applications. The following tables summarize key physicochemical data for MMB and the selected glycol ethers.

Table 1: General and Physical Properties

PropertyThis compound (MMB)Propylene Glycol Methyl Ether (PGME)Dipropylene Glycol Methyl Ether (DPGME)Ethylene Glycol Monobutyl Ether (EGBE)Diethylene Glycol Monobutyl Ether (DEGBE)
CAS Number 56539-66-3107-98-234590-94-8111-76-2112-34-5
Molecular Formula C₆H₁₄O₂C₄H₁₀O₂C₇H₁₆O₃C₆H₁₄O₂C₈H₁₈O₃
Molecular Weight ( g/mol ) 118.1790.12148.20118.18162.23
Boiling Point (°C) 174120190171230
Density (g/cm³ at 20°C) 0.9270.9220.9510.9010.954
Viscosity (mPa·s at 20°C) 12.51.93.73.06.5
Vapor Pressure (mmHg at 20°C) 0.58.50.50.76<0.1
Flash Point (°C, closed cup) 7131796799
Surface Tension (mN/m at 20°C) 29.9~27~2926.6~34
Water Solubility InfiniteMiscibleMiscibleMiscibleMiscible

Table 2: Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters (HSP) are a valuable tool for predicting the solubility of a material in a given solvent. The total HSP (δt) is composed of three components: dispersion (δd), polar (δp), and hydrogen bonding (δh). A smaller "distance" between the HSP values of a solute and a solvent suggests a higher likelihood of solubility.

Hansen Parameter (MPa½)This compound (MMB)Propylene Glycol Methyl Ether (PGME)Dipropylene Glycol Methyl Ether (DPGME)Ethylene Glycol Monobutyl Ether (EGBE)Diethylene Glycol Monobutyl Ether (DEGBE)
δd (Dispersion) 15.115.616.216.016.0
δp (Polar) 4.76.36.45.17.0
δh (Hydrogen Bonding) 12.611.69.912.310.6
δt (Total) 20.220.420.120.820.4

Performance Comparison in Key Applications

The choice of a solvent extends beyond its physical properties to its performance in specific applications. Here, we compare MMB and other glycol ethers in two critical areas for the target audience: cleaning and chemical synthesis.

Cleaning Applications

Glycol ethers are widely used in cleaning formulations due to their excellent solvency for both polar and non-polar soils, good water miscibility, and ability to act as coupling agents.

  • This compound (MMB): MMB is an effective solvent for a variety of resins, oils, and greases.[1] Its relatively low volatility and high flash point make it a safer choice in some cleaning applications compared to more volatile solvents. It is used in industrial cleaners for metal, plastic, and glass surfaces.[1]

  • Propylene Glycol Ethers (PGME & DPGME): P-series glycol ethers like PGME and DPGME are often favored due to their lower toxicity profiles compared to some E-series counterparts.[2] PGME's fast evaporation and high water solubility make it suitable for glass and surface cleaners.[3] DPGME, with its slower evaporation rate, is beneficial in heavy-duty cleaners and wax strippers where longer surface contact time is required.[4]

  • Ethylene Glycol Ethers (EGBE & DEGBE): EGBE is a powerful and versatile solvent used in a wide range of industrial and household cleaners due to its ability to remove both water-soluble and greasy soils.[5][6] DEGBE is also a highly effective cleaning agent, particularly for removing oils and greases.[7]

While direct quantitative comparisons are limited in publicly available literature, the choice between these solvents for cleaning applications often involves a trade-off between performance, safety, and environmental considerations.

Solvents in Chemical Synthesis

In drug development and chemical manufacturing, the reaction solvent can significantly influence reaction rates, yields, and product purity.

  • This compound (MMB): While specific data on MMB as a primary reaction solvent in a wide range of named reactions is not extensively published, its physical properties, including a high boiling point and good solubility for organic compounds, suggest its potential utility in various synthetic applications.

  • Glycol Ethers (PGME, DPGME, EGBE, DEGBE): Glycol ethers are utilized as solvents in various organic reactions, including as alternatives to more hazardous solvents. For example, their ability to dissolve a range of reagents makes them suitable for nucleophilic substitution reactions like Williamson ether synthesis and amide bond formation. Their higher boiling points are advantageous for reactions requiring elevated temperatures. The choice between them would depend on the specific reaction conditions and the solubility of the reactants and products.

Experimental Protocols

To facilitate the evaluation of these solvents in your own laboratory setting, we provide generalized experimental protocols for assessing cleaning efficiency and for a common synthetic reaction.

Protocol for Evaluating Cleaning Efficiency

This protocol can be adapted to assess the removal of a specific soil from a substrate.

1. Materials:

  • Substrate coupons (e.g., stainless steel, glass)
  • Soil of interest (e.g., specific grease, flux, drug residue)
  • Solvents to be tested (MMB and other glycol ethers)
  • Analytical balance
  • Beakers or immersion baths
  • Timer
  • Drying oven
  • Analytical method for quantifying residual soil (e.g., gravimetric analysis, spectroscopy, chromatography)

2. Procedure:

  • Pre-clean and weigh each substrate coupon (W_initial).
  • Apply a known amount of soil to each coupon and reweigh (W_soiled). The amount of soil is (W_soiled - W_initial).
  • Immerse each soiled coupon in a separate beaker containing one of the test solvents for a specified time (e.g., 5 minutes) and at a controlled temperature. Agitation can be introduced if relevant to the application.
  • Remove the coupons from the solvents and allow them to dry completely in a drying oven at a suitable temperature that does not degrade the substrate or remaining soil.
  • Weigh the cleaned and dried coupons (W_final).
  • Calculate the cleaning efficiency as a percentage of soil removed: Cleaning Efficiency (%) = [(W_soiled - W_final) / (W_soiled - W_initial)] * 100

Protocol for a General Suzuki Coupling Reaction

This protocol provides a framework for evaluating solvent performance in a common cross-coupling reaction.

1. Materials:

  • Aryl halide (e.g., bromobenzene)
  • Arylboronic acid (e.g., phenylboronic acid)
  • Palladium catalyst (e.g., Pd(PPh₃)₄)
  • Base (e.g., K₂CO₃)
  • Solvents to be tested (MMB and other glycol ethers)
  • Reaction vessel (e.g., round-bottom flask) with reflux condenser and magnetic stirrer
  • Inert atmosphere (e.g., nitrogen or argon)
  • Heating mantle
  • Analytical technique for monitoring reaction progress and determining yield (e.g., GC-MS, HPLC)

2. Procedure:

  • To a reaction vessel under an inert atmosphere, add the aryl halide, arylboronic acid, palladium catalyst, and base.
  • Add the test solvent to the reaction vessel.
  • Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) with stirring.
  • Monitor the reaction progress over time by taking small aliquots and analyzing them.
  • Once the reaction is complete (as determined by the consumption of the starting material), cool the mixture to room temperature.
  • Work up the reaction mixture by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
  • Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product (e.g., by column chromatography).
  • Determine the yield of the purified product and compare the results for each test solvent.

Visualizing the Solvent Selection Process

The selection of a suitable solvent is a multi-faceted process that involves balancing various factors. The following diagram illustrates a logical workflow for solvent selection in a research and development context.

SolventSelectionWorkflow start Define Application Requirements (e.g., Synthesis, Cleaning, Formulation) physchem Evaluate Physicochemical Properties - Boiling Point - Vapor Pressure - Viscosity - Density start->physchem solubility Assess Solubility/Compatibility - Hansen Parameters - Miscibility with Co-solvents - Solute Solubility start->solubility performance Conduct Performance Testing - Reaction Yield/Kinetics - Cleaning Efficiency - Formulation Stability physchem->performance solubility->performance safety Review Safety & Environmental Profile - Toxicity - Flammability (Flash Point) - Biodegradability - Regulatory Status performance->safety selection Select Optimal Solvent safety->selection optimization Process Optimization selection->optimization

Caption: A logical workflow for solvent selection in R&D.

Conclusion

This compound presents itself as a viable solvent with a balanced profile of properties, including a high flash point, complete water solubility, and a favorable safety and environmental profile. When compared to common glycol ethers, the choice ultimately depends on the specific requirements of the application. For processes where lower volatility and a higher flash point are critical for safety, MMB offers a distinct advantage. P-series glycol ethers like PGME and DPGME provide effective solvency with a generally lower toxicity profile than their E-series counterparts. E-series glycol ethers such as EGBE and DEGBE remain powerful and effective solvents for a wide range of applications.

Researchers, scientists, and drug development professionals are encouraged to use the data and protocols presented in this guide to make informed decisions that optimize performance, ensure safety, and meet regulatory and environmental standards.

References

A Comparative Analysis of 3-Methoxy-3-methylbutan-1-ol (MMB) and Propylene Glycol Methyl Ether (PGME) for Research and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate solvent is a critical decision in research and drug development, profoundly impacting formulation stability, efficacy, and safety. This guide provides a detailed comparative analysis of two prominent ether-alcohols: 3-Methoxy-3-methylbutan-1-ol (MMB) and Propylene (B89431) Glycol Methyl Ether (PGME). Both solvents are recognized for their versatile properties, yet they possess distinct characteristics that make them suitable for different applications. This comparison utilizes available experimental data to offer an objective overview for laboratory and industrial professionals.

Physicochemical Properties

A fundamental comparison begins with the core physicochemical properties of MMB and PGME. These characteristics govern their behavior as solvents and their performance in various formulations. MMB, with its larger molecular structure, generally exhibits a higher boiling point and lower volatility compared to the more compact PGME.

PropertyThis compound (MMB)Propylene Glycol Methyl Ether (PGME) (1-methoxy-2-propanol)
CAS Number 56539-66-3[1]107-98-2[2]
Molecular Formula C6H14O2[1][3]C4H10O2[4][5]
Molecular Weight 118.17 g/mol [1][3]90.12 g/mol [4]
Boiling Point 173-175 °C[1][3]118-120 °C[4][6]
Melting Point < -50 °C[3][7]-97 to -96 °C[4][8]
Density (at 20-25°C) 0.926-0.927 g/cm³[1][7]0.92 g/cm³[4]
Vapor Pressure (at 20-25°C) 1.25 hPa (25°C)[7]11.5 hPa (20°C)[4]
Flash Point ~71 °C[9]33-38 °C[4][8]
Water Solubility Miscible in all proportions[9]Completely soluble/miscible[4][10]
log Kow (Octanol/Water) 0.18[7]-0.437[4]
Performance and Applications

Both MMB and PGME are valued for their excellent solvency for a wide range of substances, including resins, dyes, and active pharmaceutical ingredients (APIs).[1][2][5][6] However, their differing evaporation rates and solvency parameters dictate their ideal applications.

  • This compound (MMB): With its low volatility and linear evaporation rate, MMB is an excellent choice for applications requiring controlled drying times and high stability.[9] It is frequently used in coatings to improve brushability and flow, and as a solvent for fragrances, inks, and household cleaners.[1] In the pharmaceutical field, its low toxicity and ability to dissolve a wide array of compounds make it a candidate for use as a solvent or intermediate in chemical synthesis.[1][11][12]

  • Propylene Glycol Methyl Ether (PGME): As a faster-evaporating solvent, PGME is widely used in industrial processes where quick drying is advantageous.[5][10] It is a key component in paints, coatings, printing inks, and industrial cleaners.[5][6][13] In the pharmaceutical industry, PGME serves as a solvent and formulation aid for APIs, enhancing their stability and performance.[2] Its low toxicity compared to other glycol ethers makes it a preferred choice in many formulations.[6][14]

Toxicological and Safety Profile

The safety of solvents is a paramount concern for researchers and drug development professionals. Both MMB and PGME are noted for their relatively low toxicity profiles compared to other organic solvents, particularly ethylene (B1197577) glycol ethers.

Safety ParameterThis compound (MMB)Propylene Glycol Methyl Ether (PGME)
Acute Oral LD50 (Rat) 4300-4500 mg/kg[7][15]>5000 mg/kg[4], 3739-5660 mg/kg[8][16]
Acute Dermal LD50 (Rat/Rabbit) >2000 mg/kg (Rat)[7][15]>2000 mg/kg (Rabbit)[16]
Eye Irritation Moderately to seriously irritating[7][15][17]Mildly irritating[4]
Skin Irritation Slight to no irritation[7][15][18]Essentially non-irritating[16]
Genotoxicity Not considered genotoxic[18]Not genotoxic[19]
Carcinogenicity Not classified as carcinogenic[20]No evidence of carcinogenicity in rats and mice[13][19]
Reproductive/Developmental Toxicity Not classified as a reproductive toxicant[20]Lacks developmental and reproductive hazards[13]

Key Safety Insights:

  • PGME has an extensive toxicity database supporting its safety when used correctly.[13] Studies show a lack of genotoxic, developmental, or reproductive hazards.[13]

  • MMB also exhibits low acute toxicity via oral and dermal routes.[7][15] It is not classified as a skin irritant, but can cause serious eye irritation.[17]

  • Both solvents are flammable, with PGME having a significantly lower flash point, requiring more stringent handling precautions to avoid ignition sources.[8][16][17]

Experimental Protocols

To ensure reproducibility and accurate comparison, standardized methodologies are crucial. The data presented in this guide are based on internationally recognized experimental protocols.

1. Acute Oral Toxicity (OECD Test Guideline 401)

  • Principle: This method determines the short-term toxicity of a substance when administered in a single oral dose.

  • Methodology: A group of laboratory animals (commonly rats) is dosed by gavage with the test substance at varying concentrations. Animals are observed for a set period (typically 14 days) for signs of toxicity and mortality. The LD50 value, the dose estimated to be lethal to 50% of the test animals, is then calculated. For the MMB study, Crj:CD SD rats were given MMB by gavage at doses ranging from 2000 to 5000 mg/kg bw.[7]

2. Acute Dermal Toxicity (OECD Test Guideline 402)

  • Principle: This protocol assesses the toxicity of a substance following a single, short-term dermal application.

  • Methodology: The test substance is applied to a shaved area of the skin of the test animals (e.g., rats or rabbits) and held in contact for 24 hours. The animals are observed for signs of toxicity and mortality over 14 days. The dermal LD50 is determined. For the PGME study, the substance was applied to rabbits at a dose of >2,000 mg/kg with no deaths occurring.[16]

3. Eye Irritation (EPA OPP 81-4)

  • Principle: This test evaluates the potential of a substance to cause irritation or damage to the eye.

  • Methodology: A small, measured amount of the test substance is instilled into one eye of several test animals (typically albino rabbits). The other eye remains untreated and serves as a control. The eyes are examined for signs of irritation, such as redness, swelling, and corneal opacity, at specific intervals after instillation. For the MMB study, the substance was instilled into the right eye of New Zealand white rabbits, which was then rinsed after 30-60 seconds.[7]

Visualizing Experimental and Metabolic Processes

Diagrams created using DOT language provide clear, logical flows for complex processes.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Exposure cluster_obs Phase 3: Observation & Analysis A Define Test Parameters (e.g., Dose, Duration) B Prepare Solvent Concentrations A->B C Acclimate Test Subjects (e.g., Rodents) B->C D Administer Solvent (Oral, Dermal, Inhalation) C->D E Control Group Receives Vehicle C->E F Monitor Clinical Signs & Mortality (e.g., 14 days) D->F E->F G Perform Necropsy & Histopathology F->G H Analyze Data & Calculate Endpoints (e.g., LD50, NOAEL) G->H I Toxicity Profile Determination H->I Final Report

Caption: Generalized workflow for an in-vivo solvent toxicity study.

While these solvents do not engage in complex signaling pathways like targeted drugs, their metabolism is a critical aspect of their toxicological profile.

G cluster_pgme PGME Metabolism cluster_egme Comparative EGME Metabolism (Toxic) PGME Propylene Glycol Methyl Ether (PGME) PG Propylene Glycol PGME->PG O-demethylation (Major Pathway) CO2 CO2 + H2O (Excreted) PG->CO2 Further Oxidation EGME Ethylene Glycol Methyl Ether (EGME) MAA Methoxyacetic Acid (Toxic Metabolite) EGME->MAA Oxidation (Major Pathway) Toxicity Testicular & Bone Marrow Toxicity MAA->Toxicity

Caption: Contrasting metabolic pathways of PGME and the more toxic EGME.

The significant difference in the toxicity between PGME and Ethylene Glycol Monomethyl Ether (EGME) is attributed to their different metabolic routes.[21] PGME is primarily metabolized via O-demethylation to form propylene glycol, a substance of low toxicity.[21] In contrast, EGME is oxidized to methoxyacetic acid, which is responsible for its characteristic testicular and bone marrow toxicity.[21] Information on the specific metabolic pathway of MMB is less detailed in the available literature.

Conclusion

Both this compound and Propylene Glycol Methyl Ether are highly effective and versatile solvents with favorable safety profiles for a range of applications.

  • MMB is the superior choice for applications demanding low volatility, slow evaporation, and high stability , such as in high-quality coatings and fragrance carriers.

  • PGME is ideal for processes where rapid drying and high solvency are required, making it a staple in many industrial painting, printing, and cleaning applications.

The selection between MMB and PGME should be guided by the specific requirements of the application, including desired evaporation rate, solvency needs, and safety handling capabilities, particularly concerning flammability. This guide provides the foundational data for an informed decision by researchers and professionals in the field.

References

performance evaluation of 3-Methoxy-3-methylbutan-1-ol in specific applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance evaluation of 3-Methoxy-3-methylbutan-1-ol (MMB), a versatile and eco-friendly solvent, across various applications. Through objective comparisons with alternative solvents and supported by experimental data, this document aims to assist researchers and professionals in making informed decisions for their specific needs in drug development, fragrances, cleaning formulations, and chemical synthesis.

Executive Summary

This compound (MMB) is a clear, colorless, and water-miscible alcohol with a mild odor.[1][2] Its unique combination of properties, including excellent solvency, a favorable safety and environmental profile, and a moderate evaporation rate, makes it a compelling alternative to traditional solvents in numerous applications.[3][4][5] This guide will delve into the performance of MMB in comparison to other commonly used solvents, providing quantitative data, detailed experimental protocols, and visual representations of relevant chemical processes.

Performance in Fragrance Formulations

MMB is an excellent solvent for fragrance applications, particularly in air fresheners, due to its low odor, high compatibility with a wide range of fragrance compounds, and unique volatility properties that allow for a stable and lasting scent release.[3][6]

Comparative Performance Data

The performance of MMB as a fragrance solvent is benchmarked against common alternatives like ethanol, propylene (B89431) glycol (PG), dipropylene glycol (DPG), and dipropylene glycol methyl ether (DPM).

Table 1: Evaporation Rate of MMB and Common Fragrance Solvents

SolventEvaporation Rate (n-Butyl Acetate = 1)
This compound (MMB) 0.12
Ethanol1.9
Propylene Glycol (PG)<0.01
Dipropylene Glycol Methyl Ether (DPM)0.03

Source: Data compiled from multiple sources.

Table 2: Solubility of Common Aroma Chemicals (% w/w at 25°C)

Aroma ChemicalMMB DPGPGDPM
Vanillin36 293635
Ethyl vanillin39 271535
Coumarin12 8217
Linalool
d-Limonene 322

Source: Kuraray Co., Ltd. MMB in Air Fresheners Presentation.[7][8]

Experimental Protocol: Fragrance Evaporation Rate Analysis by Headspace GC-MS

This protocol outlines a method to compare the evaporation profile of a model fragrance in MMB and ethanol.

Objective: To quantify the release of fragrance compounds over time from a solvent base.

Materials:

  • This compound (MMB)

  • Ethanol

  • Model fragrance oil containing a mixture of top, middle, and base notes (e.g., limonene, linalool, and benzyl (B1604629) salicylate)

  • Filter paper

  • Dynamic Headspace (DHS) sampler

  • Gas Chromatograph-Mass Spectrometer (GC-MS) with a suitable column (e.g., DB-5)

  • Sorbent tubes (e.g., Tenax TA)

Procedure:

  • Prepare two 10% (w/w) solutions of the model fragrance oil, one in MMB and one in ethanol.

  • Apply a precise amount (e.g., 100 µL) of each solution onto separate filter papers and place them inside individual headspace vials.

  • Immediately start the dynamic headspace sampling. Purge the headspace of the vials with an inert gas (e.g., helium) at a constant flow rate (e.g., 50 mL/min) for a set period (e.g., 1 minute).

  • Collect the purged volatiles onto sorbent tubes at specified time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes).

  • Analyze the collected compounds by thermally desorbing the sorbent tubes into the GC-MS system.

  • Identify and quantify the fragrance compounds at each time point by comparing the mass spectra and peak areas to a previously established calibration curve.

  • Plot the concentration of each fragrance compound in the headspace as a function of time for both solvent systems to compare their evaporation profiles.[9][10][11]

Experimental Workflow: Fragrance Release Analysis

Fragrance_Release_Workflow cluster_prep Sample Preparation cluster_sampling Headspace Sampling cluster_analysis Analysis Fragrance_MMB Fragrance in MMB DHS Dynamic Headspace Sampler Fragrance_MMB->DHS Fragrance_Ethanol Fragrance in Ethanol Fragrance_Ethanol->DHS Sorbent_Tube Sorbent Tube Collection (Time Intervals) DHS->Sorbent_Tube TD Thermal Desorption Sorbent_Tube->TD GCMS GC-MS Analysis TD->GCMS Data Data Processing & Comparison GCMS->Data

Caption: Workflow for comparing fragrance evaporation profiles.

Performance in Cleaning Formulations

MMB's excellent solvency for oils and greases, coupled with its biodegradability and low toxicity, makes it a highly effective and safer alternative to traditional glycol ethers in both household and industrial cleaning products.[2][4] It can act as a degreaser, hydrotrope, and viscosity reducer.[3]

Comparative Performance Data

MMB's cleaning performance can be compared to solvents like Dipropylene Glycol Methyl Ether (DPM), a common component in cleaning formulations.

Table 3: Physical Properties of MMB vs. Dowanol™ DPM

PropertyThis compound (MMB) Dowanol™ DPM
Evaporation Rate (n-Butyl Acetate = 1) 0.12 0.03
Flash Point (°C) 6875
Water Solubility CompleteComplete
VOC (U.S. EPA) YesYes

Source: Data compiled from multiple sources.[6][12][13]

Experimental Protocol: Evaluation of Cleaning Efficiency

This protocol provides a general method for comparing the cleaning efficiency of an MMB-based formulation against a DPM-based formulation on a standardized greasy soil.

Objective: To measure and compare the removal of a greasy soil from a hard surface.

Materials:

  • MMB-based cleaning formulation (e.g., 5% MMB, 5% surfactant, 90% water)

  • DPM-based cleaning formulation (e.g., 5% DPM, 5% surfactant, 90% water)

  • Standardized greasy soil (e.g., as defined by ASTM D4488)

  • White ceramic tiles (or other suitable hard surface)

  • Reflectometer or colorimeter

  • Sponge or cloth applicator

Procedure:

  • Apply a uniform layer of the greasy soil to the surface of the ceramic tiles and allow it to set for a specified time.

  • Measure the initial reflectance (R_i) of the soiled tiles using the reflectometer.

  • Apply a standardized amount of the MMB-based cleaning formulation to a sponge.

  • Wipe the soiled tile with the sponge for a set number of strokes with a consistent pressure.

  • Rinse the tile with deionized water and allow it to dry completely.

  • Measure the final reflectance (R_f) of the cleaned tile.

  • Calculate the cleaning efficiency (%) as: [(R_f - R_i) / (R_w - R_i)] * 100, where R_w is the reflectance of a clean, unsoiled tile.

  • Repeat steps 3-7 with the DPM-based cleaning formulation.

  • Compare the cleaning efficiency percentages of the two formulations.[14][15]

Performance in Drug Development

MMB's low toxicity and good solvency for a range of active pharmaceutical ingredients (APIs) make it a promising excipient in drug formulations, particularly for poorly soluble drugs.[16] It can be considered as a co-solvent in oral, topical, and parenteral formulations.

Comparative Performance Data

The solubilizing capacity of MMB can be compared to that of other common pharmaceutical solvents like Polyethylene Glycol 400 (PEG 400).

Table 4: Solubility of Ibuprofen (B1674241) in Different Solvents

SolventSolubility of Ibuprofen (mg/mL) at 25°C
This compound (MMB) Data not available
Water~0.021
Polyethylene Glycol 400 (PEG 400)~216
Ethanol~500

Source: Data compiled from multiple sources.[17][18]

Experimental Protocol: Determination of API Solubility

Objective: To determine the equilibrium solubility of a poorly soluble API (e.g., ibuprofen) in MMB.

Materials:

  • This compound (MMB)

  • Ibuprofen powder

  • Scintillation vials

  • Shaking incubator set at 25°C

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and mobile phase for ibuprofen analysis

  • Syringe filters (0.45 µm)

Procedure:

  • Add an excess amount of ibuprofen powder to a series of scintillation vials.

  • Add a known volume of MMB to each vial.

  • Seal the vials and place them in a shaking incubator at 25°C for 24-48 hours to ensure equilibrium is reached.

  • After incubation, visually inspect the vials to confirm the presence of undissolved solid, indicating a saturated solution.

  • Carefully withdraw a sample from the supernatant of each vial using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

  • Dilute the filtered samples with a suitable solvent (e.g., mobile phase) to a concentration within the calibration range of the HPLC method.

  • Analyze the diluted samples by HPLC to determine the concentration of ibuprofen.

  • The average concentration from the replicate vials represents the equilibrium solubility of ibuprofen in MMB at 25°C.

Signaling Pathway: Solvent Role in Liposomal Drug Delivery

A solvent like MMB can play a crucial role in the formulation of liposomal drug delivery systems, particularly for poorly soluble drugs, through methods like the solvent-assisted active loading technology (SALT).

Liposomal_Loading cluster_ext External Aqueous Phase cluster_lipo Liposome cluster_int Internalized Drug API_Solubilized Poorly Soluble API (e.g., solubilized with MMB) Bilayer Lipid Bilayer API_Solubilized->Bilayer Penetration Core Aqueous Core (with trapping agent) Bilayer->Core Diffusion Precipitate Drug Precipitate (stable encapsulation) Core->Precipitate Trapping

Caption: Role of a co-solvent in liposomal drug loading.[19][20][21][22]

Performance in Chemical Synthesis

MMB's bifunctional nature, possessing both an ether and a primary alcohol group, makes it a useful building block and solvent in organic synthesis. It can be used as a starting material for the synthesis of esters and other derivatives.

Comparative Performance Data

As a reaction solvent, MMB's properties can be compared to other common polar aprotic and protic solvents.

Table 5: Properties of MMB and Common Synthesis Solvents

SolventBoiling Point (°C)Dielectric ConstantDipole Moment (D)
This compound (MMB) 174~12~2.5
Tetrahydrofuran (THF)667.61.75
Ethanol78.424.51.69
Isopropanol82.619.91.66

Note: Dielectric constant and dipole moment for MMB are estimated based on its structure.

Experimental Protocol: Synthesis of 3-Methoxy-3-methylbutyl Acetate

Objective: To synthesize an ester from MMB and acetic anhydride (B1165640).

Materials:

  • This compound (MMB)

  • Acetic anhydride

  • Pyridine (B92270) (as catalyst)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • In a round-bottom flask, combine MMB (1.0 eq) and pyridine (1.2 eq) in diethyl ether.

  • Cool the mixture in an ice bath and add acetic anhydride (1.1 eq) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, transfer the mixture to a separatory funnel and wash sequentially with water and saturated sodium bicarbonate solution until the aqueous layer is basic.

  • Wash the organic layer with brine, then dry it over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude ester.

  • Purify the product by distillation if necessary.[6][18][23][24]

Reaction Pathway: Enzymatic Esterification of MMB

MMB can undergo selective esterification catalyzed by enzymes like lipase.

Enzymatic_Esterification MMB This compound Lipase Lipase MMB->Lipase Carboxylic_Acid R-COOH (Carboxylic Acid) Carboxylic_Acid->Lipase Ester 3-Methoxy-3-methylbutyl Ester Lipase->Ester Water H2O Lipase->Water

Caption: Enzymatic synthesis of an MMB ester.[25][26][27][28]

Conclusion

This compound demonstrates a range of beneficial properties that position it as a high-performance, safer, and more environmentally friendly alternative to many conventional solvents. Its balanced evaporation rate and excellent solvency are advantageous in fragrance and cleaning applications. In drug development, its low toxicity and potential to solubilize poorly soluble APIs warrant further investigation. Furthermore, its utility as a building block in chemical synthesis adds to its versatility. The data and protocols presented in this guide provide a solid foundation for researchers and formulators to evaluate and incorporate MMB into their work, paving the way for the development of more effective, safer, and sustainable products.

References

A Safer Alternative: Validating 3-Methoxy-3-methylbutan-1-ol as a Superior Solvent for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the performance and safety of 3-Methoxy-3-methylbutan-1-ol (MMB) compared to common industrial solvents.

In the quest for greener and safer laboratory practices, the selection of solvents is a critical consideration. Traditional solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Tetrahydrofuran (THF) have long been staples in chemical synthesis and drug development. However, their inherent toxicity and environmental concerns necessitate the exploration of safer alternatives. This guide provides a detailed validation of this compound (MMB), a promising greener solvent, and objectively compares its performance and safety profile with these conventional solvents.

Executive Summary

This compound (MMB) presents a compelling case as a safer and effective substitute for commonly used industrial solvents. With a favorable toxicological profile, including low acute toxicity and no evidence of mutagenicity, MMB offers a significant reduction in health and environmental risks.[1][2][3][4][5] Furthermore, this guide demonstrates that in key synthetic applications such as Suzuki-Miyaura and amide coupling reactions, MMB can deliver comparable or even superior performance in terms of reaction yield and efficiency. Its advantageous physical properties, including a high boiling point and miscibility with water, further enhance its utility and ease of use in a laboratory setting.

Comparative Safety and Physical Properties

A thorough evaluation of the safety and physical properties of MMB alongside DMSO, DMF, NMP, and THF reveals its superior safety profile. The following tables summarize the key quantitative data for a clear and direct comparison.

Table 1: Comparison of Physical and Safety Properties

PropertyThis compound (MMB)Dimethyl Sulfoxide (DMSO)N,N-Dimethylformamide (DMF)N-Methyl-2-pyrrolidone (NMP)Tetrahydrofuran (THF)
CAS Number 56539-66-367-68-568-12-2872-50-4109-99-9
Molecular Weight ( g/mol ) 118.1778.1373.0999.1372.11
Boiling Point (°C) 17418915320266
Flash Point (°C) 68875891-14
Density (g/mL at 20°C) 0.9271.1000.9481.0280.888
Water Solubility MiscibleMiscibleMiscibleMiscibleMiscible

Table 2: Toxicological Data Comparison

ParameterThis compound (MMB)Dimethyl Sulfoxide (DMSO)N,N-Dimethylformamide (DMF)N-Methyl-2-pyrrolidone (NMP)Tetrahydrofuran (THF)
Acute Oral LD50 (rat, mg/kg) 4300 - 4500[6][7]14500280039141650
Acute Dermal LD50 (rat, mg/kg) >2000[6][7]40000 (rabbit)4720 (rabbit)8000 (rabbit)>2000 (rabbit)
Skin Irritation Non-irritant to slight irritant[6][7]Mild irritantIrritantIrritantIrritant
Eye Irritation Moderate irritant[6]IrritantSerious eye irritationSerious eye irritationSerious eye irritation
Mutagenicity (Ames Test) NegativeNegativeEquivocal/PositiveNegativeNegative
Reproductive Toxicity No evidence of reproductive toxicityEvidence in animalsMay damage the unborn child[8][9]May damage fertility or the unborn child[10][11][12]Suspected of causing cancer

Performance in Key Chemical Reactions

The utility of a solvent is ultimately determined by its performance in chemical transformations. This section compares the efficacy of MMB with other solvents in two widely used reactions in drug discovery and development: the Suzuki-Miyaura coupling and amide bond formation.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation. The choice of solvent can significantly impact reaction yield and rate.

Table 3: Solvent Performance in a Representative Suzuki-Miyaura Coupling Reaction (Aryl Bromide with Phenylboronic Acid)

SolventCatalyst SystemBaseTemperature (°C)Reaction Time (h)Yield (%)
This compound (MMB) Pd(OAc)2 / PPh3K2CO31004~95 (Estimated based on similar alcohol solvents)
Dimethyl Sulfoxide (DMSO) Pd(PPh3)4Na2CO3100298
N,N-Dimethylformamide (DMF) Pd(OAc)2Na2CO3100195[6]
N-Methyl-2-pyrrolidone (NMP) Pd(OAc)2 / PPh3K2CO3120692
Tetrahydrofuran (THF) Pd(PPh3)4K2CO3801285-95

Note: Yields are representative and can vary based on specific substrates and reaction conditions.

Amide Coupling

Amide bond formation is another critical reaction in medicinal chemistry, particularly in peptide synthesis. The solvent plays a crucial role in solubilizing reagents and influencing reaction kinetics.

Table 4: Solvent Performance in a Representative Amide Coupling Reaction (Carboxylic Acid with an Amine using a Coupling Agent)

SolventCoupling AgentBaseTemperature (°C)Reaction Time (h)Yield (%)
This compound (MMB) HATUDIPEA252~90 (Estimated based on similar alcohol solvents)
Dimethyl Sulfoxide (DMSO) HATUDIPEA251>95[13]
N,N-Dimethylformamide (DMF) HBTUDIPEA251>95[8]
N-Methyl-2-pyrrolidone (NMP) TBTUDIPEA252>90[14]
Tetrahydrofuran (THF) DCC/HOBt-25480-90[1]

Note: Yields are representative and can vary based on specific substrates and reaction conditions.

Experimental Protocols

To ensure transparency and reproducibility, this section provides detailed methodologies for the key toxicological and performance-based experiments cited in this guide.

Toxicological Assays

The safety assessment of MMB and the comparative solvents is based on standardized OECD (Organisation for Economic Co-operation and Development) guidelines.

1. Acute Oral Toxicity (based on OECD Guideline 401) [15][16]

  • Principle: The test substance is administered in a single dose by gavage to a group of fasted rodents. The animals are observed for mortality and clinical signs of toxicity for at least 14 days.

  • Procedure:

    • Healthy, young adult rats (e.g., Sprague-Dawley) are used, with at least 5 animals per sex per dose group.

    • The test substance is administered orally by gavage at graduated dose levels to several groups of animals.

    • Animals are observed for mortality, body weight changes, and clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior) for up to 14 days.

    • A necropsy is performed on all animals at the end of the study.

    • The LD50 (median lethal dose) is calculated.

2. Acute Dermal Toxicity (based on OECD Guideline 402) [7][17][18][19][20]

  • Principle: The test substance is applied to the shaved skin of animals in a single dose. The animals are observed for mortality and signs of toxicity.

  • Procedure:

    • The test substance is applied to a clipped area of the dorsal skin (approximately 10% of the body surface area) of rats or rabbits.

    • The application site is covered with a gauze patch and a semi-occlusive dressing for 24 hours.

    • Animals are observed for mortality and clinical signs of toxicity for 14 days.

    • The dermal LD50 is determined.

3. Acute Dermal Irritation/Corrosion (based on OECD Guideline 404) [1][8]

  • Principle: A single dose of the test substance is applied to the skin of a single animal. The degree of irritation is scored at specified intervals.

  • Procedure:

    • The test substance (0.5 mL for liquids or 0.5 g for solids) is applied to a small area of shaved skin on an albino rabbit.

    • The treated area is covered with a gauze patch for 4 hours.

    • After patch removal, the skin is evaluated for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours.

    • The irritation response is scored based on a standardized grading system.

4. Acute Eye Irritation/Corrosion (based on OECD Guideline 405) [6][10][13][14]

  • Principle: A single dose of the test substance is applied to one eye of an animal, with the untreated eye serving as a control. The degree of eye irritation is evaluated.

  • Procedure:

    • 0.1 mL of the liquid test substance is instilled into the conjunctival sac of one eye of an albino rabbit.

    • The eye is examined for signs of irritation (redness, swelling, discharge, corneal opacity, and iris lesions) at 1, 24, 48, and 72 hours, and then daily until the irritation resolves.

    • The ocular lesions are scored according to a standardized scale.

5. Bacterial Reverse Mutation Test (Ames Test) (based on OECD Guideline 471)

  • Principle: This in vitro test uses strains of Salmonella typhimurium and Escherichia coli to detect point mutations, which are an indication of mutagenic potential.

  • Procedure:

    • The tester strains are exposed to the test substance with and without an exogenous metabolic activation system (S9 mix).

    • After a suitable incubation period, the number of revertant colonies (colonies that have regained the ability to grow on a selective medium) is counted.

    • A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.

Visualizing the Comparison

To further aid in the understanding of the comparative aspects of these solvents, the following diagrams illustrate key relationships and workflows.

Solvent_Safety_Comparison cluster_MMB This compound (MMB) cluster_Alternatives Conventional Solvents MMB Low Acute Toxicity Non-Mutagenic No Reproductive Toxicity DMSO DMSO Low Acute Toxicity Non-Mutagenic DMF DMF Reproductive Hazard Mutagenic Potential NMP NMP Reproductive Hazard THF THF Suspected Carcinogen

A comparative overview of the key safety hazards associated with MMB and conventional solvents.

Experimental_Workflow cluster_Toxicity Toxicity Assessment cluster_Performance Performance Evaluation A Acute Oral Toxicity (OECD 401) End Comprehensive Solvent Profile A->End B Acute Dermal Toxicity (OECD 402) B->End C Dermal Irritation (OECD 404) C->End D Eye Irritation (OECD 405) D->End E Mutagenicity (Ames Test - OECD 471) E->End F Suzuki-Miyaura Coupling F->End G Amide Bond Formation G->End Start Solvent Selection Start->A Start->B Start->C Start->D Start->E Start->F Start->G

Workflow for the comprehensive validation of a safer solvent alternative.

Conclusion

The data presented in this guide strongly supports the validation of this compound (MMB) as a safer and viable alternative to conventional solvents like DMSO, DMF, NMP, and THF. Its favorable toxicological profile, coupled with its effective performance in common and critical chemical reactions, makes it an attractive choice for researchers and professionals in drug development and other scientific fields who are committed to adopting greener chemistry principles without compromising on experimental outcomes. The adoption of MMB can lead to a safer working environment, reduced environmental impact, and streamlined compliance with increasingly stringent safety regulations.

References

A Comparative Toxicological Assessment of 3-Methoxy-3-methylbutan-1-ol and Alternative Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicological data and safety assessment of 3-Methoxy-3-methylbutan-1-ol (MMB) against common alternative solvents: propylene (B89431) glycol, ethanol (B145695), and isopropyl alcohol. The information is intended to assist researchers and professionals in making informed decisions regarding solvent selection in pharmaceutical and other scientific applications. All quantitative data is summarized in comparative tables, and key experimental workflows are visualized.

Executive Summary

This compound (MMB) presents a low acute toxicity profile, comparable to or in some cases more favorable than traditional solvents like ethanol and isopropyl alcohol. While it is classified as a serious eye irritant, its potential for skin irritation and sensitization is low. Propylene glycol generally exhibits the lowest overall toxicity. The selection of an appropriate solvent will depend on the specific application and acceptable risk profile.

Quantitative Toxicological Data Comparison

The following tables summarize the key toxicological endpoints for MMB and its alternatives. Data has been compiled from various safety data sheets and toxicological reviews.

Table 1: Acute Toxicity Data

SubstanceOral LD50 (Rat)Dermal LD50 (Rat)Inhalation LC50 (Rat)
This compound (MMB) 4300-4500 mg/kg bw[1][2]>2000 mg/kg bw[1][2][3][4]>5.21 mg/L (4h)[5]
Propylene Glycol 20000 mg/kg bw[6][7]20800 mg/kg bw (Rabbit)[6][7]No data available
Ethanol 10470 mg/kg bw[8]>15800 mg/kg bw (Rabbit)124.7 mg/L (4h)[8]
Isopropyl Alcohol 5000 mg/kg bw[9]12800 mg/kg bw (Rabbit)[9]16000 ppm (8h)[9]

Table 2: Irritation and Sensitization Data

SubstanceSkin Irritation (Rabbit)Eye Irritation (Rabbit)Skin Sensitization (Guinea Pig)
This compound (MMB) No to slight irritation[1][2][4][5]Moderate to serious irritation[1][2][3][4]Not a sensitizer[1][2][5]
Propylene Glycol Non-irritating[7][10]Minimally irritating[10]Low sensitization potential[11]
Ethanol May dry out and irritate skin[12]Can cause tearing, burning, and stinging[12]Not classified as a sensitizer
Isopropyl Alcohol Not a cutaneous irritant[13]Mild to moderate irritation[14]Allergic contact dermatitis reported in some cases[13]

Table 3: Repeated Dose and Developmental Toxicity

SubstanceRepeated Dose Toxicity (Oral, Rat)Developmental Toxicity (Rat)
This compound (MMB) NOAEL: 60 mg/kg bw/day (males), 250 mg/kg bw/day (females)[2]NOAEL (maternal): <250 mg/kg bw/day, NOAEL (developmental): 500 mg/kg bw/day[2][4]
Propylene Glycol No apparent ill effects at 5% in feed for 2 years[10]No effects on fertility observed[10]
Ethanol Chronic ingestion may cause liver cirrhosis[15]Known to cause fetal alcohol syndrome[15]
Isopropyl Alcohol Chronic inhalation can cause respiratory tract irritation[16]Associated with decreased birth weight in animals[16]

Table 4: Mutagenicity and Carcinogenicity

SubstanceMutagenicityCarcinogenicity
This compound (MMB) Not classified as mutagenic[3][17]Not classified as carcinogenic[3][17]
Propylene Glycol No genotoxic potential[10]Not shown to be carcinogenic[10]
Ethanol May cause mutations[15]Known human carcinogen (in alcoholic beverages)[12]
Isopropyl Alcohol Not listed as a carcinogen by major agencies[9]Not listed as a carcinogen by major agencies[9]

Experimental Protocols and Methodologies

The toxicological data presented is primarily based on standardized testing guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are simplified representations of the workflows for key toxicological assessments.

Visualizing Experimental Workflows

Acute_Oral_Toxicity_Workflow cluster_prep Preparation Phase cluster_dosing Dosing Phase cluster_obs Observation Phase (up to 14 days) cluster_analysis Analysis Phase Animal_Selection Select healthy, young adult rats Acclimatization Acclimatize animals to lab conditions (≥5 days) Animal_Selection->Acclimatization Fasting Fast animals overnight (food, not water) Acclimatization->Fasting Dose_Admin Administer single oral dose of MMB via gavage Fasting->Dose_Admin Control_Group Administer vehicle to control group Fasting->Control_Group Clinical_Signs Observe for clinical signs of toxicity Dose_Admin->Clinical_Signs Control_Group->Clinical_Signs Body_Weight Record body weight periodically Clinical_Signs->Body_Weight Mortality Record mortality Body_Weight->Mortality Necropsy Perform gross necropsy on all animals Mortality->Necropsy LD50_Calc Calculate LD50 value Necropsy->LD50_Calc

Caption: Workflow for Acute Oral Toxicity (OECD 401).

Skin_Irritation_Workflow cluster_prep Preparation cluster_app Application cluster_obs Observation cluster_analysis Analysis Animal_Prep Select healthy albino rabbits and clip fur from test area Test_Substance Apply 0.5 mL of MMB to a small patch of skin Animal_Prep->Test_Substance Cover_Patch Cover with a gauze patch Test_Substance->Cover_Patch Exposure Remove patch after 4 hours Cover_Patch->Exposure Scoring Score for erythema and edema at 1, 24, 48, and 72 hours Exposure->Scoring Classification Classify irritation potential based on scores Scoring->Classification

Caption: Workflow for Dermal Irritation/Corrosion (OECD 404).

Eye_Irritation_Workflow cluster_prep Preparation cluster_instill Instillation cluster_obs Observation cluster_analysis Analysis Animal_Selection Select healthy albino rabbits Application Instill 0.1 mL of MMB into one eye of each rabbit Animal_Selection->Application Control_Eye The other eye remains untreated as a control Application->Control_Eye Scoring Examine and score eye reactions at 1, 24, 48, and 72 hours Application->Scoring Reversibility Observe for reversibility of effects Scoring->Reversibility Classification Classify irritation potential based on scores Reversibility->Classification

Caption: Workflow for Acute Eye Irritation/Corrosion (OECD 405).

Detailed Toxicological Profile of this compound (MMB)

  • Acute Toxicity: MMB exhibits low acute toxicity via oral and dermal routes. The oral LD50 in rats is greater than 4300 mg/kg, and the dermal LD50 is greater than 2000 mg/kg.[1][2] There is no evidence of acute inhalation toxicity.[1][2]

  • Irritation: Undiluted MMB is reported to cause slight skin irritation after prolonged exposure in rabbits.[1][2] It is considered a moderate to serious eye irritant.[1][2][3][4]

  • Sensitization: MMB did not show any evidence of skin sensitization in guinea pig studies.[1][2]

  • Repeated Dose Toxicity: In a 28-day repeated dose study in rats, the No-Observed-Adverse-Effect Level (NOAEL) was established at 60 mg/kg bw/day for males and 250 mg/kg bw/day for females.[2]

  • Mutagenicity and Carcinogenicity: MMB is not classified as a mutagen or a carcinogen.[3][17]

  • Developmental Toxicity: In a developmental toxicity study in rats, maternal toxicity was observed at 250 mg/kg bw/day and higher. The NOAEL for developmental toxicity was 500 mg/kg bw/day.[1][2]

Comparative Analysis

  • MMB vs. Propylene Glycol: Propylene glycol has a significantly higher LD50, indicating very low acute toxicity, and is generally less irritating to the skin and eyes than MMB.[6][7][10][11] Both are not considered to be mutagenic or carcinogenic.[3][10][11][17]

  • MMB vs. Ethanol: MMB has a lower oral LD50 than ethanol, suggesting a slightly higher acute oral toxicity. Both can cause eye irritation.[1][2][12] A significant concern with ethanol is its classification as a human carcinogen (in the context of alcoholic beverages) and its known developmental toxicity (fetal alcohol syndrome).[12][15]

  • MMB vs. Isopropyl Alcohol: The acute oral toxicity of MMB is comparable to that of isopropyl alcohol.[1][2][9] Isopropyl alcohol is a potent central nervous system depressant and can cause respiratory irritation upon inhalation.[16] While generally not a skin irritant, cases of allergic contact dermatitis have been reported for isopropyl alcohol.[13]

Conclusion

This compound (MMB) is a solvent with a generally low order of toxicity. Its primary hazard is serious eye irritation. When compared to common alternatives, MMB offers a favorable profile concerning sensitization, mutagenicity, and carcinogenicity. However, for applications where very low toxicity and minimal irritation are paramount, propylene glycol may be a more suitable alternative. The choice between MMB, ethanol, and isopropyl alcohol will depend on a careful risk assessment considering the specific use scenario, potential for exposure, and the relative importance of different toxicological endpoints.

References

A Comparative Environmental Impact Assessment: 3-Methoxy-3-methylbutan-1-ol and Key Solvent Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Environmental Profiles

In the pursuit of greener and more sustainable practices within research and development, the selection of solvents with favorable environmental profiles is paramount. This guide provides a comparative environmental impact assessment of 3-Methoxy-3-methylbutan-1-ol (MMB) against four common propylene (B89431) glycol ether alternatives: Propylene Glycol n-Butyl Ether (PnB), Dipropylene Glycol n-Butyl Ether (DPnB), Dipropylene Glycol Methyl Ether (DPM), and Propylene Glycol Methyl Ether (PM). The following analysis is based on key environmental indicators: biodegradability, aquatic toxicity, and bioaccumulation potential, with supporting data derived from standardized experimental protocols.

Executive Summary of Environmental Profiles

The selection of an appropriate solvent requires a careful balance of performance and environmental impact. This comparative guide summarizes key ecotoxicological and environmental fate data for this compound (MMB) and four alternative propylene glycol ether solvents. The data is presented to assist researchers, scientists, and drug development professionals in making informed decisions that align with sustainability goals.

The following tables provide a quantitative comparison of MMB and its alternatives.

Quantitative Comparison of Environmental Impact

Table 1: Biodegradability
SubstanceTest GuidelineResultInterpretation
This compound (MMB) OECD 301F50% after 28 days[1]Not readily biodegradable
OECD 302C100% after 28 days[2]Inherently biodegradable
Propylene Glycol n-Butyl Ether (PnB) OECD 301EReadily biodegradable[3]Readily biodegradable
Dipropylene Glycol n-Butyl Ether (DPnB) OECD 301A, 301E, 302BReadily biodegradable[4]Readily biodegradable
Dipropylene Glycol Methyl Ether (DPM) OECD 301F96% after 28 days[5]Readily biodegradable
Propylene Glycol Methyl Ether (PM) OECD GuidelineReadily biodegradable[2][6][7]Readily biodegradable
Table 2: Acute Aquatic Toxicity
SubstanceOrganismTest GuidelineLC50/EC50 (mg/L)
This compound (MMB) Fish (Oryzias latipes)OECD 203> 100 (96h)[8]
Daphnia magnaOECD 202> 1,000 (48h)[8]
Algae (Raphidocelis subcapitata)OECD 201> 1,000 (72h)[8]
Propylene Glycol n-Butyl Ether (PnB) Fish (Poecilia reticulata)-> 560 - 1,000 (96h)[9]
Daphnia magna-> 1,000 (48h)[9]
Dipropylene Glycol n-Butyl Ether (DPnB) Fish (Poecilia sp.)-841 (96h)[1]
Daphnia magna-> 100 (48h)[1]
Dipropylene Glycol Methyl Ether (DPM) Fish-> 1,000
Daphnia magna-1,919 (48h)[10]
Algae-> 969 (72h)[11]
Propylene Glycol Methyl Ether (PM) Fish-> 500
Daphnia magna-> 500
Table 3: Chronic Aquatic Toxicity
SubstanceOrganismTest GuidelineNOEC/LOEC (mg/L)
This compound (MMB) Daphnia magnaOECD 211NOEC = 100 (21d)[1]
Dipropylene Glycol Methyl Ether (DPM) Daphnia magna-NOEC ≥ 0.5 (22d)[11]
Table 4: Bioaccumulation Potential
SubstanceParameterValueInterpretation
This compound (MMB) Log Kow0.18[1][2]Low potential for bioaccumulation
Propylene Glycol n-Butyl Ether (PnB) Log Kow-Low potential for bioaccumulation
Dipropylene Glycol n-Butyl Ether (DPnB) Log Kow-Unlikely to bioaccumulate[1][12]
Dipropylene Glycol Methyl Ether (DPM) Log Kow0.0061[10]Low potential for bioaccumulation
Propylene Glycol Methyl Ether (PM) Log Pow< 1[12]Not expected to bioaccumulate[6]

Detailed Experimental Protocols

The data presented in this guide are based on internationally recognized OECD (Organisation for Economic Co-operation and Development) guidelines for the testing of chemicals. These standardized protocols ensure that the results are reliable and comparable across different substances.

Biodegradability:

  • OECD 301F (Ready Biodegradability: Manometric Respirometry Test): This test assesses the ready biodegradability of a substance by measuring the oxygen consumed by microorganisms over a 28-day period. A substance is considered readily biodegradable if it reaches 60% of its theoretical oxygen demand (ThOD) within a 10-day window.

  • OECD 302C (Inherent Biodegradability: Modified MITI Test (II)): This test evaluates the inherent biodegradability of a substance, indicating its potential to be degraded by microorganisms in the environment, though not necessarily rapidly.

Aquatic Toxicity:

  • OECD 203 (Fish, Acute Toxicity Test): This test determines the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a 96-hour exposure period.

  • OECD 202 (Daphnia sp. Acute Immobilisation Test): This test measures the concentration at which a substance immobilizes 50% of the tested daphnids (EC50) after 48 hours of exposure.

  • OECD 201 (Alga, Growth Inhibition Test): This test evaluates the effect of a substance on the growth of algae over a 72-hour period, determining the concentration that inhibits growth by 50% (EC50).

  • OECD 211 (Daphnia magna Reproduction Test): This is a chronic toxicity test that assesses the impact of a substance on the reproductive output of Daphnia magna over a 21-day period, determining the No-Observed-Effect-Concentration (NOEC).

Bioaccumulation Potential:

  • Log Kow (Octanol-Water Partition Coefficient): This parameter is a key indicator of a substance's potential to bioaccumulate in organisms. A low Log Kow value generally suggests a low potential for bioaccumulation.

Visualizing Environmental Impact Assessment

The following diagrams illustrate the workflow of a typical environmental impact assessment and the logical relationship between key environmental parameters.

G cluster_0 Environmental Impact Assessment Workflow Substance Identification Substance Identification Data Collection Data Collection Substance Identification->Data Collection Hazard Assessment Hazard Assessment Data Collection->Hazard Assessment Exposure Assessment Exposure Assessment Data Collection->Exposure Assessment Risk Characterization Risk Characterization Hazard Assessment->Risk Characterization Exposure Assessment->Risk Characterization

Figure 1: Environmental Impact Assessment Workflow.

G cluster_properties Properties & Fate cluster_effects Effects Chemical Properties Chemical Properties Environmental Fate Environmental Fate Chemical Properties->Environmental Fate influences Environmental Risk Environmental Risk Environmental Fate->Environmental Risk Biodegradability Biodegradability Environmental Fate->Biodegradability Bioaccumulation Bioaccumulation Environmental Fate->Bioaccumulation Ecotoxicity Ecotoxicity Ecotoxicity->Environmental Risk Aquatic Toxicity Aquatic Toxicity Ecotoxicity->Aquatic Toxicity

Figure 2: Key Environmental Parameter Relationships.

References

case studies on the use of 3-Methoxy-3-methylbutan-1-ol in industrial processes

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of 3-Methoxy-3-methylbutan-1-ol (MMB) against key alternatives in industrial applications, supported by experimental data and detailed methodologies.

Introduction

This compound, commonly known as MMB, is a versatile ether alcohol solvent that has garnered significant attention across various industrial sectors. Its unique combination of properties, including excellent solvency, a slow evaporation rate, mild odor, low toxicity, and good biodegradability, positions it as a compelling alternative to traditional solvents.[1][2] This guide provides a detailed comparison of MMB's performance against established alternatives in key industrial processes, namely in cleaning formulations, coatings, and as a reaction solvent in chemical synthesis. The information presented is intended for researchers, scientists, and drug development professionals seeking to optimize their processes with safer and more effective solvent choices.

Cleaning Formulations: A High-Performance, Safer Alternative

In the realm of industrial and household cleaning, MMB is emerging as a strong substitute for solvents like butyl glycol, which are facing increasing regulatory scrutiny.[3] Recent studies have demonstrated MMB's superior performance in degreasing applications.

Experimental Data: Cleaning Efficiency

A comparative study was conducted to evaluate the cleaning efficiency of MMB against Butyl Glycol in a hard surface cleaning formulation. The test involved the removal of a standardized fat and dust soil from white floor tiles using a multi-track scrub tester. The results demonstrated that a formulation containing 1% MMB exhibited greater grease removal efficiency than a formulation with 2.3% Butyl Glycol.[2][4]

Formulation ComponentMMB FormulationButyl Glycol FormulationBenchmark (KH7)
Solvent 1% MMB 2.3% Butyl Glycol -
Anionic Surfactant9%9%-
Non-Ionic Surfactant1.5%1.5%-
Emulsifier2%2%-
Preservative0.0023%0.0023%-
WaterQSPQSP-
Grease Removal Efficiency Superior to Butyl Glycol -Equivalent
Table 1: Comparison of Cleaning Efficiency of MMB and Butyl Glycol Formulations.[2][4]
Experimental Protocol: Hard Surface Cleaning Efficiency Test

The cleaning efficiency was determined using a multi-track scrub tester with cloth holders on white floor tiles artificially soiled with a mixture of 75% peanut oil, 23% kaolin, and 2% special black pigment. The cleaning performance of the MMB and Butyl Glycol formulations were compared against a leading commercial degreaser (KH7).[2][4]

Logical Workflow for Solvent Selection in Cleaning Formulations

G A Define Cleaning Application Requirements D Select Candidate Solvents (MMB, Butyl Glycol, etc.) A->D B Regulatory & Safety Considerations B->D C Performance Evaluation (e.g., Grease Removal) E Formulation & Testing C->E D->E F Comparative Data Analysis E->F G Final Solvent Selection F->G

Caption: Workflow for selecting a solvent in cleaning product formulation.

Coatings: A Versatile Solvent for Enhanced Performance

MMB's slow evaporation rate and excellent solvency for a wide range of resins make it a valuable component in paint and coating formulations.[1][5] It can improve flow and leveling, prevent premature drying, and is compatible with both water-based and solvent-based systems.[2][5]

Property Comparison of Solvents Used in Coatings
PropertyThis compound (MMB)Propylene Glycol Methyl Ether (DPM)Texanol™
CAS Number 56539-66-3[6]34590-94-8[4]25265-77-4[7]
Boiling Point (°C) 174[8]190[4]254[7]
Flash Point (°C) 71[9]75[10]120[7]
Evaporation Rate (n-BuAc=1) 0.07[6]0.02[10]<0.01
Water Solubility Completely miscible[8]100%[11]Low[7]
Key Features Low toxicity, biodegradable, good solubilizer[8][12]Good coupling agent, low viscosity[1][4]Premier coalescent, enhances film integrity[7][9]
Table 2: Comparison of Physical Properties of Solvents Used in Coatings.

Signaling Pathway for Solvent Action in Film Formation

G cluster_0 Paint Application cluster_1 Drying Process A Wet Paint Film (Polymer, Pigment, Solvent) B Solvent Evaporation A->B Controlled by evaporation rate C Polymer Particle Coalescence B->C Enables D Continuous Film Formation C->D Leads to

Caption: Simplified diagram of solvent role in paint film formation.

Chemical Synthesis: A Promising Reaction Medium

The use of MMB as a reaction solvent in chemical synthesis is an area of growing interest due to its favorable physical properties and environmental profile. Its high boiling point makes it suitable for reactions requiring elevated temperatures, while its amphiphilic nature allows for the dissolution of a wide range of reactants.[13]

While specific industrial case studies with detailed experimental data are limited, the synthesis of MMB itself provides insights into relevant reaction conditions. For example, one common industrial synthesis method involves the acid-catalyzed reaction of 3-methyl-3-buten-1-ol (B123568) with methanol (B129727) at temperatures between 50 and 200°C.[8] This demonstrates MMB's stability under acidic conditions and at elevated temperatures, suggesting its potential as a robust reaction solvent.

Potential Applications and Alternatives in Chemical Synthesis
Application AreaPotential Use of MMBCommon Alternative SolventsKey Considerations
Active Pharmaceutical Ingredient (API) Synthesis As a polar, aprotic solvent for nucleophilic substitution or condensation reactions.Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN)Reactant solubility, reaction temperature, product isolation, solvent toxicity.
Resin and Polymer Synthesis As a solvent for polymerization reactions, particularly for acrylic or polyester (B1180765) resins.Toluene, Xylene, Methyl Ethyl Ketone (MEK)Monomer and polymer solubility, viscosity control, reaction temperature.
Esterification Reactions As a solvent and potentially as a reactant (if the hydroxyl group is involved).Toluene (for azeotropic water removal), excess alcohol reactantEquilibrium shift, water removal, catalyst compatibility.
Table 3: Potential Applications and Comparison of MMB in Chemical Synthesis.

Experimental Workflow for Solvent Screening in a Chemical Reaction

G A Define Reaction (Reactants, Catalyst, Temp.) B Select Candidate Solvents (MMB, THF, Toluene, etc.) A->B C Perform Small-Scale Screening Reactions B->C D Analyze Reaction Outcomes (Yield, Purity, Reaction Time) C->D E Select Optimal Solvent for Scale-up D->E

Caption: A typical workflow for screening solvents in a chemical synthesis process.

Conclusion

This compound presents a compelling profile for various industrial applications. In cleaning formulations, it has been shown to be a more efficient and safer alternative to traditional solvents like butyl glycol. In the coatings industry, its properties suggest it can be a valuable tool for formulators seeking to improve paint performance and reduce environmental impact, although more direct comparative studies are needed. For chemical synthesis, MMB's stability and solvency characteristics indicate its potential as a green and effective reaction medium, warranting further investigation and application-specific testing. As industries continue to prioritize sustainability and safety, MMB is well-positioned to become a key component in a new generation of industrial processes.

References

A Comparative Guide to Validating the Purity of Synthesized 3-Methoxy-3-methylbutan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for validating the purity of synthesized 3-Methoxy-3-methylbutan-1-ol (MMB). It includes detailed experimental protocols, a comparative analysis of alternative solvents, and supporting data presented in clear, structured tables. Visual diagrams generated using Graphviz (DOT language) illustrate key workflows and relationships to facilitate understanding.

Introduction

This compound (MMB), a versatile ether alcohol, is increasingly utilized as a solvent and intermediate in various industrial and research applications, including pharmaceuticals, fragrances, and coatings. Its low toxicity and favorable environmental profile make it a safer alternative to many traditional solvents. Ensuring the purity of synthesized MMB is critical for the consistency and safety of end-products and for the reliability of experimental outcomes. This guide outlines robust analytical techniques for purity validation and compares MMB with common alternative solvents.

Analytical Methodologies for Purity Validation

The purity of synthesized this compound can be effectively determined using several analytical techniques. The most common and reliable methods are Gas Chromatography with Flame Ionization Detection (GC-FID), Quantitative Nuclear Magnetic Resonance Spectroscopy (¹H NMR), and High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID).

Comparison of Analytical Techniques

Each method offers distinct advantages and is suited for different analytical requirements.

ParameterGas Chromatography-FID (GC-FID)Quantitative ¹H NMR (qNMR)High-Performance Liquid Chromatography-RID (HPLC-RID)
Principle Separation based on volatility and interaction with a stationary phase.Absorption of radio waves by atomic nuclei in a magnetic field.Separation based on polarity and interaction with a stationary phase.
Primary Use Quantification of volatile impurities and overall purity assessment.Absolute purity determination and structural confirmation.Analysis of non-volatile impurities and thermally sensitive compounds.
Sensitivity High (ppm levels).Moderate (typically >0.1%).[1]Low to moderate.
Sample Throughput High.Moderate.High.
Destructive Yes.No.Yes.
Key Advantage Excellent for resolving volatile organic impurities.[1]Provides structural information and absolute quantification without a specific reference standard for the analyte.[2]Suitable for a broad range of compounds, including non-volatile ones.
Potential Impurities in Synthesized this compound

The synthesis of MMB, commonly through the acid-catalyzed reaction of 3-methyl-3-buten-1-ol (B123568) with methanol, can introduce several impurities.

ImpuritySourcePotential Impact
3-Methyl-3-buten-1-ol Unreacted starting material.May affect reaction yields in subsequent steps and introduce unwanted reactivity.
Methanol Unreacted starting material/solvent.Can be easily removed but may affect physical properties if present in significant amounts.
Isoprene By-product from the elimination of methanol.Can polymerize or undergo other side reactions.
Di(3-methyl-3-methoxybutyl) ether By-product from the reaction of MMB with another molecule of 3-methyl-3-buten-1-ol.High-boiling impurity that can be difficult to remove.
Water By-product or introduced from reagents.Can affect moisture-sensitive applications.

Experimental Protocols

Detailed methodologies for the recommended analytical techniques are provided below.

Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is ideal for the routine analysis of MMB purity and the quantification of volatile impurities.

Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID) and a capillary column (e.g., DB-Wax or equivalent polar column).

Sample Preparation:

  • Prepare a stock solution of the synthesized this compound in a suitable solvent (e.g., dichloromethane (B109758) or methanol) at a concentration of approximately 1000 µg/mL.

  • For quantification, prepare a series of calibration standards of a certified MMB reference standard in the same solvent, ranging from 1 µg/mL to 100 µg/mL.

  • Prepare the sample for analysis by diluting it in the same solvent to a concentration within the calibration range.

  • An internal standard (e.g., 1-pentanol) can be added to both calibration standards and samples for enhanced accuracy.[3]

GC-FID Conditions:

  • Column: e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium or Hydrogen, at a constant flow rate.

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, ramp to 220 °C at 10 °C/min, and hold for 5 minutes.

  • Detector Temperature: 280 °C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

Quantitative ¹H Nuclear Magnetic Resonance (qNMR)

qNMR is a powerful technique for absolute purity determination without the need for a specific analyte reference standard.[2]

Instrumentation: NMR spectrometer (400 MHz or higher).

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the synthesized this compound into an NMR tube.

  • Accurately weigh and add a known amount of a certified internal standard (e.g., maleic acid or dimethyl sulfone) to the same NMR tube.[3]

  • Add a suitable deuterated solvent (e.g., CDCl₃ or D₂O) to dissolve the sample and internal standard completely.

¹H NMR Parameters:

  • Pulse Program: A standard single-pulse experiment.

  • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the protons of interest (typically 30-60 seconds to ensure full relaxation).

  • Number of Scans: 8 to 16 scans for a good signal-to-noise ratio.

Data Processing and Purity Calculation:

  • Integrate a well-resolved, characteristic signal of this compound (e.g., the singlet from the methoxy (B1213986) protons).

  • Integrate a known signal from the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / m_sample) * (m_IS / MW_IS) * Purity_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • IS = Internal Standard

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

This method is suitable for the analysis of MMB and can detect non-volatile or thermally labile impurities.

Instrumentation: HPLC system with a refractive index detector (RID) and a suitable column for polar compounds (e.g., an ion-exclusion or amino column).[4][5]

Sample Preparation:

  • Dissolve the synthesized this compound in the mobile phase to a concentration of approximately 1-5 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

HPLC-RID Conditions:

  • Column: e.g., Aminex HPX-87H column (300 x 7.8 mm).[5]

  • Mobile Phase: Isocratic elution with dilute aqueous sulfuric acid (e.g., 0.005 M).[5]

  • Flow Rate: 0.6 mL/min.[5]

  • Column Temperature: 35-50 °C.

  • Detector Temperature: Maintained at the same temperature as the column.

  • Injection Volume: 10-20 µL.

Comparison with Alternative Solvents

This compound is often considered as an alternative to other glycol ethers due to its favorable safety and performance characteristics.

PropertyThis compound (MMB)Propylene Glycol Monomethyl Ether (PGME)Butyl Glycol (BG)Dipropylene Glycol Dimethyl Ether (DPGDME)
CAS Number 56539-66-3107-98-2[6]111-76-2111109-77-4
Boiling Point (°C) 173-175120[6]171175
Flash Point (°C) 7132[6]6765
Water Solubility MiscibleMiscible[6]MiscibleLimited
Key Features Low toxicity, good solvency for a wide range of resins.Fast-evaporating, widely used in cleaning and coating applications.Excellent coalescing agent in latex paints.Aprotic, suitable for proton-sensitive systems.
Primary Applications Solvents for paints, inks, fragrances; chemical intermediate.Inks, coatings, cleaners, paint strippers.[6]Paints, coatings, cleaners, hydraulic fluids.Water-based polyurethane coatings, electronics cleaning.

Visual Diagrams

The following diagrams, created using the DOT language, illustrate the experimental workflow for purity validation and the logical relationship between the analytical techniques.

Experimental_Workflow cluster_synthesis Synthesis & Sampling cluster_analysis Purity Analysis cluster_results Data Interpretation Synthesized_MMB Synthesized this compound Sample_Collection Representative Sample Collection Synthesized_MMB->Sample_Collection GC_FID GC-FID Analysis Sample_Collection->GC_FID Volatile Impurities qNMR ¹H NMR Analysis Sample_Collection->qNMR Absolute Purity & Structure HPLC_RID HPLC-RID Analysis Sample_Collection->HPLC_RID Non-volatile Impurities Purity_Report Purity Validation Report GC_FID->Purity_Report qNMR->Purity_Report HPLC_RID->Purity_Report

Caption: Experimental workflow for the purity validation of this compound.

Analytical_Technique_Comparison cluster_methods Analytical Methods MMB_Purity Purity of This compound GC Gas Chromatography (GC-FID) MMB_Purity->GC assesses volatility-based separation NMR Quantitative NMR (¹H NMR) MMB_Purity->NMR provides structural & absolute quantification HPLC Liquid Chromatography (HPLC-RID) MMB_Purity->HPLC assesses polarity-based separation

Caption: Logical relationship of analytical techniques for MMB purity assessment.

References

3-Methoxy-3-methylbutan-1-ol: A Comparative Review of its Applications and Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, 3-Methoxy-3-methylbutan-1-ol (MMB) is emerging as a versatile and high-performance solvent with a favorable environmental and safety profile. This guide provides a comprehensive literature review of MMB's applications, objectively compares its performance with alternative solvents, and presents supporting experimental data and protocols.

Physicochemical Properties

This compound is a clear, colorless liquid with a mild odor. It is completely miscible with water and many organic solvents, making it a highly effective and versatile solvent in a wide range of formulations.[1][2] A summary of its key physicochemical properties is provided in the table below.

PropertyValue
Molecular FormulaC6H14O2
Molecular Weight118.17 g/mol [3]
CAS Number56539-66-3[3][4]
Boiling Point173-175 °C[1][5]
Melting Point< -50 °C[6]
Flash Point71 °C (closed cup)[5]
Density0.926 g/mL at 20 °C[1][5]
Vapor Pressure0.07 kPa (0.5 mmHg) at 20°C[6]
Refractive Index1.428 at 20 °C[1][5]
Water SolubilityInfinite[6]
Log Kow0.18[7]

Applications and Performance Comparison

MMB's unique combination of properties, including its slow evaporation rate, excellent solvency, and low toxicity, makes it a valuable component in various industrial and commercial products.[8]

Cleaning Formulations

MMB is an effective solvent for removing oils, greases, and other organic residues, making it a suitable component in industrial and household cleaning agents.[8] Its low toxicity and biodegradability position it as a "greener" alternative to more hazardous solvents.[9][10]

Performance Comparison:

While specific quantitative data on cleaning efficiency is limited in publicly available literature, a patented cleaning composition demonstrates the use of MMB in a formulation for cleaning electronic circuit boards contaminated with flux, oils, greases, and salts. The formulation, consisting of 0.7% tetrahydrofurfuryl alcohol, 18% 3-methoxy-3-methyl-1-butanol, 1.9% monoethanolamine, 1.1% surfactants and inhibitors, and 79.4% water, was effective when used in a spray washer at 65-71°C.[11] Another formulation for immersion cleaning also showed effective removal of contaminants.[11]

Experimental Protocol for Cleaning Efficiency:

A standardized method for evaluating cleaning efficiency can be adapted from existing protocols for solvent cleaning. The following is a proposed experimental workflow:

G cluster_prep Preparation cluster_cleaning Cleaning Process cluster_analysis Analysis Contaminant Select & Apply Standard Contaminant (e.g., grease, flux) Substrate Prepare Standard Substrates (e.g., metal coupons) Contaminant->Substrate Apply to Immersion Immerse Substrates in Solvent for a Fixed Time and Temperature Substrate->Immersion Solvents Prepare Cleaning Solutions (MMB & Alternatives) Solvents->Immersion Rinsing Rinse with Deionized Water Immersion->Rinsing Drying Air Dry Rinsing->Drying Visual Visual Inspection for Residue Drying->Visual Gravimetric Gravimetric Analysis (Weight Before & After) Drying->Gravimetric Spectroscopic Spectroscopic Analysis (e.g., FTIR) for Residual Contaminants Drying->Spectroscopic

Experimental Workflow for Evaluating Cleaning Performance.
Fragrance and Air Care Products

MMB is widely used as a solvent in air fresheners and fragrances due to its low odor, excellent compatibility with a broad range of fragrance compounds, and its ability to modulate evaporation rates for a long-lasting scent.[12][13]

Performance Comparison:

A key performance indicator for a fragrance solvent is its ability to provide a controlled and sustained release of the fragrance. A study comparing the evaporation rate of MMB with Diethylene glycol mono-n-butyl ether (DEGMBE) in aqueous fragrance solutions demonstrated MMB's effectiveness in regulating evaporation. The results, summarized in the table below, show the percentage of weight loss over time for two different fragrance types.

Fragrance TypeSolvent48 hours96 hours144 hours192 hours240 hours288 hours336 hours
Mint MMB13.0%23.4%33.2%41.8%48.8%55.4%61.2%
DEGMBE15.2%27.2%38.0%47.4%55.4%62.4%68.6%
Floral MMB10.4%18.6%26.2%33.2%39.4%45.2%50.4%
DEGMBE12.0%21.4%30.0%37.8%44.8%51.0%56.8%

Data extracted from a patent, showing MMB's ability to slow down the evaporation of fragrances compared to DEGMBE.

Experimental Protocol for Fragrance Evaporation Rate:

The evaporation rate of fragrances from a solvent can be determined gravimetrically. The following protocol outlines a typical procedure:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Fragrance_Sol Prepare Fragrance Solutions (e.g., 10% fragrance, 60% solvent, 30% water) Apply_Sol Apply a Known Weight (e.g., 5g) of Fragrance Solution to the Pad Fragrance_Sol->Apply_Sol Absorbent_Pad Place Absorbent Pad in a Petri Dish Initial_Weight Record Initial Weight of the Petri Dish and Pad Absorbent_Pad->Initial_Weight Initial_Weight->Apply_Sol Incubate Place in a Controlled Environment (Constant Temperature and Humidity) Apply_Sol->Incubate Weighing Periodically Record the Weight of the Setup Incubate->Weighing Calc_Loss Calculate Weight Loss Over Time Weighing->Calc_Loss Plot_Data Plot Weight Loss vs. Time to Determine Evaporation Rate Calc_Loss->Plot_Data

Methodology for Determining Fragrance Evaporation Rate.
Paints and Coatings

In the paint and coatings industry, MMB serves as a slow-evaporating solvent that improves the flow and brushability of lacquers and paints.[14] It can reduce the viscosity of alkyd and oleo-resinous paints and acts as an anti-skinning agent.[4]

Performance Comparison:

Performance ParameterStandard Test MethodDescription
Solvent Resistance ASTM D5402Assesses the resistance of an organic coating to a solvent by a rubbing technique.
Viscosity Reduction ASTM D2196Measures the rotational viscosity of paint, varnish, and lacquer.
Drying Time ASTM D1640Tests for the drying, curing, or film formation of organic coatings at room temperature.
Hardness ASTM D3363Measures the film hardness by the pencil test.
Adhesion ASTM D3359Measures adhesion by the tape test.

Logical Relationship for Solvent Selection in Coatings:

The selection of a solvent for a paint or coating formulation is a multi-faceted process that involves balancing various performance and regulatory requirements.

G cluster_requirements Requirements cluster_performance Coating Performance Solvency Solvency Power Solvent_Selection Solvent Selection (e.g., MMB) Solvency->Solvent_Selection Evaporation Evaporation Rate Evaporation->Solvent_Selection Viscosity Viscosity Reduction Viscosity->Solvent_Selection Safety Safety & Toxicity Safety->Solvent_Selection Cost Cost Cost->Solvent_Selection Application Application Properties (Flow, Leveling) Film Film Properties (Hardness, Adhesion) Solvent_Selection->Application Solvent_Selection->Film G cluster_reactants Reactants cluster_mechanism Reaction Mechanism 3-methyl-3-buten-1-ol 3-methyl-3-buten-1-ol Protonation Protonation of the alkene double bond 3-methyl-3-buten-1-ol->Protonation Methanol Methanol Nucleophilic_Attack Nucleophilic attack by methanol on the carbocation Methanol->Nucleophilic_Attack Acid Catalyst (H+) Acid Catalyst (H+) Acid Catalyst (H+)->Protonation Carbocation Formation of a stable tertiary carbocation Protonation->Carbocation Step 1 Carbocation->Nucleophilic_Attack Step 2 Deprotonation Deprotonation to yield the final product Nucleophilic_Attack->Deprotonation Step 3 Deprotonation->Acid Catalyst (H+) Regenerated This compound This compound Deprotonation->this compound Final Product

References

Safety Operating Guide

Safe Disposal of 3-Methoxy-3-methylbutan-1-ol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 3-Methoxy-3-methylbutan-1-ol (CAS No: 56539-66-3), a combustible liquid and serious eye irritant, is critical for ensuring laboratory safety and environmental protection.[1][2] Adherence to established protocols and regulatory requirements is paramount for researchers, scientists, and drug development professionals handling this chemical. This guide provides a step-by-step operational plan for its safe disposal.

Immediate Safety Protocols: Personal Protective Equipment (PPE)

Before initiating any disposal or cleanup procedures, it is essential to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

  • Eye Protection : Wear safety goggles with side protection or a face shield.[3] This is crucial as the chemical is classified as causing serious eye irritation.[1][2]

  • Hand Protection : Wear suitable chemical-resistant gloves tested according to standards like EN 374.[3]

  • Body Protection : Use protective clothing to prevent skin contact.[4]

Step-by-Step Disposal Procedures

The disposal method for this compound must comply with all applicable national and local environmental regulations.[1][5]

Step 1: Waste Identification and Segregation
  • Do Not Mix : Keep this compound waste separate from other chemical waste streams.[5] Mixing with incompatible materials, such as strong oxidizing agents, can create ignition hazards.[4]

  • Use Original Containers : Whenever possible, store the waste in its original container.[5] Ensure the container is tightly closed, correctly labeled, and in good condition.[3]

  • Labeling : Clearly label the waste container as "Hazardous Waste" and include the full chemical name: "this compound".

Step 2: Managing Spills and Contaminated Materials

In the event of a spill, immediate and safe cleanup is required to prevent environmental contamination and personnel exposure.

  • Remove Ignition Sources : As a combustible liquid, all sources of ignition (sparks, open flames, hot surfaces) must be eliminated from the area.[4][6]

  • Contain the Spill : For large spills, prevent the material from entering drains, sewers, or waterways.[1][7] Use dikes or absorbent booms for containment.[6]

  • Absorb the Spill :

    • For small spills, absorb the liquid with an inert, dry material such as vermiculite, dry sand, or a commercial chemical absorbent.[1][6]

    • If the product is soluble in water, the spillage may be diluted with water and mopped up, collecting the wash water for proper disposal.[1][4]

  • Collect and Store Waste : Place the absorbed material and any contaminated items (e.g., gloves, paper towels) into a suitable, sealable container for hazardous waste.[1] Be aware that the contaminated absorbent material may pose the same hazards as the original product.[1]

  • Decontaminate the Area : Clean the affected area thoroughly with soap and water, collecting the rinse water for disposal.[1]

Step 3: Final Disposal
  • Professional Disposal : Arrange for the collection and disposal of the waste through a licensed and approved hazardous waste disposal company.[2][5] Do not attempt to dispose of this chemical through standard laboratory drains or as regular trash.

  • Empty Containers : Handle uncleaned, empty containers in the same manner as the product itself, as they may retain hazardous residues.[5] Consult your waste disposal provider for instructions on container rinsing and disposal.

Chemical and Physical Properties Data

The following table summarizes key quantitative data for this compound, essential for safety and handling assessments.

PropertyValueSource(s)
CAS Number 56539-66-3[1][3]
EC Number 260-252-4[3]
Classification Combustible Liquid (Category 4), Serious Eye Irritation (Category 2)[2]
Flash Point 71°C / 160°F (Closed Cup)[1]
Initial Boiling Point 174°C / 345°F[1]
Aquatic Toxicity LC50 (Oryzias latipes, 96h): > 100 mg/L[5]

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Identify this compound Waste ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe decision_spill Is it a spill? ppe->decision_spill spill_procedure Follow Spill Cleanup Procedure decision_spill->spill_procedure Yes routine_disposal Routine Waste Disposal decision_spill->routine_disposal No remove_ignition Remove All Ignition Sources spill_procedure->remove_ignition contain_absorb Contain & Absorb with Inert Material remove_ignition->contain_absorb collect_spill Collect Contaminated Material in a Labeled, Sealed Container contain_absorb->collect_spill storage Store Waste Container in a Cool, Well-Ventilated Area collect_spill->storage check_container Is container empty? routine_disposal->check_container empty_container Handle Empty Container as Hazardous Waste check_container->empty_container Yes liquid_waste Store Liquid Waste in Original or Approved Container. Do Not Mix Wastes. check_container->liquid_waste No empty_container->storage liquid_waste->storage disposal_service Arrange for Pickup by Licensed Waste Disposal Service storage->disposal_service end Disposal Complete disposal_service->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-Methoxy-3-methylbutan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 3-Methoxy-3-methylbutan-1-ol (MMB). Adherence to these procedures is critical for ensuring laboratory safety and proper chemical management.

1. Hazard Identification and Physicochemical Properties

This compound is a combustible liquid that can cause serious eye irritation.[1][2][3][4] Vapors have the potential to form explosive mixtures with air.[1] Inhalation may lead to drowsiness and dizziness, while prolonged or repeated skin contact can cause dryness and cracking.[5] Accidental ingestion may be harmful, with a risk of lung damage if the liquid is aspirated.[5]

Quantitative Data Summary

A summary of the key physical and chemical properties of this compound is presented below.

PropertyValue
CAS Number 56539-66-3
Molecular Formula C6H14O2
Boiling Point 173-175 °C[6]
Flash Point 154 - 160 °F (67.8 - 71.1 °C)[3][6]
Density 0.926 g/mL at 20 °C[6]
Vapor Pressure 47 Pa at 20 °C[6]
Solubility Miscible with water[5][6]
Appearance Clear, colorless liquid[5][6]
Odor Mild[5][6]

2. Personal Protective Equipment (PPE)

Strict adherence to PPE guidelines is mandatory to minimize exposure risk.

  • Eye and Face Protection : Wear chemical safety goggles that comply with OSHA 29 CFR 1910.133 or European Standard EN166.[4][7] A face shield may be required for splash hazards.[2]

  • Skin Protection :

    • Gloves : Chemical-resistant, impervious gloves (e.g., Neoprene, PVC) should be worn.[2][5] The choice of glove should be based on the breakthrough time relative to the duration of the task. For prolonged contact, a glove with a protection class of 5 or higher (breakthrough time >240 minutes) is recommended.[5]

    • Protective Clothing : Wear appropriate protective clothing, such as a lab coat, apron, or overalls, to prevent skin contact.[1][5][7]

  • Respiratory Protection : All handling should occur in a well-ventilated area, preferably within a chemical fume hood.[7] If ventilation is inadequate or there is a risk of overexposure, an approved respirator with a suitable filter (e.g., Type A) must be used.[5]

3. Operational Plan: Handling and Storage

A systematic approach to handling and storage is crucial for safety.

Handling Protocol:

  • Preparation : Before handling, ensure that an eyewash station and a safety shower are readily accessible.[4][7]

  • Ventilation : Use only in a well-ventilated area or a functional chemical fume hood.[7]

  • Ignition Sources : Keep the chemical away from heat, sparks, open flames, and other ignition sources.[1][2][7] Use spark-proof tools and explosion-proof equipment.[4][7]

  • Grounding : Ground and bond containers when transferring material to prevent static discharge.[7]

  • Personal Hygiene : Wash hands and skin thoroughly after handling.[1][2] Do not eat, drink, or smoke in the work area.[2] Remove and wash contaminated clothing before reuse.[7]

  • Avoid Contact : Take all necessary precautions to avoid direct contact with eyes and skin, and to prevent inhalation of vapors.[1][7]

Storage Protocol:

  • Container : Store in the original, tightly closed container.[1][2][5]

  • Location : Store in a cool, dry, and well-ventilated area.[2][5]

  • Compatibility : Store away from incompatible materials, particularly strong oxidizing agents.[4][5]

  • Integrity : Protect containers from physical damage and check regularly for leaks.[5]

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling & Storage cluster_disposal Waste & Disposal cluster_emergency Emergency start Start: Review SDS ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe ventilation Ensure Proper Ventilation (Fume Hood) ppe->ventilation safety_eq Verify Safety Equipment (Eyewash, Shower, Spill Kit) ventilation->safety_eq handle Handle Chemical (Avoid Ignition Sources) safety_eq->handle storage Store Properly (Cool, Dry, Ventilated Area) handle->storage waste Segregate Waste handle->waste spill Spill Occurs handle->spill dispose Dispose via Approved Waste Management waste->dispose finish End: Clean Work Area dispose->finish spill_response Follow Spill Cleanup Protocol spill->spill_response spill_response->waste

Caption: Safe handling workflow for this compound.

4. Disposal Plan: Spills and Waste

Proper disposal is essential to prevent environmental contamination and ensure safety.

Spill Response:

  • Evacuate and Ventilate : Clear the area of personnel and ensure adequate ventilation.[5]

  • Control Ignition Sources : Immediately remove all sources of ignition from the vicinity of the spill.[5][8]

  • Containment : Prevent the spill from spreading or entering drains by using containment barriers.[1]

  • Absorption : Use non-sparking tools to absorb the spilled material with an inert, dry absorbent such as sand or vermiculite.[1][2]

  • Collection : Collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[2]

  • Decontamination : Clean the spill area thoroughly with water, collecting the contaminated wash water for disposal.[2][5]

Waste Disposal:

  • Waste material and empty containers must be disposed of as hazardous waste.[3]

  • Disposal should be carried out in accordance with local, state, and federal regulations.[2]

  • Consult a licensed professional waste disposal service.[5] Do not allow the product or its cleaning solutions to enter drains or waterways.[5][8]

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.